Raspberry ketone
説明
Structure
3D Structure
特性
IUPAC Name |
4-(4-hydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGBTKGETPDVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044495 | |
| Record name | 4-(4-Hydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Solid, White needle like crystals or granule crystalline material with sweet fruity, warm odour resembling raspberry preserve | |
| Record name | 2-Butanone, 4-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-(p-Hydroxyphenyl)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/601/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
Decomposes, 200.00 °C. @ 760.00 mm Hg | |
| Record name | Raspberry ketone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 g in 1 mL 98% alcohol, Soluble in oils; moderately soluble in ethanol, very slightly, insoluble in water; soluble in oils, moderately soluble (in ethanol) | |
| Record name | Raspberry ketone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-(p-Hydroxyphenyl)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/601/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Colorless crystals | |
CAS No. |
5471-51-2 | |
| Record name | 4-(4′-Hydroxyphenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raspberry ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raspberry ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanone, 4-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(4-Hydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-hydroxyphenyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(P-HYDROXYPHENYL)-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QY1MH15BG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Raspberry ketone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82.5 °C | |
| Record name | Raspberry ketone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Raspberry Ketone: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raspberry ketone, a phenolic compound naturally occurring in red raspberries (Rubus idaeus), is a molecule of significant interest in the fields of flavor chemistry, cosmetics, and increasingly, in metabolic research. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details established experimental protocols for its chemical synthesis, purification, and analytical characterization. Furthermore, this document outlines key in vitro and in vivo methodologies to investigate its biological activities, with a particular focus on its effects on adipogenesis and lipid metabolism. The information is presented to serve as a practical resource for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound, with the IUPAC name 4-(4-hydroxyphenyl)butan-2-one, is the primary compound responsible for the characteristic aroma of raspberries.[1] Its structure consists of a phenol (B47542) group attached to a butane-2-one moiety.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-(4-Hydroxyphenyl)butan-2-one[2][3] |
| Other Names | Rheosmin, Frambinone, Oxyphenalon[3] |
| CAS Number | 5471-51-2[2][3] |
| Chemical Formula | C₁₀H₁₂O₂[3] |
| Molecular Weight | 164.20 g/mol [3] |
| SMILES | CC(=O)CCc1ccc(O)cc1[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to pale yellow crystalline solid[4] |
| Odor | Sweet, fruity, raspberry-like[4] |
| Melting Point | 82-84 °C[2][3][4] |
| Boiling Point | 200 °C at 760 mmHg[5]; 140-146 °C at 0.5 mmHg[2][3] |
| Solubility | Soluble in ethanol (B145695), ether, and volatile oils; Insoluble in water[6][7] |
| logP (o/w) | 0.94[5] |
| Flash Point | > 93.33 °C[8] |
Table 3: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.04 (d, J=8.5 Hz, 2H), 6.75 (d, J=8.5 Hz, 2H), 2.82 (t, J=7.5 Hz, 2H), 2.74 (t, J=7.5 Hz, 2H), 2.14 (s, 3H) |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 209.0, 154.0, 132.8, 129.4, 115.3, 45.4, 30.1, 28.9 |
| IR (KBr, cm⁻¹) | 3380 (O-H), 2925 (C-H), 1705 (C=O), 1605, 1515 (C=C aromatic) |
| Mass Spectrometry (ESI-MS) m/z | 163 [M-H]⁻ |
Synthesis and Purification
Due to its low natural abundance (1-4 mg per kg of raspberries), this compound is primarily produced synthetically for commercial use.[2] The most common synthetic route involves a Claisen-Schmidt condensation followed by catalytic hydrogenation.
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Claisen-Schmidt Condensation to form 4-(4-hydroxyphenyl)but-3-en-2-one
This step involves the base-catalyzed reaction between 4-hydroxybenzaldehyde (B117250) and acetone (B3395972).[9][10]
-
Materials:
-
4-hydroxybenzaldehyde
-
Acetone
-
Ethanol (95%)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
-
Procedure:
-
In a suitable reaction flask, dissolve 4-hydroxybenzaldehyde in a minimal amount of 95% ethanol.
-
Add a molar excess of acetone to the solution.
-
While stirring, slowly add 10% aqueous NaOH solution to the mixture.
-
Continue stirring at room temperature for 2-4 hours, during which a yellow precipitate of 4-(4-hydroxyphenyl)but-3-en-2-one should form.[11]
-
Cool the reaction mixture in an ice bath to maximize precipitation.[12]
-
Collect the solid product by vacuum filtration and wash with cold water to remove excess NaOH.
-
The crude product can be recrystallized from ethanol/water to improve purity.[13]
-
Step 2: Catalytic Hydrogenation to form 4-(4-hydroxyphenyl)butan-2-one (this compound)
This step reduces the carbon-carbon double bond of the enone intermediate.
-
Materials:
-
4-(4-hydroxyphenyl)but-3-en-2-one
-
Methanol (B129727) or Ethanol
-
Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Nickel boride, or Rhodium on alumina)[6][7]
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration aid (e.g., Celite)
-
-
Procedure:
-
Dissolve the 4-(4-hydroxyphenyl)but-3-en-2-one in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Carefully add the hydrogenation catalyst (e.g., 5-10% w/w Pd/C).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or by techniques like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Experimental Protocol: Purification by Recrystallization
-
Materials:
-
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated briefly before hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
-
Analytical Characterization
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A typical mobile phase is a gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[15]
-
-
Procedure:
-
Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of working standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase or a compatible solvent.
-
Set the HPLC parameters: flow rate (e.g., 1.0 mL/min), injection volume (e.g., 10 µL), and detector wavelength (e.g., 280 nm).
-
Inject the standards and the sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the purity of the sample by comparing the peak area to the calibration curve generated from the standards.
-
Biological Activity and In Vitro/In Vivo Analysis
This compound has been investigated for its potential to modulate lipid metabolism and exert anti-obesity effects.[16] Key in vitro and in vivo models are employed to elucidate its mechanisms of action.
In Vitro Adipogenesis and Lipolysis Assays
The 3T3-L1 murine preadipocyte cell line is a widely used model to study adipogenesis.[2][17]
4.1.1. Experimental Protocol: 3T3-L1 Cell Culture and Differentiation
-
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine calf serum (BCS) or Fetal bovine serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Differentiation-inducing cocktail (MDI): 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.[2] Rosiglitazone can be added to enhance differentiation.[16][17]
-
Cell culture plates and flasks
-
CO₂ incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Cell Seeding: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin until confluent.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with DMEM containing 10% FBS and the MDI cocktail (e.g., 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Replenish the medium every 2 days. Lipid droplets should become visible within the cells.
-
4.1.2. Experimental Protocol: Oil Red O Staining for Lipid Accumulation
-
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
Phosphate-buffered saline (PBS)
-
10% Formalin in PBS
-
Oil Red O stock solution (0.5% in isopropanol)
-
Hematoxylin (optional, for counterstaining nuclei)
-
Microscope
-
-
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash the cells with water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 6 parts stock to 4 parts water) and filtering.
-
Stain the cells with the Oil Red O working solution for 10-15 minutes.[8]
-
Wash the cells extensively with water.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, the stain can be eluted with isopropanol, and the absorbance measured at approximately 510 nm.[3]
-
4.1.3. Experimental Protocol: Adiponectin Secretion Assay (ELISA)
-
Materials:
-
Conditioned media from differentiated 3T3-L1 adipocytes (treated with or without this compound)
-
Commercial mouse adiponectin ELISA kit
-
Microplate reader
-
-
Procedure:
-
Collect the cell culture supernatant from treated and untreated adipocytes.
-
Perform the ELISA according to the manufacturer's instructions.[5][6][18][19][20] This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the concentration of adiponectin in the samples based on the standard curve.
-
4.1.4. Experimental Protocol: Norepinephrine-Induced Lipolysis Assay (Glycerol Release)
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer bicarbonate buffer (or similar) with bovine serum albumin (BSA)
-
Norepinephrine (B1679862) solution
-
Commercial glycerol (B35011) assay kit
-
Microplate reader
-
-
Procedure:
-
Wash the differentiated adipocytes with PBS.
-
Incubate the cells in buffer with or without this compound for a pre-determined time.
-
Stimulate lipolysis by adding norepinephrine (e.g., 10 µM) and incubate for 1-3 hours.
-
Collect the incubation medium.
-
Measure the glycerol concentration in the medium using a commercial colorimetric or fluorometric glycerol assay kit, following the manufacturer's protocol.[4][21][22][23] The principle often involves the enzymatic conversion of glycerol to a product that can be detected spectrophotometrically.
-
Normalize the glycerol release to the total protein or DNA content of the cells.
-
In Vivo Anti-Obesity Studies
Animal models, typically mice fed a high-fat diet, are used to assess the in vivo efficacy of this compound.[24][25]
4.2.1. Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model
-
Animals:
-
Male C57BL/6J or ICR mice are commonly used.
-
-
Diet and Treatment:
-
Acclimatize the animals for at least one week.
-
Divide the animals into groups:
-
Control group: fed a standard chow diet.
-
High-fat diet (HFD) group: fed a diet with 45-60% of calories from fat.
-
HFD + this compound group(s): fed the HFD supplemented with different doses of this compound (e.g., 0.5%, 1%, or 2% of the diet, or administered by oral gavage at doses like 200 mg/kg body weight).[24][25][26][27]
-
-
Provide the respective diets and treatments for a period of several weeks (e.g., 8-12 weeks).
-
Monitor body weight, food intake, and general health regularly.
-
-
Outcome Measures:
-
Body Composition: Can be assessed using techniques like DEXA or by dissecting and weighing adipose tissue depots (e.g., epididymal, retroperitoneal) at the end of the study.
-
Blood Parameters: Collect blood samples to measure glucose, insulin, triglycerides, cholesterol, and adiponectin levels.
-
Histology: Adipose tissue and liver can be collected, fixed, and stained (e.g., with H&E) to examine adipocyte size and lipid accumulation (steatosis) in the liver.
-
Signaling Pathways and Molecular Mechanisms
The biological effects of this compound are attributed to its interaction with several key signaling pathways involved in metabolism.
PPARα Activation Pathway
This compound has been suggested to act as a peroxisome proliferator-activated receptor-alpha (PPARα) agonist.[28] Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid oxidation, thereby promoting the breakdown of fats.
UCP1-Mediated Thermogenesis Pathway
In brown adipose tissue (BAT), this compound may promote thermogenesis by upregulating the expression of uncoupling protein 1 (UCP1).[15][29] UCP1 dissipates the proton gradient across the inner mitochondrial membrane, releasing energy as heat instead of ATP.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for investigating the effects of this compound on 3T3-L1 adipocytes.
Conclusion
This technical guide provides a foundational resource for researchers working with this compound. The detailed information on its chemical properties, synthesis, purification, and analytical methods, combined with specific protocols for investigating its biological effects, is intended to facilitate further research into the potential applications of this multifaceted compound. The provided diagrams offer a visual representation of key pathways and workflows, aiding in the conceptualization and design of future experiments. As research into natural compounds for metabolic health continues to expand, a thorough understanding of the fundamental characteristics and experimental methodologies associated with molecules like this compound is paramount.
References
- 1. Effect of this compound on Normal, Obese and Health-Compromised Obese Mice: A Preliminary Study [agris.fao.org]
- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 3. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zen-bio.com [zen-bio.com]
- 5. content.abcam.com [content.abcam.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. Preparation of Dibenzal Acetone: Step-by-Step Guide [vedantu.com]
- 11. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 12. Claisen-Schmidt Condensation [cs.gordon.edu]
- 13. rubingroup.org [rubingroup.org]
- 14. Purification [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 19. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. abcam.com [abcam.com]
- 22. saibou.jp [saibou.jp]
- 23. zen-bio.com [zen-bio.com]
- 24. Anti-obese action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Sex-Specific Effects on Total Body Fat Gain with 4-Week Daily Dosing of this compound [4-(4-Hydroxyphenyl)-2-butanone] and Ketogenic Diet in Mice [mdpi.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. This compound induces brown-like adipocyte formation through suppression of autophagy in adipocytes and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Aroma of Raspberries: A Technical Guide to the Natural Sources and Biosynthesis of Raspberry Ketone
Introduction: 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone, is the principal aromatic compound responsible for the characteristic scent of red raspberries (Rubus idaeus). This phenolic compound is of significant interest to the flavor, fragrance, cosmetic, and nutraceutical industries. While it can be produced synthetically, there is a high demand for naturally sourced this compound, which commands a premium price. This technical guide provides an in-depth exploration of the natural occurrence of this compound and the intricate biosynthetic pathways responsible for its formation in plants and engineered microorganisms. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive overview of the subject, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Natural Sources of this compound
This compound is found in a variety of fruits, though typically in trace amounts. The most well-known source is the red raspberry, from which the compound derives its name. However, it is also present in other fruits and plants. The low concentrations in natural sources make direct extraction an economically challenging endeavor, with approximately 1-4 mg of this compound yielded per kilogram of fresh raspberries.[1][2][3][4] This low yield is a primary driver for research into alternative biosynthetic production methods. Other documented natural sources include kiwifruit, peaches, grapes, apples, cranberries, and blackberries.[5][6]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound varies significantly between different plant species, cultivars, and with the ripeness of the fruit. Accurate quantification is typically achieved using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[7][8]
| Natural Source | Species | Concentration Range | Reference(s) |
| Red Raspberry | Rubus idaeus | 1-4 mg/kg | [1][2][3][4] |
| Kiwifruit | Actinidia deliciosa | Trace amounts | [5] |
| Peach | Prunus persica | Trace amounts | [5] |
| Grape | Vitis vinifera | Trace amounts | [5] |
| Apple | Malus domestica | Trace amounts | [5] |
| Cranberry | Vaccinium macrocarpon | Trace amounts | [9] |
| Blackberry | Rubus spp. | Trace amounts | [9] |
| Rhubarb | Rheum spp. | Present | [10] |
| Pine Trees (bark) | Pinus spp. | Present | [5] |
| Yew (bark) | Taxus spp. | Present | [5] |
Biosynthesis of this compound
The biosynthesis of this compound is a branch of the phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The pathway initiates from the amino acids phenylalanine or tyrosine.[1][11]
The Phenylpropanoid Pathway to this compound
The biosynthetic route involves a series of enzymatic conversions to produce the final this compound molecule. The key steps are as follows:
-
Deamination: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia (B1221849) lyase (PAL) to form cinnamic acid, which is then hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. Alternatively, L-tyrosine can be directly deaminated by tyrosine ammonia lyase (TAL) to form p-coumaric acid.[11][12][13]
-
CoA Ligation: The resulting p-coumaric acid is activated by the addition of a coenzyme A (CoA) molecule. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) , forming p-coumaroyl-CoA.[1][8][13]
-
Condensation: The key step in forming the C6-C4 backbone of this compound is the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA. This reaction is catalyzed by benzalacetone synthase (BAS) , a type III polyketide synthase. The reaction proceeds via a decarboxylative condensation to produce 4-hydroxybenzalacetone (also referred to as p-hydroxybenzalacetone).[8][13][14]
-
Reduction: The final step is the reduction of the α,β-unsaturated double bond in 4-hydroxybenzalacetone. This reaction is catalyzed by an NADPH-dependent reductase known as This compound/zingerone synthase (RZS1) or benzalacetone reductase (BAR), yielding 4-(4-hydroxyphenyl)butan-2-one (this compound).[8][14]
Heterologous Production in Microorganisms
The low yield of this compound from natural plant sources has driven research into microbial production platforms. Genetically engineered Escherichia coli and Saccharomyces cerevisiae have been successfully utilized for the heterologous production of this compound.[5][11][15] These systems typically involve the introduction of the plant-derived genes encoding the key enzymes (4CL, BAS, and RZS1) into the microbial host. The production can start from supplemented precursors like p-coumaric acid or be engineered for de novo synthesis from simple carbon sources like glucose.[5][15] Optimization of these microbial factories involves balancing the expression of the pathway enzymes and ensuring a sufficient supply of precursors, particularly malonyl-CoA.[1][5] Engineered strains of E. coli have been reported to produce this compound at titers up to 90.97 mg/L from p-coumaric acid.[15]
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound from plant material, as well as a general protocol for its production in a microbial host.
Protocol for Extraction and Quantification from Plant Material
This protocol is based on methodologies described for the analysis of this compound in raspberries and other plant matrices.[2][7]
1. Sample Preparation: a. Homogenize 10 g of fresh or frozen plant material (e.g., raspberry fruit) in liquid nitrogen to a fine powder. b. Transfer the powdered sample to a 50 mL conical tube.
2. Extraction: a. Add 20 mL of methanol (B129727) to the sample. b. Perform hot reflux extraction for 2 hours at 60-70°C.[6] Alternatively, sonicate the sample for 30 minutes at room temperature. c. Centrifuge the mixture at 4000 x g for 15 minutes. d. Collect the supernatant. Repeat the extraction step on the pellet with an additional 20 mL of methanol. e. Pool the supernatants and evaporate to dryness under vacuum.
3. Clean-up (Optional, for complex matrices): a. Re-dissolve the dried extract in 5 mL of water. b. Perform liquid-liquid extraction with 3 x 5 mL of ethyl acetate (B1210297). c. Pool the ethyl acetate fractions and evaporate to dryness.
4. Quantification by HPLC-MS/MS: [7][8][16] a. Reconstitute the final dried extract in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). b. Filter the sample through a 0.22 µm syringe filter into an HPLC vial. c. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient appropriate for separating this compound from other matrix components (e.g., start at 5% B, ramp to 50% B over 7 minutes).[3]
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 25-30°C. d. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor for precursor-to-product ion transitions specific to this compound (e.g., m/z 165 -> 107 or 165 -> 77).[8] e. Quantification: Generate a standard curve using analytical grade this compound standard and calculate the concentration in the original sample.
// Nodes
Start [label="Plant Material\n(e.g., Raspberries)", fillcolor="#F1F3F4", fontcolor="#202124"];
Homogenize [label="Homogenization\n(Liquid N2)", fillcolor="#F1F3F4", fontcolor="#202124"];
Extract [label="Solvent Extraction\n(Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Centrifuge [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];
Supernatant [label="Collect Supernatant", fillcolor="#FBBC05", fontcolor="#202124"];
Evaporate [label="Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"];
Reconstitute [label="Reconstitution & Filtration", fillcolor="#F1F3F4", fontcolor="#202124"];
Analysis [label="HPLC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Quantify [label="Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges
Start -> Homogenize;
Homogenize -> Extract;
Extract -> Centrifuge;
Centrifuge -> Supernatant;
Supernatant -> Evaporate;
Evaporate -> Reconstitute;
Reconstitute -> Analysis;
Analysis -> Quantify;
}
Protocol for Heterologous Production in E. coli
This generalized protocol outlines the key steps for producing this compound in an engineered E. coli strain expressing the biosynthetic pathway, starting from a p-coumaric acid precursor.[5][15]
1. Strain and Plasmid Preparation: a. Obtain or construct expression plasmids containing the genes for 4-coumarate:CoA ligase (4CL), benzalacetone synthase (BAS), and this compound/zingerone synthase (RZS1) under the control of an inducible promoter (e.g., T7 or araBAD). b. Transform a suitable E. coli expression host (e.g., BL21(DE3)) with the expression plasmids.
2. Inoculum Preparation: a. Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. b. Incubate overnight at 37°C with shaking (220 rpm).
3. Fermentation: a. Inoculate 100 mL of Terrific Broth (TB) or a defined minimal medium in a 500 mL flask with the overnight culture to an initial OD600 of ~0.1. b. Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Cool the culture to a lower temperature (e.g., 20-30°C) and induce protein expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG). d. Simultaneously, add the precursor p-coumaric acid to a final concentration of 100-200 mg/L. e. Continue incubation for 24-72 hours at the lower temperature with shaking.
4. Product Extraction and Analysis: a. Centrifuge the culture to separate the cells from the medium. b. Extract the supernatant with an equal volume of ethyl acetate. c. Analyze the ethyl acetate fraction for this compound content using GC-MS or HPLC-MS/MS as described in Protocol 3.1.
Enzyme Assay for this compound/Zingerone Synthase (RZS1)
This protocol is adapted from the characterization of RZS1.[14] The assay measures the consumption of the substrate, 4-hydroxybenzalacetone, or the cofactor, NADPH.
1. Reaction Mixture Preparation (Total volume of 200 µL): a. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0). b. Add 4-hydroxybenzalacetone (substrate) to a final concentration of 100 µM. c. Add NADPH (cofactor) to a final concentration of 250 µM. d. Add purified RZS1 enzyme preparation (e.g., 1-5 µg).
2. Assay Procedure: a. Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes. b. Initiate the reaction by adding the RZS1 enzyme. c. Monitor the decrease in absorbance at 340 nm (for NADPH consumption) using a spectrophotometer. d. Alternatively, stop the reaction at various time points by adding an equal volume of methanol or by acidification. e. Analyze the reaction products by HPLC to measure the formation of this compound.
3. Calculation of Activity: a. Calculate the rate of NADPH consumption using its molar extinction coefficient (6220 M⁻¹cm⁻¹ at 340 nm). b. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product (or consumption of 1 µmol of NADPH) per minute under the specified conditions.
Conclusion
This compound remains a high-value compound in multiple industries, with a strong consumer preference for the "natural" label. While direct extraction from its primary source, the red raspberry, is commercially practiced, the extremely low yields necessitate alternative production strategies. The elucidation of the biosynthetic pathway, from phenylpropanoid precursors through the key enzymatic steps catalyzed by 4CL, BAS, and RZS1, has paved the way for metabolic engineering approaches. Heterologous production in microbial hosts like E. coli and S. cerevisiae offers a promising and scalable alternative for the sustainable production of natural this compound. Further research in synthetic biology, including enzyme engineering and pathway optimization, will continue to enhance the efficiency of these biosynthetic systems, potentially meeting the growing market demand for this enigmatic and valuable flavor compound.
References
- 1. Efficient bioconversion of this compound in Escherichia coli using fatty acids feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new this compound synthesis gene RinPKS4 identified in Rubus idaeus L. by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glucose-Derived this compound Produced via Engineered Escherichia coli Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103553893B - Method for extracting this compound from raspberry - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. "A highly sensitive ultra-high performance liquid chromatography/tandem" by B. Yuan, D. Zhao et al. [jfda-online.com]
- 9. Glucose-Derived this compound Produced via Engineered Escherichia coli Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ADH toolbox for this compound production from natural resources via a biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. A new this compound synthesis gene RinPKS4 identified in Rubus idaeus L. by transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. UHPLC-QqQ-MS/MS method development and validation with statistical analysis: determination of this compound metabolites in mice plasma and brain - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Raspberry Ketone on Adipocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raspberry ketone [4-(4-hydroxyphenyl)-2-butanone], a natural phenolic compound found in red raspberries and other fruits, has garnered significant attention for its potential anti-obesity effects.[1][2][3][4] In vitro studies, primarily utilizing the 3T3-L1 preadipocyte cell line, have been instrumental in elucidating the molecular mechanisms by which this compound influences adipocyte biology. This technical guide provides a comprehensive overview of these in vitro effects, focusing on adipogenesis, lipolysis, and the underlying signaling pathways. The information is presented to support further research and drug development endeavors in the field of metabolic diseases.
Effects on Adipogenesis and Lipid Accumulation
This compound has been consistently shown to inhibit the differentiation of preadipocytes into mature, lipid-laden adipocytes.[3][5][6] This anti-adipogenic effect is dose-dependent, with studies demonstrating a significant reduction in lipid accumulation at various concentrations.[6][7]
Key Mechanisms:
-
Downregulation of Adipogenic Transcription Factors: this compound suppresses the expression of key master regulators of adipogenesis, including peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα).[3][4][5][6][7][8][9] The inhibition of these transcription factors leads to a subsequent decrease in the expression of their target genes, such as adipocyte fatty acid-binding protein 2 (aP2/FABP4).[5][6][7][8][9]
-
Inhibition of Lipogenic Gene Expression: The expression of genes involved in fatty acid synthesis (lipogenesis), such as fatty acid synthase (FAS), acetyl-CoA carboxylase-1 (ACC1), and stearoyl-CoA desaturase-1 (SCD1), is also significantly reduced by this compound treatment.[5][6][7][9]
Quantitative Data on Adipogenesis Inhibition
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Lipid Accumulation | 3T3-L1 | 50 µM | 76% decrease | [6] |
| Lipid Accumulation | 3T3-L1 | 300 µM | ~50% reduction | [7] |
| PPARγ mRNA Expression | 3T3-L1 | 10 µM | Significant suppression | [6] |
| C/EBPα mRNA Expression | 3T3-L1 | 10 µM | Significant suppression | [6] |
| aP2 mRNA Expression | 3T3-L1 | 10 µM | Significant down-regulation | [6] |
| FAS Protein Expression | 3T3-L1 | Not specified | Significant reduction on days 6 and 9 | [7] |
| FABP4 Protein Expression | 3T3-L1 | Not specified | Significant reduction on days 6 and 9 | [7] |
Effects on Lipolysis and Fatty Acid Oxidation
In mature adipocytes, this compound promotes the breakdown of stored triglycerides (lipolysis) and enhances the oxidation of fatty acids.[1][2][5][10][11]
Key Mechanisms:
-
Upregulation of Lipolytic Enzymes: this compound increases the gene expression of key lipolytic enzymes, including adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL).[5][6][8][9] HSL is a critical enzyme in the lipolytic cascade, and its translocation from the cytosol to lipid droplets is a key step in initiating lipolysis.[11]
-
Increased Fatty Acid Oxidation: Treatment with this compound has been shown to increase fatty acid oxidation in 3T3-L1 adipocytes.[1][2][10] This is associated with an upregulation of carnitine palmitoyltransferase-1B (CPT1B), a key enzyme in the transport of fatty acids into the mitochondria for beta-oxidation.[5][6][9]
-
Stimulation of Norepinephrine-Induced Lipolysis: this compound has been observed to significantly enhance norepinephrine-induced lipolysis, which is linked to the translocation of HSL to lipid droplets.[11]
Quantitative Data on Lipolysis and Fatty Acid Oxidation
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Lipolysis | Differentiated 3T3-L1 | 10 µM | Significant increase | [1][2] |
| Fatty Acid Oxidation | Differentiated 3T3-L1 | 10 µM | Increased | [1][2][10] |
| ATGL mRNA Expression | Mature 3T3-L1 | 1, 10, 20 µM | Upregulation | [6] |
| HSL mRNA Expression | Mature 3T3-L1 | 1, 10, 20 µM | Upregulation | [6] |
| CPT1B mRNA Expression | Mature 3T3-L1 | 1, 10, 20 µM | Upregulation | [6] |
Regulation of Adipokines and Browning of Adipose Tissue
This compound also influences the secretion of adipokines, which are hormones produced by adipose tissue that play a crucial role in metabolic regulation.
-
Increased Adiponectin Secretion: A notable effect of this compound is the increased expression and secretion of adiponectin in 3T3-L1 adipocytes.[1][2][10] Adiponectin is an important adipokine with insulin-sensitizing and anti-inflammatory properties.
-
Induction of Brown-like Adipocytes (Beiging): Some studies suggest that this compound can induce the browning of white adipose tissue.[12] At a concentration of 100 µM, this compound was shown to induce the expression of browning-specific proteins like PRDM16, PGC-1α, and UCP-1 in 3T3-L1 cells.[12] This effect appears to be mediated through the suppression of autophagy.[12]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagram illustrates the proposed signaling pathways through which this compound exerts its effects on adipocytes.
Caption: Proposed signaling pathways of this compound in adipocytes.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the in vitro effects of this compound on adipocytes.
Caption: General experimental workflow for in vitro adipocyte studies.
Experimental Protocols
Cell Culture and Differentiation
-
Cell Line: 3T3-L1 murine preadipocyte cell line is the most commonly used model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).
-
Differentiation Induction: Two days post-confluence, differentiation is typically induced by treating the cells with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS for 2-3 days.
-
Maintenance: Following induction, cells are maintained in DMEM with 10% FBS and 10 µg/mL insulin for another 2-3 days, after which they are cultured in DMEM with 10% FBS, with media changes every 2 days.
This compound Treatment
-
For Adipogenesis Studies: this compound (typically dissolved in DMSO) is added to the differentiation medium at various concentrations (e.g., 1, 10, 20, 50, 100, 300 µM) from day 2 to day 8 of differentiation.[6][7][9]
-
For Lipolysis Studies in Mature Adipocytes: Fully differentiated adipocytes (around day 12) are treated with this compound for a specified period (e.g., 24 hours).[6][9]
Key Assays
-
Lipid Accumulation (Oil Red O Staining):
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for at least 10 minutes.
-
Wash with water.
-
For quantification, elute the stain with isopropanol and measure the absorbance spectrophotometrically.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using specific primers for target genes (e.g., PPARγ, C/EBPα, HSL, ATGL, CPT1B) and a housekeeping gene (e.g., β-actin) for normalization.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., PPARγ, C/EBPα, FAS, FABP4).
-
Incubate with a corresponding secondary antibody.
-
Detect signals using an enhanced chemiluminescence (ECL) system.
-
-
Lipolysis Assay (Glycerol Release):
-
Treat mature adipocytes with this compound in a suitable buffer.
-
Collect the culture medium.
-
Measure the glycerol concentration in the medium using a commercial glycerol assay kit.
-
-
Adiponectin Secretion (ELISA):
-
Collect the culture medium from treated adipocytes.
-
Quantify the concentration of adiponectin in the medium using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Conclusion
In vitro evidence strongly suggests that this compound modulates key aspects of adipocyte biology, including the inhibition of adipogenesis and the promotion of lipolysis. These effects are mediated through the regulation of critical transcription factors and enzymes involved in lipid metabolism. The ability of this compound to increase adiponectin secretion further highlights its potential as a therapeutic agent for metabolic disorders. The detailed methodologies and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at exploring the full therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhododendrol, a reductive metabolite of this compound, suppresses the differentiation of 3T3‑L1 cells into adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological Exploration of Phenolic Compound: this compound—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a naturally occurring phenolic compound, inhibits adipogenic and lipogenic gene expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] this compound increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes. | Semantic Scholar [semanticscholar.org]
- 11. Anti-obese action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces brown-like adipocyte formation through suppression of autophagy in adipocytes and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
"pharmacological properties of raspberry ketone"
An In-depth Technical Guide on the Pharmacological Properties of Raspberry Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound [4-(4-hydroxyphenyl) butan-2-one], a principal aromatic compound of red raspberries, has garnered significant attention for its potential therapeutic properties, particularly in the context of metabolic diseases. Structurally similar to capsaicin (B1668287) and synephrine, compounds known to influence lipid metabolism, this compound has been investigated for its anti-obesity, hepatoprotective, and anti-inflammatory effects.[1][2] Preclinical studies, primarily in rodent models and in vitro cell cultures, suggest that its mechanism of action involves the modulation of key pathways in lipid metabolism. These include increasing norepinephrine-induced lipolysis, enhancing fatty acid oxidation, stimulating adiponectin secretion, and suppressing adipogenesis.[1][3][4] This document provides a comprehensive technical overview of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways to support further research and development.
Pharmacodynamics: Mechanism of Action
The primary pharmacological effects of this compound are centered on the modulation of lipid metabolism in adipocytes and hepatocytes. The proposed mechanisms are multifaceted, involving the activation of several key signaling pathways that collectively promote lipolysis and fatty acid oxidation while inhibiting adipogenesis and lipid accumulation.
Stimulation of Lipolysis and Fatty Acid Oxidation
-
Norepinephrine-Induced Lipolysis : this compound has been shown to significantly enhance norepinephrine-induced lipolysis in white adipocytes.[1] This process is associated with the translocation of hormone-sensitive lipase (B570770) (HSL) from the cytosol to lipid droplets, a critical step in the hydrolysis of triglycerides.[1]
-
Gene Expression : It upregulates the expression of crucial genes involved in lipolysis and fatty acid oxidation, including hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL).[3]
-
Adiponectin Secretion : In 3T3-L1 adipocytes, this compound increases both the expression and secretion of adiponectin.[4][5] Adiponectin is an adipocytokine that plays a vital role in regulating glucose levels and fatty acid breakdown. Increased levels are associated with improved metabolic health.[6]
-
AMPK Activation : Some studies suggest that the metabolic benefits of raspberries and their bioactive compounds may be mediated through the activation of AMP-activated protein kinase (AMPK).[5][7][8] AMPK is a central regulator of energy homeostasis, and its activation promotes fatty acid oxidation and glucose uptake.
Inhibition of Adipogenesis
This compound has been found to suppress the differentiation of pre-adipocytes into mature adipocytes.[3][9] This anti-adipogenic effect is achieved by down-regulating the expression of key transcription factors that govern adipogenesis, including:
-
Adipocyte fatty acid-binding protein-2 (aP2) [3]
Induction of Browning in White Adipose Tissue (WAT)
Recent research indicates that this compound can induce the formation of brown-like adipocytes (beigeing) within white adipose tissue.[10][11] This process is significant as brown and beige adipocytes are specialized in thermogenesis, thereby increasing energy expenditure. This effect is reportedly mediated through the upregulation of browning-specific proteins like UCP-1 and PGC-1α and involves the suppression of autophagy.[11][12]
Hepatoprotective and Antioxidant Effects
In animal models of non-alcoholic fatty liver disease (NAFLD), this compound has demonstrated hepatoprotective effects by reducing fat deposition, apoptosis, and degeneration of liver cells.[3] These effects are linked to the activation of peroxisome proliferator-activated receptor-α (PPAR-α), which plays a critical role in fatty acid metabolism.[3][13] Furthermore, this compound exhibits antioxidant properties by increasing total antioxidant capacity (TAC) and upregulating antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[2][14]
Signaling Pathway Visualization
Caption: Proposed mechanism of this compound in adipocytes.
Quantitative Data Summary
Table 1: Summary of In Vitro Studies
| Cell Line | Concentration | Duration | Key Findings | Reference |
| 3T3-L1 Adipocytes | 10 µM | Not Specified | Increased lipolysis, fatty acid oxidation, and adiponectin expression/secretion. | [4][5][15] |
| 3T3-L1 Adipocytes | 10-200 µM | 24 hours | Suppressed adipocyte differentiation and fat accumulation in a concentration-dependent manner. | [9][16] |
| 3T3-L1 Adipocytes | 50 µM | Not Specified | Induced upregulation of FNDC5 protein via HO-1 signaling pathway. | [17] |
| 3T3-L1 Adipocytes | 100 µM | Not Specified | Induced browning by increasing mitochondrial biogenesis and expression of UCP-1, PGC-1α. | [11][12] |
Table 2: Summary of In Vivo Studies
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Mice (ICR) | 0.5%, 1%, or 2% of high-fat diet | 10 weeks | Prevented high-fat diet-induced increases in body, liver, and visceral adipose tissue weight. | [1] |
| Mice (C57BL/6J) | 200 mg/kg (gavage) | 4 weeks | Significantly reduced weight gain and white adipose mass in high-fat diet-fed mice. | [18] |
| Rats (Ovariectomy-induced obesity) | 160 mg/kg (gavage) | 8 weeks | Reduced body weight gain and inguinal adipose tissue amount; increased browning markers. | [10][12] |
| Mice (Obese) | 165, 330, 500 mg/kg | 10 days | Retarded body weight gain. Doses of 330 and 500 mg/kg resulted in mortality and elevated ALT. | [19] |
Experimental Protocols
In Vivo Anti-Obesity Study in Diet-Induced Obese (DIO) Mice
This protocol outlines a typical methodology for evaluating the anti-obesity effects of this compound in a rodent model.
Workflow Diagram
Caption: General workflow for an in vivo anti-obesity study.
Methodology Details:
-
Animal Model : Male C57BL/6J or ICR mice are commonly used due to their susceptibility to diet-induced obesity.[1][18][20][21]
-
Housing and Acclimatization : Animals are housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) and allowed to acclimatize for at least one week before the experiment.
-
Obesity Induction : Obesity is induced by feeding a high-fat diet (HFD), typically providing 45-60% of calories from fat, for a period of 6 to 10 weeks.[1][19][22] A control group is fed a standard low-fat chow.
-
Grouping and Treatment : Once a significant difference in body weight is established between the HFD and chow groups, the HFD-fed mice are randomized into treatment groups: HFD + Vehicle control, and HFD + this compound. This compound is typically administered daily via oral gavage at doses ranging from 50 to 500 mg/kg body weight.[18][19] The treatment period usually lasts for 4 to 10 weeks.[1][18]
-
Monitoring : Body weight and food intake are recorded weekly throughout the study.
-
Endpoint Analysis : At the end of the treatment period, animals are fasted overnight and then euthanized. Blood is collected for serum analysis (e.g., glucose, insulin (B600854), triglycerides, cholesterol). Tissues such as the liver, epididymal white adipose tissue (eWAT), and retroperitoneal white adipose tissue (rWAT) are excised, weighed, and processed for histological analysis or molecular analysis (qPCR, Western blot).
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol describes a method to measure the rate of lipolysis in cultured adipocytes by quantifying glycerol (B35011) and free fatty acid (FFA) release.
Workflow Diagram
Caption: Workflow for an in vitro lipolysis assay.
Methodology Details:
-
Cell Culture and Differentiation : 3T3-L1 preadipocytes are cultured to confluence. Differentiation into mature adipocytes is induced by treating the cells with a cocktail typically containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin. Full differentiation is usually achieved after 8-10 days.
-
Treatment : Differentiated adipocytes are treated with various concentrations of this compound (e.g., 10-100 µM) or vehicle control for a specified period (e.g., 24 hours).[4][11]
-
Lipolysis Assay :
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and incubated in a serum-free assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA).[23]
-
Lipolysis is stimulated by adding an agent like isoproterenol (B85558) (a β-adrenergic agonist) or forskolin. A basal (unstimulated) condition is also included.
-
Aliquots of the incubation medium are collected at multiple time points (e.g., 0, 1, 2, and 3 hours) to measure the linear rate of lipolysis.[23][24]
-
-
Quantification : The concentration of glycerol and FFAs released into the medium is quantified using commercially available colorimetric assay kits.[23][24]
-
Data Analysis : The rate of lipolysis is calculated from the linear portion of the glycerol/FFA release curve over time and is typically normalized to cellular protein content.
Pharmacokinetics and Safety
Bioavailability and Metabolism
Studies in rodents show that this compound is rapidly absorbed from the gastrointestinal tract following oral administration.[3] It is primarily metabolized in the liver and excreted in the urine within 24 hours, with raspberry alcohol being a major metabolite.[3][18] Interestingly, bioavailability and tissue accumulation appear to be higher in obese mice compared to lean controls, with accumulation noted in lipid-rich tissues like the brain.[3]
Safety and Toxicity
This compound is classified as "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration for its use as a flavoring agent in foods.[3][7] However, the doses used in dietary supplements for weight loss are significantly higher than those consumed from natural food sources. While many animal studies show beneficial effects, some have raised safety concerns at very high doses. One study in obese mice reported that doses of 330 and 500 mg/kg were associated with mortality and elevated liver enzymes (ALT). There is a significant lack of long-term safety data and clinical trials in humans.[25][26][27] Therefore, the safety profile of high-dose this compound supplementation remains largely uncharacterized.
Conclusion
Preclinical evidence strongly suggests that this compound possesses pharmacological properties that could be beneficial in the context of obesity and related metabolic disorders. Its ability to enhance lipolysis, promote fatty acid oxidation, and inhibit adipogenesis through multiple signaling pathways makes it an interesting candidate for further investigation. However, the current body of evidence is almost exclusively derived from in vitro and animal studies. There is a critical need for well-controlled human clinical trials to validate these preclinical findings, establish an effective and safe dosage, and fully characterize its pharmacokinetic profile in humans before it can be considered a viable therapeutic agent.[25][26] Researchers should focus on bridging this translational gap to determine the true potential of this compound in drug development.
References
- 1. Anti-obese action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Exploration of Phenolic Compound: this compound—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinikally.com [clinikally.com]
- 7. researchgate.net [researchgate.net]
- 8. Raspberry alleviates obesity-induced inflammation and insulin resistance in skeletal muscle through activation of AMP-activated protein kinase (AMPK) α1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces brown-like adipocyte formation through suppression of autophagy in adipocytes and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. Potentials of this compound as a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 18. Influence of Diet-Induced Obesity on the Bioavailability and Metabolism of this compound (4-(4-Hydroxyphenyl)-2-Butanone) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jopcr.com [jopcr.com]
- 23. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]
- 25. examine.com [examine.com]
- 26. mayoclinic.org [mayoclinic.org]
- 27. Raspberry ketones: Uses, side effects, and more [medicalnewstoday.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-hydroxyphenyl)butan-2-one, commonly known as Raspberry Ketone, is a phenolic compound naturally occurring in raspberries and other fruits.[1][2] It is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-obesity and antioxidant effects.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of 4-(4-hydroxyphenyl)butan-2-one, offering a valuable resource for researchers, scientists, and professionals involved in drug development. This document details experimental protocols for the determination of its key properties and presents this information in a structured and accessible format, including comprehensive data tables and visual diagrams of relevant biological pathways and experimental workflows.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for 4-(4-hydroxyphenyl)butan-2-one are summarized in the tables below.
Identification and Structure
| Parameter | Value |
| IUPAC Name | 4-(4-hydroxyphenyl)butan-2-one |
| Synonyms | This compound, Frambinone, Oxyphenalon, p-Hydroxybenzylacetone |
| CAS Number | 5471-51-2 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [1] |
| SMILES | CC(=O)CCC1=CC=C(C=C1)O |
| InChI | InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3 |
Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 81-85 °C | [4][5][6][7] |
| Boiling Point | 292.2 ± 15.0 °C at 760 mmHg | [4][5] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point | 122.9 °C | [5][8] |
| Refractive Index | 1.535 | [5][8] |
| Appearance | White to slightly yellow crystalline powder or needles | [5][9] |
| Odor | Sweet, fruity, raspberry-like | [8][9] |
Solubility and Partitioning
| Property | Value | Reference |
| Water Solubility | Insoluble | [5][9] |
| Ethanol Solubility | Soluble (50 mg/mL in 95% ethanol) | [5][6][7] |
| Oil Solubility | Soluble | [9] |
| pKa | 9.99 ± 0.15 (Predicted) | [5] |
| logP (Octanol/Water) | 1.5 - 1.91 | [5][8] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of 4-(4-hydroxyphenyl)butan-2-one.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Grind a small amount of the 4-(4-hydroxyphenyl)butan-2-one sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[8]
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Apparatus:
-
Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin (B1166041) or silicone oil
Procedure:
-
Fill the Thiele tube with a high-boiling point liquid (e.g., paraffin oil) to a level just above the side arm.
-
Place a small amount (0.5-1 mL) of 4-(4-hydroxyphenyl)butan-2-one into the small test tube.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heat-transfer liquid covers the sample.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[4]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Spatula
-
Graduated cylinders or pipettes
Procedure:
-
Place a small, accurately weighed amount (e.g., 10 mg) of 4-(4-hydroxyphenyl)butan-2-one into a series of test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, oil).
-
Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Allow the mixture to stand and observe for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If any solid remains, it is considered insoluble or sparingly soluble.[1][6]
-
For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
pKa Determination (Spectrophotometric Method)
The pKa is a measure of the acidity of a compound. For a phenolic compound like 4-(4-hydroxyphenyl)butan-2-one, it represents the pH at which the phenolic hydroxyl group is 50% ionized.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Buffer solutions of varying pH
Procedure:
-
Prepare a stock solution of 4-(4-hydroxyphenyl)butan-2-one in a suitable solvent (e.g., ethanol).
-
Prepare a series of solutions with the same concentration of the compound in different buffer solutions covering a pH range around the expected pKa (e.g., pH 8 to 12).
-
Record the UV-Vis absorption spectrum for each solution. The ionized and non-ionized forms of the phenol (B47542) will have different absorption spectra.
-
Identify the wavelength of maximum absorbance difference between the acidic and basic forms.
-
Measure the absorbance of each solution at this wavelength.
-
The pKa can be calculated using the Henderson-Hasselbalch equation by plotting the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance.[10]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties.
Apparatus:
-
Separatory funnels or screw-capped tubes
-
Mechanical shaker
-
Centrifuge (optional)
-
Analytical instrument for concentration determination (e.g., HPLC-UV)
-
n-Octanol and phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Pre-saturate the n-octanol with PBS and the PBS with n-octanol by shaking them together and allowing the phases to separate.
-
Prepare a solution of 4-(4-hydroxyphenyl)butan-2-one in the pre-saturated PBS.
-
Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or tube.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully collect samples from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.[11][12]
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and identification of 4-(4-hydroxyphenyl)butan-2-one.
UV-Vis Spectroscopy
-
λmax: Typically around 225 nm and 278 nm in ethanol, characteristic of the phenyl ring chromophore.
-
Experimental Conditions: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) is analyzed in a quartz cuvette.
Infrared (IR) Spectroscopy
-
Key Absorptions (cm⁻¹):
-
~3300-3400 (broad): O-H stretching of the phenolic hydroxyl group.
-
~1710: C=O stretching of the ketone carbonyl group.
-
~1600, 1515: C=C stretching of the aromatic ring.
-
~1230: C-O stretching of the phenol.
-
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or a Nujol mull.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃, δ in ppm):
-
~2.1 (s, 3H): -COCH₃ protons.
-
~2.8 (t, 2H): -CH₂-Ar protons.
-
~2.9 (t, 2H): -CH₂-CO- protons.
-
~5.0-6.0 (br s, 1H): Ar-OH proton (exchangeable with D₂O).
-
~6.7 (d, 2H): Aromatic protons ortho to the hydroxyl group.
-
~7.0 (d, 2H): Aromatic protons meta to the hydroxyl group.
-
-
¹³C NMR (in CDCl₃, δ in ppm):
-
~30: -COCH₃ carbon.
-
~29: -CH₂-Ar carbon.
-
~45: -CH₂-CO- carbon.
-
~115: Aromatic CH carbons ortho to the hydroxyl group.
-
~129: Aromatic CH carbons meta to the hydroxyl group.
-
~130: Aromatic quaternary carbon attached to the butyl chain.
-
~154: Aromatic quaternary carbon attached to the hydroxyl group.
-
~208: Ketone carbonyl carbon.
-
Mass Spectrometry (MS)
-
Molecular Ion [M]⁺: m/z 164.
-
Key Fragmentation Peaks (m/z): 107 (loss of CH₃COCH₂), 77 (phenyl group).
-
Ionization Method: Electron Ionization (EI) is commonly used for this compound.[1][13]
Biological Activity and Signaling Pathways
4-(4-hydroxyphenyl)butan-2-one has been reported to exert several biological effects, most notably its role in lipid metabolism.
Activation of PPAR-α
Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Activation of PPAR-α leads to the transcription of genes involved in fatty acid oxidation. This compound has been suggested to act as a PPAR-α agonist.
Caption: PPAR-α activation pathway by this compound.
Stimulation of Lipolysis
Lipolysis is the metabolic process through which triglycerides are broken down into glycerol (B35011) and free fatty acids. This compound is believed to stimulate lipolysis in adipocytes, potentially through a cAMP-mediated pathway.
Caption: Proposed pathway for this compound-induced lipolysis.
Experimental Workflows
Synthesis and Purification Workflow
A common method for the synthesis of 4-(4-hydroxyphenyl)butan-2-one is the aldol (B89426) condensation of p-hydroxybenzaldehyde with acetone, followed by hydrogenation.
Caption: General workflow for the synthesis and purification of this compound.
Analytical Workflow (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification and purity assessment of 4-(4-hydroxyphenyl)butan-2-one.
Caption: Analytical workflow for the HPLC analysis of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 4-(4-hydroxyphenyl)butan-2-one, along with detailed experimental protocols for their determination. The structured presentation of quantitative data, coupled with visualizations of relevant biological pathways and experimental workflows, offers a valuable resource for researchers and professionals in the field of drug development and related scientific disciplines. A thorough understanding of these fundamental properties is crucial for the rational design and development of new therapeutic agents based on the this compound scaffold.
References
- 1. chem.ws [chem.ws]
- 2. byjus.com [byjus.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Raspberry Ketone in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raspberry ketone, or 4-(4-hydroxyphenyl)-2-butanone, is the phenolic compound primarily responsible for the characteristic aroma of red raspberries (Rubus idaeus). Beyond its significant value in the flavor and fragrance industries, this compound has garnered attention for its potential applications in pharmaceuticals and nutraceuticals. Understanding its natural biosynthetic pathway in plants is crucial for metabolic engineering efforts aimed at enhancing its production, as well as for the development of novel enzymatic and cell-based production platforms. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymes and intermediates, quantitative kinetic data, detailed experimental protocols, and the regulatory mechanisms governing its production in plants.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a branch of the general phenylpropanoid pathway, starting from the aromatic amino acid L-phenylalanine or L-tyrosine. The pathway proceeds through a series of enzymatic reactions to produce the final C6-C4 backbone of this compound.
The core biosynthetic pathway can be summarized in the following steps:
-
Deamination of L-Phenylalanine or L-Tyrosine: The pathway initiates with the non-oxidative deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid, or the deamination of L-tyrosine by Tyrosine Ammonia-Lyase (TAL) to form p-coumaric acid.[1][2]
-
Hydroxylation of Cinnamic Acid: If the pathway starts with L-phenylalanine, the resulting cinnamic acid is hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid.
-
Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid is then activated by esterification to Coenzyme A (CoA) in an ATP-dependent reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) , forming p-coumaroyl-CoA.[3][4]
-
Formation of 4-Hydroxybenzalacetone: The key step in forming the C6-C4 backbone is the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA. This reaction is catalyzed by Benzalacetone Synthase (BAS) , a type III polyketide synthase, to produce 4-hydroxybenzalacetone (HBA).[5][6]
-
Reduction of 4-Hydroxybenzalacetone: In the final step, the double bond of 4-hydroxybenzalacetone is reduced by an NADPH-dependent reductase, This compound Synthase (RKS) , also known as Benzalacetone Reductase (BAR), to yield this compound.[7][8]
References
- 1. Aromatic Polyketide Synthases (Purification, Characterization, and Antibody Development to Benzalacetone Synthase from Raspberry Fruits) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Phenylalanine Ammonia-Lyase Gene Family in Raspberry. Structure, Expression, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-coumarate:CoA ligase gene family in Rubus idaeus: cDNA structures, evolution, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 5. Benzalacetone Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound by redirecting the metabolic flux to the phenylpropanoid pathway in tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on Raspberry Ketone and Thermogenesis: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
December 4, 2025
Abstract
Raspberry ketone (RK), the primary aromatic compound found in red raspberries, has garnered significant attention for its potential anti-obesity and metabolic-enhancing properties. Preliminary research, primarily from in vitro and rodent models, suggests that RK may influence thermogenesis and lipid metabolism through various molecular pathways. This technical guide provides an in-depth analysis of the existing preclinical data, focusing on the core mechanisms related to thermogenesis. It summarizes quantitative data from key studies, details experimental methodologies, and visualizes the proposed signaling pathways to offer a comprehensive resource for the scientific community. While human clinical data remains scarce and inconclusive, the preliminary findings highlight promising avenues for further investigation into the therapeutic potential of this compound in metabolic disorders.
Introduction to this compound and Thermogenesis
This compound [4-(4-hydroxyphenyl) butan-2-one] is a phenolic compound responsible for the distinct aroma of red raspberries (Rubus idaeus). Structurally similar to capsaicin (B1668287) and synephrine, molecules known to exert metabolic effects, RK has been investigated for its potential role in combating obesity.[1][2] One of the key mechanisms proposed for its anti-obesity effects is the induction of thermogenesis, the process of heat production in organisms. Thermogenesis is a significant component of daily energy expenditure and is primarily regulated by brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT).[3][4] This process is largely mediated by Uncoupling Protein 1 (UCP1), which uncouples cellular respiration from ATP synthesis, dissipating energy as heat.[3][5] This document synthesizes the foundational preclinical research examining the effects of this compound on thermogenic processes.
In Vitro Studies: Adipocyte Models
The majority of mechanistic insights into this compound's effects on thermogenesis come from in vitro studies using the 3T3-L1 pre-adipocyte cell line, a well-established model for studying adipocyte differentiation and metabolism.
Key Findings from In Vitro Research
In vitro experiments have demonstrated that this compound can directly influence adipocyte biology in several ways:
-
Increased Lipolysis and Fatty Acid Oxidation: RK has been shown to significantly increase lipolysis, the breakdown of triglycerides into free fatty acids.[6][7] This is often associated with the translocation of hormone-sensitive lipase (B570770) (HSL) from the cytosol to lipid droplets.[6] Furthermore, RK treatment enhances fatty acid oxidation, suggesting that the released fats are utilized for energy production.[7][8]
-
Upregulation of Thermogenic Markers: Studies report that RK induces the expression of key proteins involved in thermogenesis. Notably, it increases the expression of UCP1, peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and PR domain containing 16 (PRDM16), which are critical for the development and function of brown-like ("beige") adipocytes.[3][9][10]
-
Inhibition of Adipogenesis and Lipid Accumulation: RK treatment has been observed to suppress the differentiation of pre-adipocytes into mature adipocytes and reduce overall lipid accumulation.[11][12][13] This is achieved by downregulating key adipogenic transcription factors such as peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT enhancer-binding protein-α (C/EBPα).[11][14]
-
Modulation of Adipokines: this compound has been found to increase the expression and secretion of adiponectin, an adipokine known to improve insulin (B600854) sensitivity and regulate lipid and glucose metabolism.[6][7]
Quantitative Data from In Vitro Studies
The following table summarizes the quantitative results from key in vitro studies on 3T3-L1 adipocytes.
| Parameter Measured | Cell Line | RK Concentration | Result | Reference |
| Lipolysis | Differentiated 3T3-L1 | 10 µM | Significant increase in glycerol (B35011) release | [7] |
| Fatty Acid Oxidation | Differentiated 3T3-L1 | 10 µM | Significant increase | [7] |
| Lipid Accumulation | Differentiated 3T3-L1 | 10 µM - 300 µM | Suppressed/Reduced | [7][12][13] |
| Adiponectin Secretion | Differentiated 3T3-L1 | 10 µM | Increased | [7] |
| UCP-1 Expression | Differentiated 3T3-L1 | 50 µM - 100 µM | Significantly increased | [5][9] |
| PGC-1α Expression | Differentiated 3T3-L1 | 50 µM - 100 µM | Significantly increased | [5][9] |
| PRDM16 Expression | Differentiated 3T3-L1 | 50 µM - 100 µM | Significantly increased | [5][9] |
| FNDC5 Protein Expression | Differentiated 3T3-L1 | 50 µM | Significantly induced | [5][10] |
| HO-1 Expression | Differentiated 3T3-L1 | 50 µM - 100 µM | Significantly increased | [5][9] |
| Atg12 Expression | Differentiated 3T3-L1 | 100 µM | Significantly reduced | [9] |
| PPARγ mRNA Expression | Differentiating 3T3-L1 | 1-50 µM | Suppressed | [11] |
| C/EBPα mRNA Expression | Differentiating 3T3-L1 | 1-50 µM | Suppressed | [11] |
Experimental Protocols: In Vitro
2.3.1 3T3-L1 Cell Culture and Differentiation
-
Cell Culture: Murine 3T3-L1 pre-adipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced using a standard cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.
-
Maturation: After 48 hours, the induction medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being replaced every two days until cells are fully differentiated (typically day 8-12), characterized by the accumulation of lipid droplets.
2.3.2 this compound Treatment
-
For adipogenesis studies, RK (dissolved in a vehicle like DMSO) is added to the culture medium during the differentiation period (e.g., from day 2 to day 8).[11]
-
For studies on mature adipocytes, fully differentiated cells (e.g., on day 12) are treated with various concentrations of RK for a specified period, typically 24 hours.[11]
2.3.3 Key Assays
-
Oil Red O Staining: To quantify lipid accumulation, cells are fixed with 10% formalin, washed, and stained with Oil Red O solution. The stained lipid droplets are then eluted with isopropanol, and the absorbance is measured spectrophotometrically.[12]
-
Glycerol Release Assay: Lipolysis is assessed by measuring the concentration of glycerol released into the culture medium using a commercial colorimetric assay kit.[7]
-
Quantitative Real-Time PCR (qRT-PCR): To measure gene expression, total RNA is extracted from cells, reverse-transcribed into cDNA, and subjected to qRT-PCR using specific primers for target genes (e.g., Ucp1, Ppargc1a, Pparγ, Adipoq).[11]
-
Western Blotting: To measure protein levels, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., UCP1, PGC-1α, HSL, ATGL) and corresponding secondary antibodies.[10]
Visualization of Signaling Pathways
The following diagrams illustrate the proposed molecular pathways through which this compound exerts its effects on adipocytes.
In Vivo Studies: Rodent Models
Animal studies, predominantly in mice and rats, have been used to investigate the systemic effects of this compound supplementation, particularly in the context of high-fat diet-induced obesity.
Key Findings from In Vivo Research
-
Prevention of Weight Gain: Several studies have reported that dietary supplementation with RK prevents the elevation in body weight and visceral fat accumulation typically seen in rodents fed a high-fat diet.[15][16]
-
Increased Energy Expenditure: Some rodent studies suggest that the anti-obesity effects of RK are linked to increased energy expenditure.[17][18] This is consistent with the in vitro findings of increased expression of thermogenic proteins.
-
Improved Hepatic Steatosis: RK has been shown to protect against the development of fatty liver (hepatic steatosis) in high-fat-fed animal models.[15][19]
-
Enhanced Lipolysis in Adipose Tissue: In vivo evidence supports the in vitro finding that RK enhances norepinephrine-induced lipolysis in white adipocytes.[4][6]
-
Induction of Browning in WAT: In ovariectomized rats, a model for postmenopausal obesity, RK administration led to higher levels of browning-specific proteins in white adipose tissue.[3][9]
Quantitative Data from In Vivo Studies
The following table summarizes the quantitative results from key in vivo studies.
| Parameter Measured | Animal Model | RK Dosage & Duration | Result | Reference |
| Body Weight Gain | C57BL/6J Mice (High-Fat Diet) | 0.5-2% of diet for 10 weeks | Prevented HFD-induced increase | [15] |
| Visceral Fat Weight | C57BL/6J Mice (High-Fat Diet) | 0.5-2% of diet for 10 weeks | Prevented HFD-induced increase | [15] |
| Body Weight Gain | Ovariectomized (Ovx) Rats | 160 mg/kg/day (gavage) for 8 weeks | Significantly reduced vs. Ovx control (191.8g vs 223.6g) | [9] |
| Inguinal Adipose Tissue | Ovariectomized (Ovx) Rats | 160 mg/kg/day (gavage) for 8 weeks | Significantly reduced vs. Ovx control (9.05g vs 12.9g) | [9] |
| Body Weight Gain | C57BL/6J Mice (High-Fat Diet) | 200 mg/kg/day (gavage) for 11 weeks | Less weight gain compared to vehicle | [16] |
| Fat Mass | C57BL/6J Mice (High-Fat Diet) | 200 mg/kg/day (gavage) for 11 weeks | Reduced fat mass compared to vehicle | [16] |
| Hepatic Pparα Expression | C57BL/6J Mice (High-Fat Diet) | 200 mg/kg/day (gavage) for 11 weeks | Increased expression | [16] |
| Energy Expenditure | C57BL/6J Mice (High-Fat Diet) | Phenolic-enriched raspberry extract | Increased energy expenditure/lean mass | [18] |
Experimental Protocols: In Vivo
3.3.1 Animal Models and Diet
-
Animals: Commonly used models include male C57BL/6J mice or Wistar/Sprague-Dawley rats.[9][16] Animals are typically housed in a controlled environment (12h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Diet-Induced Obesity: To induce obesity, animals are fed a high-fat diet (HFD), typically providing 45% to 60% of calories from fat, for several weeks.[16][19] A control group is fed a standard low-fat chow.
3.3.2 this compound Administration
-
Dietary Admixture: RK is mixed directly into the HFD at concentrations ranging from 0.25% to 2% by weight.[15][19]
-
Oral Gavage: A precise dose of RK (e.g., 160-200 mg/kg body weight), suspended in a vehicle like propylene (B89431) glycol or carboxymethyl cellulose, is administered daily via oral gavage.[9][16]
3.3.3 Measurement of Metabolic Parameters
-
Body Weight and Composition: Body weight and food intake are monitored regularly. Body composition (fat mass, lean mass) is determined at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing individual fat pads (e.g., epididymal, retroperitoneal).[16][19]
-
Indirect Calorimetry: To measure energy expenditure, oxygen consumption (VO2), and carbon dioxide production (VCO2), animals are placed in metabolic cages. The respiratory exchange ratio (RER = VCO2/VO2) is calculated to assess substrate utilization.[18]
-
Histology and Gene/Protein Analysis: Adipose and liver tissues are collected, fixed in formalin for histological analysis (e.g., H&E staining to measure adipocyte size), or snap-frozen for subsequent qRT-PCR and Western blot analysis of key metabolic and thermogenic markers.[9][17]
Visualization of Experimental Workflow
Human Studies: A Critical Gap in Research
Despite the promising preclinical data, the evidence for this compound's efficacy in humans is extremely limited and fraught with methodological challenges.
Summary of Human Research
-
No Single-Ingredient Trials: To date, there are no robust, controlled clinical trials that have investigated the effects of this compound as a standalone supplement on thermogenesis or weight loss.[1]
-
Multi-Ingredient Supplements: The only available human studies have used multi-ingredient formulations that include this compound alongside other known metabolic stimulants like caffeine (B1668208), capsaicin, and synephrine.[1][20]
-
Confounding Factors: In a 2013 study, overweight individuals who took a multi-ingredient supplement containing RK, exercised, and followed a calorie-restricted diet lost more fat mass than the placebo group.[1] However, it is impossible to attribute this effect to this compound specifically, as other ingredients like caffeine are known to impact energy expenditure.[1][20] A 2019 study also found no effect of a supplement containing RK and green coffee bean extract on body mass or energy expenditure.[2]
-
Meta-Analysis Findings: A recent meta-analysis of randomized controlled trials found that supplementation with raspberry (including raspberry ketones) had no significant effect on anthropometric parameters like body weight or BMI.[21]
Quantitative Data from Human Studies (Multi-Ingredient)
| Study Design | Subjects | Intervention | Duration | Key Findings | Reference |
| Randomized, Placebo-Controlled | 45 overweight individuals | Multi-ingredient supplement (incl. 200mg RK, 1200mg caffeine) + diet/exercise | 8 weeks | Supplement group lost 7.8% fat mass vs. 2.8% in placebo group. Body weight and fat mass significantly reduced. | [1] |
| Single-Blind, Randomized, Controlled | 32 healthy, active individuals | 200 mg/day RK | 8 weeks | No effect on body mass, body fat, resting metabolic rate, or substrate utilization. | [2] |
| Meta-Analysis | 9 RCTs, 355 individuals | Raspberry, black raspberry, or raspberry ketones | 4-12 weeks | No significant effect on BMI, body weight, waist circumference, or liver enzymes. | [21] |
Discussion and Future Directions
The preliminary evidence from in vitro and animal studies suggests that this compound can modulate lipid metabolism and promote a thermogenic phenotype in adipocytes. The proposed mechanisms involve enhancing norepinephrine-induced lipolysis via the PKA pathway and inducing the "browning" of white adipocytes through pathways involving HO-1, PGC-1α, and UCP1.[3][15]
However, the translation of these findings to human physiology remains unproven. The primary limitation is the complete lack of clinical trials investigating this compound in isolation. The doses used in animal studies are often very high and may not be achievable or safe in humans through standard supplementation.[22] Furthermore, pharmacokinetic studies show that RK is rapidly metabolized, which may affect its bioavailability and efficacy at target tissues.[23][24]
Future research should prioritize:
-
Human Clinical Trials: Well-designed, double-blind, placebo-controlled trials using only this compound are essential to determine its efficacy and safety for weight management and its effect on energy expenditure in humans.
-
Dose-Response Studies: Establishing an effective and safe dosage range in humans is critical.
-
Bioavailability and Metabolism: Further research is needed to understand how human metabolism affects the bioavailability of RK and its active metabolites.
Conclusion
Preliminary studies on this compound provide a compelling biological rationale for its potential role in enhancing thermogenesis and lipid metabolism. Cellular and animal models consistently demonstrate that RK can increase lipolysis, promote the expression of key thermogenic genes like UCP1, and prevent diet-induced fat accumulation. However, this body of preclinical evidence stands in stark contrast to the absence of supporting data in humans. Until rigorous clinical trials are conducted, the claims of this compound as a thermogenic or weight loss agent for humans remain scientifically unsubstantiated. The existing research serves as a valuable foundation for future investigations but should be interpreted with caution by the scientific and drug development community.
References
- 1. Do Raspberry Ketones Really Work? A Detailed Review [healthline.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. This compound increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. This compound induces brown-like adipocyte formation through suppression of autophagy in adipocytes and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound promotes FNDC5 protein expression via HO-1 upregulation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacological Exploration of Phenolic Compound: this compound—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. Frontiers | Reduced Body Fat and Epididymal Adipose Apelin Expression Associated With this compound [4-(4-Hydroxyphenyl)-2-Butanone] Weight Gain Prevention in High-Fat-Diet Fed Mice [frontiersin.org]
- 17. Raspberry promotes brown and beige adipocyte development in mice fed high-fat diet through activation of AMP-activated protein kinase (AMPK) α1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenolic-enriched raspberry fruit extract (Rubus idaeus) resulted in lower weight gain, increased ambulatory activity, and elevated hepatic lipoprotein lipase and heme oxygenase-1 expression in male mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound fails to reduce adiposity beyond decreasing food intake in C57BL/6 mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. examine.com [examine.com]
- 22. Raspberry Ketones for Weight Loss & Fat Burning Guide [epicatelean.com]
- 23. Influence of Diet-Induced Obesity on the Bioavailability and Metabolism of this compound (4-(4-Hydroxyphenyl)-2-Butanone) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Portal [scholarship.libraries.rutgers.edu]
Raspberry Ketone: A Technical Guide on the Phenolic Compound in Fruits
Abstract: Raspberry ketone [4-(4-hydroxyphenyl)butan-2-one] is a phenolic compound that imparts the characteristic aroma to red raspberries and is found in various other fruits.[1][2] While extensively used as a natural and nature-identical flavoring agent in the food, cosmetic, and perfume industries, recent scientific interest has focused on its potential therapeutic properties.[1][3] In vitro and in vivo studies, primarily in rodent models, have suggested its role as an anti-obesity, anti-hyperlipidemic, hepatoprotective, and cardioprotective agent.[1][4] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, natural occurrence, and detailed experimental protocols for its extraction and analysis. It further delves into the molecular signaling pathways through which this compound exerts its biological effects and summarizes the current toxicological data and the state of clinical evidence. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's scientific background and therapeutic potential.
Introduction and Physicochemical Properties
This compound (RK), systematically named 4-(4-hydroxyphenyl)butan-2-one, is the principal aromatic compound found in red raspberries (Rubus idaeus).[1] It belongs to the class of phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring. Its molecular structure is similar to other biologically active compounds like capsaicin (B1668287) and synephrine.[5] The U.S. Food and Drug Administration (FDA) has classified this compound as "generally recognized as safe" (GRAS) for its use in small quantities as a flavoring agent.[6] However, its marketing as a high-dose weight-loss supplement has raised questions about its safety and efficacy, given the limited number of human clinical trials.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(4-Hydroxyphenyl)butan-2-one | [6] |
| Chemical Formula | C₁₀H₁₂O₂ | [6] |
| Molar Mass | 164.204 g·mol⁻¹ | [6] |
| Appearance | White needle-like crystals | [6] |
| Melting Point | 82 to 84 °C | [6] |
| Boiling Point | 140 to 146 °C at 0.5 mmHg | [6] |
| Classification | Phenolic Compound | [1] |
Natural Occurrence and Biosynthesis
This compound is naturally present in a variety of fruits, though its concentration is generally very low, making natural extraction expensive.[1][6] The cost of the natural compound can be as high as $20,000 per kilogram.[6] Consequently, most this compound used commercially is produced synthetically.[1][7]
Table 2: Natural Concentration of this compound in Various Sources
| Source | Concentration Range (mg/kg) | Reference(s) |
| Red Raspberry (Rubus idaeus) | 1 - 4.3 | [6][8][9][10] |
| Kiwifruit | Present (quantity not specified) | [1][11] |
| Peaches | Present (quantity not specified) | [1][11] |
| Grapes | Present (quantity not specified) | [1][11] |
| Apples | Present (quantity not specified) | [1][11] |
| Cranberries | Present (quantity not specified) | [2][6] |
| Blackberries | Present (quantity not specified) | [2][6] |
Biosynthesis Pathway
The biosynthesis of this compound in plants begins with the phenylpropanoid pathway.[12] The process is a two-step enzymatic reaction starting from p-coumaroyl-CoA, an intermediate in lignin (B12514952) synthesis.[1]
-
Step 1: p-Coumaroyl-CoA condenses with one molecule of malonyl-CoA to form p-hydroxybenzalacetone (B51942) [4-(4-hydroxyphenyl)-but-3-ene-2-one]. This reaction is catalyzed by the enzyme benzalacetone synthase (BAS), a type III polyketide synthase (PKS).[1][12]
-
Step 2: The double bond in the p-hydroxybenzalacetone is then reduced by an NADPH-dependent benzalacetone reductase (BAR), also known as this compound/zingerone synthase (RZS1), to yield the final product, this compound.[1][13]
Experimental Protocols: Extraction and Quantification
Accurate extraction and quantification are critical for studying this compound in biological matrices. Various methods have been developed, with high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) being a sensitive and specific technique.[14]
Protocol 1: Ultrasonic-Assisted Ethanol Extraction from Raspberries
This protocol is adapted from a method used for extracting and purifying this compound from red raspberries for subsequent biological activity studies.[15]
-
Sample Preparation: Weigh 20 g of red raspberry fruit (Rubus idaeus L.).
-
Extraction: Add the sample to 3000 mL of 85% (v/v) anhydrous ethanol.
-
Ultrasonication: Perform ultrasonic-assisted extraction at 40°C for 50 minutes.
-
Purification: Purify the resulting extract by sequential elution using AB-8 macroporous resin and polyamide resin columns.
-
Final Product: Lyophilize the purified fraction under vacuum to obtain purified red this compound (RRK).
Protocol 2: Quantification by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in fruit extracts.[14]
-
Chromatographic System: Utilize a high-performance liquid chromatography system.
-
Column: Employ a C18 column (e.g., Symmetry C18, 2.0 mm × 50 mm, 2µm particle size).
-
Mobile Phase: Use an appropriate gradient of solvents, such as methanol (B129727) and water with formic acid.
-
Mass Spectrometry: Couple the HPLC system to a tandem mass spectrometer (MS/MS).
-
Ionization Mode: Use electrospray ionization (ESI) in either positive or negative mode.
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be optimized.
-
Quantification: Generate a standard curve using certified this compound standards. The limit of detection for this method can reach as low as 1.0 µg/kg.[14]
Biological Activities and Signaling Pathways
Preclinical studies have attributed a range of biological activities to this compound, primarily related to metabolic regulation.[1][4] The proposed mechanisms often involve the modulation of key proteins and signaling pathways in adipose tissue and the liver.
Anti-Obesity and Lipid Metabolism
In rodent studies, this compound has been shown to prevent high-fat diet-induced weight gain and reduce fat accumulation.[16] The primary mechanisms are believed to be increased lipolysis and fatty acid oxidation.
-
Norepinephrine-Induced Lipolysis: this compound stimulates the breakdown of fats (lipolysis) in white and brown adipose tissues, partly through the release of norepinephrine.[1][16]
-
Regulation of Adipokines and Lipases: It increases the expression and secretion of adiponectin, a hormone that regulates glucose levels and fatty acid breakdown.[17][18] Furthermore, it upregulates the expression of key lipolytic enzymes like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL).[1]
-
Inhibition of Adipogenesis: RK has been found to suppress the differentiation of pre-adipocytes (2T3-L1 cells) by downregulating critical adipogenic transcription factors, including peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα).[1]
Hepatoprotective Effects
This compound has demonstrated protective effects against liver damage in animal models of non-alcoholic steatohepatitis (NASH) and liver toxicity induced by chemicals like carbon tetrachloride (CCL4).[1]
-
PPAR-α Activation: A key mechanism is the activation of peroxisome proliferator-activated receptor-α (PPAR-α).[1] This nuclear receptor plays a crucial role in fatty acid metabolism. RK treatment has been shown to elevate PPAR-α levels, which helps re-establish lipid balance in the liver.[1]
-
Antioxidant and Anti-inflammatory Action: RK can increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, reducing oxidative stress.[1] It also reduces the release of the pro-inflammatory cytokine TNF-α.[1]
-
Apoptosis Reduction: In models of liver injury, RK treatment has been shown to decrease levels of caspase-3, a key marker of apoptosis (programmed cell death), thereby reducing the degeneration of liver cells.[1]
Toxicology and Safety Profile
Despite its GRAS status for flavoring, the safety of high-dose this compound supplementation is not well-established.[6] Toxicological data are primarily derived from acute and subchronic studies in rats.
Table 3: Summary of Toxicological Data for this compound
| Parameter | Species | Value | Key Finding | Reference(s) |
| Oral LD₅₀ | Rat | 1320 mg/kg bw | Acute lethal dose | [19] |
| NOAEL | Rat | 100 mg/kg bw/day | Based on lower relative weights of liver and kidneys in a 90-day study | [19] |
| NOAEL | Rat | 280 mg/kg bw/day | Based on lower weight gain | [8] |
| Acute Toxicity | Mouse | 640 mg/kg | Single dose led to mortality and signs of lethargy and inappetence within 48 hours | [20] |
The recommended daily doses in supplements (100-1400 mg/day) are significantly higher than the estimated dietary exposure (1.8-3.8 mg/day).[19] This high intake is a cause for concern, as quantitative structure-activity relationship (QSAR) models have indicated potential for cardiotoxic effects and impacts on reproduction and development.[8][9][19]
Clinical Evidence
The clinical evidence supporting the health claims of this compound, particularly for weight loss, is extremely limited and weak.[6][21]
-
Lack of Human Trials: There are very few well-designed clinical trials involving only this compound in humans.[21][22]
-
Multi-Ingredient Supplements: The most frequently cited study on weight loss used a supplement containing multiple ingredients (this compound, caffeine, bitter orange, etc.), making it impossible to attribute the observed weight loss (an average of 1.9 kg over 8 weeks vs. 0.4 kg for placebo) specifically to this compound.[23]
-
Methodological Concerns: The few studies that exist are often small, short in duration, and have methodological limitations, such as a lack of double-blinding, which increases the risk of bias.[23][24]
Table 4: Summary of Human Studies Involving this compound
| Study Design | Participants | Intervention | Duration | Key Findings | Limitations | Reference |
| Randomized, Placebo-Controlled | 70 adults with obesity (45 finished) | Multi-ingredient supplement (RK, caffeine, bitter orange, etc.) | 8 weeks | Supplement group lost an average of 1.9 kg; placebo group lost 0.4 kg. | Small sample size; multi-ingredient formulation; short duration. | [23] |
| Clinical Trial | 20 women with obesity | This compound supplement | Not specified | Reported improvements in biomarkers of oxidative stress and HDL. No effect on body weight, total cholesterol, LDL, or blood glucose. | High risk of bias, small sample size, lack of double-blinding, questionable journal credibility. | [24] |
Conclusion and Future Directions
This compound is a significant phenolic compound that defines the aroma of raspberries and is present in numerous other fruits. Preclinical research in cellular and animal models has illuminated several potential therapeutic avenues, particularly in the context of metabolic disorders like obesity and non-alcoholic fatty liver disease. The primary mechanisms appear to involve the modulation of lipid metabolism through pathways involving PPAR-α, adiponectin, and key lipolytic enzymes.
However, a significant gap exists between the promising preclinical data and established human efficacy and safety. The current body of clinical evidence is insufficient to support the use of this compound supplements for weight loss or any other health benefit. The high doses recommended in commercial supplements far exceed normal dietary intake and raise safety concerns that are not adequately addressed by existing toxicological studies.
Future research must prioritize well-designed, double-blind, placebo-controlled clinical trials in humans to definitively assess the efficacy and long-term safety of this compound. Dose-response studies are critically needed to establish safe and effective dosage ranges. Furthermore, a deeper investigation into its pharmacokinetics and metabolism in humans is essential for understanding its biological fate and potential for drug interactions. Until such data are available, claims regarding the health benefits of this compound supplementation should be viewed with considerable caution by the scientific community and the public.
References
- 1. Pharmacological Exploration of Phenolic Compound: this compound—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livescience.com [livescience.com]
- 3. This compound - Molecule of the Month - May 2012 - HTML-only version [chm.bris.ac.uk]
- 4. Potential metabolic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raspberry ketones: Uses, side effects, and more [medicalnewstoday.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Carbon-14 Analysis Raspberry Ketones - Beta Analytic [betalabservices.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. This compound in food supplements--High intake, few toxicity data--A cause for safety concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 12. A new this compound synthesis gene RinPKS4 identified in Rubus idaeus L. by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Raspberry Ketones And Weight Management - Klarity Health Library [my.klarity.health]
- 17. atpscience.com.au [atpscience.com.au]
- 18. researchgate.net [researchgate.net]
- 19. daneshyari.com [daneshyari.com]
- 20. Acute feeding suppression and toxicity of this compound [4-(4-hydroxyphenyl)-2-butanone] in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. examine.com [examine.com]
- 22. This compound Clinical Studies [raspberryketone.org.uk]
- 23. mayoclinic.org [mayoclinic.org]
- 24. examine.com [examine.com]
Methodological & Application
Application Note: Quantification of Raspberry Ketone using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Raspberry ketone, chemically known as 4-(4-hydroxyphenyl)-2-butanone, is a natural phenolic compound that imparts the characteristic aroma to red raspberries (Rubus idaeus). It is widely used in the food industry as a flavoring agent and has gained significant popularity as an ingredient in dietary supplements for weight management.[1][2] Ensuring the quality, authenticity, and accurate dosage of this compound in these products is crucial for consumer safety and regulatory compliance.[3][4][5] Furthermore, understanding its pharmacokinetic profile is essential for drug development and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound in various matrices, including dietary supplements, biological fluids, and fruit extracts.[6][7] This application note provides a detailed protocol for the quantification of this compound using HPLC-MS/MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for dietary supplements and biological samples.
1.1. Dietary Supplements (Capsules/Tablets)
This protocol is adapted from methodologies for analyzing this compound supplements.[3][4]
-
Accurately weigh the contents of a representative number of capsules or finely ground tablets to determine the average sample weight.
-
Weigh a portion of the homogenized powder equivalent to a single dose.
-
Dissolve the sample in a 20% ethanolic solution (e.g., 0.25 - 0.5 g of sample in 1 mL of solvent).[3]
-
Vortex the mixture vigorously for 1 minute to ensure complete dissolution.
-
Centrifuge the sample at 9000 rpm for 10 minutes to pelletize insoluble excipients.[3]
-
Collect the supernatant and filter it through a 0.20 µm PTFE syringe filter into an HPLC vial.
-
Store the samples at 4°C until analysis.[3]
1.2. Biological Samples (Plasma/Brain Tissue)
This protocol is based on methods developed for pharmacokinetic studies in mice.[7]
-
For plasma samples, precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724) to one volume of plasma.
-
For brain tissue, homogenize the tissue in an appropriate buffer.
-
To 500 µL of brain homogenate, add 100 µL of enzyme solution (if required for metabolite analysis) and incubate. Following incubation, add 100 µL of 4% HCl to denature proteins.[7]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate (B1210297), vortexing for 10 seconds, and sonicating in an ice water bath for 10 minutes.[7]
-
Centrifuge at 5000 x g for 5 minutes.[7]
-
Collect the supernatant (ethyl acetate layer). Repeat the extraction twice more and pool the supernatants.[7]
-
Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 60% methanol (B129727) containing 0.1% formic acid.[7]
-
Centrifuge at 16,000 x g for 10 minutes before transferring to an HPLC vial for analysis.[7]
HPLC-MS/MS Method
The following parameters are a composite from several validated methods for this compound analysis.[8][6][7]
2.1. Chromatographic Conditions
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., Symmetry C18, 2.0 mm × 50 mm, 2 µm) is commonly used.[6]
-
Mobile Phase A: Water with 0.1% acetic acid or 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid or 0.1% formic acid.[7]
-
Flow Rate: 0.45 mL/min.[7]
-
Gradient Elution:
-
0.0 min: 5% B
-
0.5 min: 10% B
-
3.8 min: 28% B
-
3.9 min: 40% B
-
5.5 min: 55% B
-
5.6 - 6.0 min: 80% B
-
Followed by a re-equilibration step.[7]
-
-
Column Temperature: 30°C.[7]
-
Autosampler Temperature: 4°C.[7]
-
Injection Volume: 3.5 µL.[7]
2.2. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
Ion Source Parameters:
-
Drying Gas Temperature: 200°C.[7]
-
Drying Gas Flow: Optimized for the specific instrument.
-
Nozzle Voltage: Optimized for the specific instrument.
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative data for the HPLC-MS/MS analysis of this compound is summarized below. A notable characteristic of this compound is its tendency for strong in-source fragmentation, where the fragment ion at m/z 107 is often more intense than the protonated parent ion [M+H]⁺ at m/z 165.[1][8] Therefore, the MRM transition often uses the m/z 107 fragment as the precursor ion.[8]
Table 1: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Note |
| This compound | 107 | 77 | Positive | Quantifier ion, utilizing in-source fragment.[8] |
| This compound | 165 ([M+H]⁺) | 107 | Positive | Alternative transition, though the precursor may have low abundance.[1] |
Table 2: Method Performance Characteristics
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | ~2 ng/mL | Raspberries | [8] |
| Limit of Detection (LOD) | 1.0 µg/kg | Raspberries | [6] |
| Limit of Detection (LOD) | 150 ng/mL | Supplements | [3][4] |
| Average Recovery | 75.4 - 82.3% | Raspberries | [6] |
| Relative Standard Deviation (RSD) | 5.97 - 8.40% | Raspberries | [6] |
| Relative Standard Deviation (RSD) | < 3% | Supplements | [3][4] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the quantification of this compound in a supplement matrix using HPLC-MS/MS.
Caption: Workflow for this compound Quantification.
This application note provides a comprehensive overview and a detailed protocol for the quantification of this compound using HPLC-MS/MS. The presented methods are robust, sensitive, and applicable to various sample matrices, making them suitable for quality control, pharmacokinetic studies, and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Evaluation of quality and authenticity of this compound supplements by a multianalytical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. researchgate.net [researchgate.net]
- 7. UHPLC-QqQ-MS/MS method development and validation with statistical analysis: determination of this compound metabolites in mice plasma and brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "A highly sensitive ultra-high performance liquid chromatography/tandem" by B. Yuan, D. Zhao et al. [jfda-online.com]
Protocol for the Extraction and Quantification of Raspberry Ketone from Rubus idaeus
Application Note AP-CHEM-012
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the extraction, purification, and quantification of raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) from Rubus idaeus (red raspberry) fruit. Methodologies for solvent-based extraction and subsequent analysis by High-Performance Liquid Chromatography (HPLC) are presented.
Introduction
This compound is a phenolic compound that imparts the characteristic aroma to red raspberries. Beyond its use as a natural flavoring agent, it has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits. The natural abundance of this compound in Rubus idaeus fruit is notably low, typically ranging from 1 to 4 mg per kilogram of fresh fruit[1][2][3]. This low concentration necessitates efficient and robust extraction and analytical methods for its isolation and quantification. This application note details established protocols for laboratory-scale extraction and analysis of this compound.
Comparative Data of Extraction Methods
The yield of this compound is highly dependent on the extraction methodology employed. Below is a summary of reported yields for various techniques.
| Extraction Method | Solvent/Conditions | Typical Yield (mg/kg of fruit) | Purity of Crude Extract | References |
| Solvent Extraction (Hot Reflux) | Methanol or 60-98% Ethanol | 1 - 4 | Low | [1][2][3][4] |
| Ultrasonic-Assisted Extraction (UAE) | 60-98% Ethanol | 1 - 4 (estimated) | Low | [5] |
| Steam Distillation | Water/Steam | Data not available for fruit; used for leaves | Moderate | [6] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | Data not available | High |
Note: The purity of crude extracts from solvent-based methods is generally low, containing a significant amount of other plant metabolites. A subsequent purification step is mandatory for accurate quantification and isolation of this compound.
Experimental Protocols
Extraction of this compound
Two common solvent-based extraction methods are presented below.
3.1.1. Protocol 1: Hot Reflux Extraction
This method utilizes heat to increase the efficiency of solvent extraction.
Materials:
-
Fresh or frozen Rubus idaeus fruit
-
Methanol or 95% Ethanol
-
Homogenizer or blender
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 100 g of fresh or frozen raspberries and homogenize with 200 mL of the extraction solvent (methanol or ethanol) to create a slurry.
-
Extraction: Transfer the slurry to a 500 mL round-bottom flask. The solvent-to-solid ratio should be between 5:1 and 10:1 (v/w)[5].
-
Set up the reflux apparatus and heat the mixture to the boiling point of the solvent (approx. 65°C for methanol, 78°C for ethanol).
-
Maintain the reflux for 2 to 4 hours[5].
-
Allow the mixture to cool to room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Re-extraction (Optional but Recommended): Transfer the solid residue back to the flask and add fresh solvent. Repeat the reflux process to maximize yield.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
3.1.2. Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This method employs ultrasonic waves to disrupt cell walls and enhance solvent penetration.
Materials:
-
Fresh or frozen Rubus idaeus fruit
-
85% Ethanol
-
Homogenizer or blender
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 20 g of fresh or frozen raspberries and homogenize with 300 mL of 85% ethanol.
-
Extraction: Place the mixture in a beaker or flask and immerse it in an ultrasonic bath.
-
Sonicate the mixture for 50 minutes at a controlled temperature of 40°C.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.
Purification of Crude this compound Extract
The crude extract requires purification to remove interfering compounds prior to HPLC analysis. Column chromatography with macroporous resin is an effective method[5].
Materials:
-
Crude this compound extract
-
Macroporous adsorption resin (e.g., AB-8)
-
Glass chromatography column
-
Deionized water
-
70% Ethanol
-
Cotton or glass wool
Procedure:
-
Column Packing: Prepare a slurry of the macroporous resin in deionized water and pour it into the chromatography column plugged with cotton or glass wool. Allow the resin to settle, ensuring no air bubbles are trapped.
-
Equilibration: Wash the packed column with deionized water until the effluent is clear.
-
Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.
-
Washing: Elute the column with deionized water to remove sugars, salts, and other polar impurities. Continue washing until the effluent is colorless.
-
Elution: Elute the this compound from the resin using 70% ethanol. Collect the eluate in fractions.
-
Fraction Analysis: Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) or a UV-Vis spectrophotometer.
-
Concentration: Pool the fractions containing this compound and concentrate them using a rotary evaporator to obtain the purified extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the purified extract is determined by HPLC.
3.3.1. HPLC-MS/MS Method
Instrumentation:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase column (e.g., Symmetry C18, 2.0 mm x 50 mm, 2 µm)[4][7]
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% acetic acid[8]
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid[8]
-
Gradient: Isocratic elution at 28% B[8]
-
Flow Rate: 0.4 mL/min[8]
-
Injection Volume: 4 µL[8]
-
Column Temperature: 30°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of the transition specific for this compound.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the purified extract in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC-MS/MS system.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The limit of detection for this method can be as low as 1.0 µg/kg[4][7].
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. A new this compound synthesis gene RinPKS4 identified in Rubus idaeus L. by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in raspberry by high performance liquid chromatography tandem mass spectrometry | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. CN103553893B - Method for extracting this compound from raspberry - Google Patents [patents.google.com]
- 6. dspace.unitus.it [dspace.unitus.it]
- 7. researchgate.net [researchgate.net]
- 8. Phenolic-enriched raspberry fruit extract (Rubus idaeus) resulted in lower weight gain, increased ambulatory activity, and elevated hepatic lipoprotein lipase and heme oxygenase-1 expression in male mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Raspberry Ketone in Rodent Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of raspberry ketone (RK) in rodent models of obesity. The information compiled is based on peer-reviewed scientific literature and is intended to guide researchers in designing and executing studies to evaluate the anti-obesity effects of this compound.
Introduction
This compound, the primary aromatic compound in red raspberries, has garnered significant interest for its potential anti-obesity properties.[1][2] Structurally similar to capsaicin (B1668287) and synephrine, compounds known to influence lipid metabolism, this compound has been investigated for its ability to prevent and ameliorate diet-induced obesity and fatty liver in rodent models.[1] The proposed mechanisms of action involve increasing norepinephrine-induced lipolysis, enhancing fatty acid oxidation, and modulating the expression of key genes and proteins involved in lipid metabolism.[1][2][3]
Summary of In Vivo Effects and Quantitative Data
This compound administration in rodent models of obesity has demonstrated a range of effects on body weight, adiposity, and related metabolic parameters. The following tables summarize the key quantitative findings from various studies.
Table 1: Effects of this compound on Body Weight and Adipose Tissue in Rodent Obesity Models
| Animal Model | Diet | This compound Dose & Administration | Duration | Key Findings | Reference |
| Male ICR Mice | High-Fat Diet (HFD) | 0.5%, 1%, or 2% mixed in diet | 10 weeks | Prevented HFD-induced increases in body weight and visceral adipose tissue (epididymal, retroperitoneal, mesenteric) weight.[1] | [1] |
| Male ICR Mice | HFD | 1% mixed in diet | 5 weeks (after 6 weeks of HFD) | Decreased body weight, visceral adipose tissue weights, and hepatic triacylglycerol content.[1] | [1] |
| Male C57BL/6J Mice | HFD (45% fat) | 200 mg/kg/day (oral gavage) | 12 weeks | Prevented HFD-induced body weight gain and reduced fat content.[4] | [4] |
| Male Rats | HFD | 0.5%, 1%, or 2% mixed in diet | Not Specified | Attenuated HFD-induced increases in body weight.[5] | [5] |
| Ovariectomized (Ovx) Rats | Standard Diet | 160 mg/kg/day (oral gavage) | 8 weeks | Significantly reduced body weight gain and inguinal adipose tissue amount.[6] | [6] |
| Male Obese Rats | HFD | 250 and 500 mg/kg/day | Not Specified | Controlled body weight gain.[7][8] | [7][8] |
| C57BL/6 Mice | HFD (45% kcal from fat) | Low-dose (0.25% wt/wt) & High-dose (1.74% wt/wt) in diet | 5 weeks | Reduced food intake and body weight compared to control. High-dose decreased inguinal fat mass.[9] | [9] |
Table 2: Effects of this compound on Biochemical Parameters in Rodent Obesity Models
| Animal Model | Diet | This compound Dose & Administration | Duration | Biochemical Parameter Changes | Reference |
| Male Rats | HFD | 0.5%, 1%, or 2% mixed in diet | Not Specified | Attenuated HFD-induced increases in blood glucose, insulin (B600854), total lipids, triacylglycerols, total cholesterol, and LDL-cholesterol. Increased HDL-cholesterol.[5] | [5] |
| Male Obese Rats | HFD | 250 and 500 mg/kg/day | Not Specified | Abrogated hyperlipidemia and enhanced insulin sensitivity.[7][8] | [7][8] |
| Male C57BL/6J Mice | HFD (45% fat) | 200 mg/kg/day (oral gavage) | 17 weeks | Lowered peak glucose levels in response to an oral sucrose (B13894) load.[4] | [4] |
| Obese Mice | HFD | 165, 330, and 500 mg/kg | 10 days | Significant elevations in blood alanine (B10760859) transaminase (ALT) and blood glucose levels.[10] | [10] |
Table 3: Toxicity and Adverse Effects of this compound in Rodents
| Animal Model | This compound Dose & Administration | Duration | Observed Adverse Effects | Reference |
| Male C57BL/6J Mice | 640 mg/kg (single oral gavage) | 48 hours | Approximately 43% mortality rate.[11][12] Atrophy of white adipose tissue, splenic abnormalities, and thymus involution.[12] | [11][12] |
| Normal Obese Mice | 330 mg/kg and 500 mg/kg | 10 days | 67.6% and 50% mortality, respectively.[10][13] | [10][13] |
| Health-Compromised Obese Mice | 500 mg/kg | 10 days | 70% mortality.[10] | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for administering this compound to rodent obesity models.
Protocol 1: Prevention of High-Fat Diet-Induced Obesity in Mice
-
Objective: To evaluate the preventive effect of this compound on the development of obesity in mice fed a high-fat diet.
-
Animal Model: Male ICR mice.[1]
-
Diet:
-
Control Group: High-fat diet (HFD).
-
Treatment Groups: HFD supplemented with 0.5%, 1%, or 2% (w/w) this compound.[1]
-
-
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly assign mice to the control and treatment groups.
-
Provide the respective diets to each group for 10 weeks with free access to water.[1]
-
Monitor and record body weight and food intake regularly (e.g., weekly).
-
At the end of the 10-week period, euthanize the mice.
-
Dissect and weigh visceral adipose tissues (epididymal, retroperitoneal, and mesenteric) and the liver.[1]
-
Collect blood for biochemical analysis (e.g., lipids, glucose, insulin).
-
Tissues can be flash-frozen in liquid nitrogen and stored at -80°C for further molecular analysis (e.g., gene expression).
-
Protocol 2: Therapeutic Effect of this compound on Established Obesity in Mice
-
Objective: To assess the ability of this compound to reverse established obesity in mice.
-
Animal Model: Male ICR mice.[1]
-
Diet: High-fat diet (HFD).
-
Procedure:
-
Induce obesity by feeding all mice a high-fat diet for 6 weeks.[1]
-
After 6 weeks, divide the mice into two groups:
-
Control Group: Continue feeding the HFD.
-
Treatment Group: Feed the HFD supplemented with 1% (w/w) this compound.[1]
-
-
Continue the respective diets for an additional 5 weeks.[1]
-
Monitor and record body weight and food intake regularly.
-
At the end of the treatment period, perform euthanasia and collect tissues and blood as described in Protocol 1.
-
Analyze hepatic triacylglycerol content.[1]
-
Protocol 3: Oral Gavage Administration of this compound in a Diet-Induced Obesity Mouse Model
-
Objective: To investigate the effects of daily oral administration of a specific dose of this compound on metabolic parameters in obese mice.
-
Animal Model: Male C57BL/6J mice.[4]
-
Diet: High-fat diet (HFD, 45% kcal from fat).
-
Procedure:
-
Induce obesity by feeding mice a high-fat diet for a specified period (e.g., 9 weeks).[14][15]
-
Randomly assign obese mice to:
-
Vehicle Control Group: Daily oral gavage of the vehicle (e.g., propylene (B89431) glycol and water, 1:1).[13]
-
Treatment Group: Daily oral gavage of this compound (e.g., 200 mg/kg body weight).[4]
-
-
Administer the treatment daily for a specified duration (e.g., 4 or 12 weeks).[4][14]
-
During the treatment period, conduct metabolic assessments such as:
-
At the end of the study, collect blood for plasma biomarker analysis (e.g., apelin, insulin, leptin) and tissues for gene expression analysis.[14][15]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound-induced lipolysis and fatty acid oxidation.
Caption: General experimental workflow for rodent obesity studies with this compound.
Caption: this compound's modulation of gene expression in lipid metabolism.
Conclusion and Future Directions
The administration of this compound in rodent obesity models has consistently demonstrated its potential to prevent weight gain, reduce adiposity, and improve metabolic parameters associated with high-fat diets.[1][4][5][7][8] The mechanisms appear to be multifactorial, involving increased lipolysis and fatty acid oxidation, as well as the modulation of key genes regulating lipid metabolism.[1][2][3][5] However, it is crucial to note the dose-dependent effects and the potential for toxicity at higher concentrations.[10][11][12][13] Future research should focus on elucidating the precise molecular targets of this compound, its long-term safety profile, and its efficacy in more complex models of metabolic disease. These detailed protocols and summarized data provide a solid foundation for researchers to build upon in the continued investigation of this compound as a potential therapeutic agent for obesity.
References
- 1. Anti-obese action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Exploration of Phenolic Compound: this compound—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Reduced Body Fat and Epididymal Adipose Apelin Expression Associated With this compound [4-(4-Hydroxyphenyl)-2-Butanone] Weight Gain Prevention in High-Fat-Diet Fed Mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces brown-like adipocyte formation through suppression of autophagy in adipocytes and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. An optimized dose of raspberry ketones controls hyperlipidemia and insulin resistance in male obese rats: Effect on adipose tissue expression of adipocytokines and Aquaporin 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound fails to reduce adiposity beyond decreasing food intake in C57BL/6 mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Acute feeding suppression and toxicity of this compound [4-(4-hydroxyphenyl)-2-butanone] in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.libraries.rutgers.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Culture Experiments with Raspberry Ketone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Raspberry ketone, a natural phenolic compound found in red raspberries and other fruits, has garnered significant interest for its potential therapeutic properties.[1] In vitro studies using various cell culture models have been instrumental in elucidating its mechanisms of action. These studies have revealed its influence on processes such as adipogenesis, melanogenesis, and cancer cell proliferation.[1][2] This document provides detailed application notes and protocols for designing and conducting cell culture experiments to investigate the effects of this compound.
Effects on Adipogenesis in 3T3-L1 Cells
This compound has been shown to suppress the differentiation of 3T3-L1 pre-adipocytes into mature adipocytes.[1][3][4] This is achieved, in part, by downregulating the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT enhancer-binding protein-α (C/EBPα).[1][3][4]
Quantitative Data Summary:
| Cell Line | This compound Concentration | Treatment Duration | Key Findings | Reference |
| 3T3-L1 | 1, 10, 20, 50 µM | Day 2 to 8 of differentiation | Suppressed adipocyte differentiation and fat accumulation in a concentration-dependent manner. | [3] |
| 3T3-L1 | 10 µM | Day 2 to 8 of differentiation | Significantly suppressed C/EBPα, PPARγ, and aP2 expression. | [4] |
| 3T3-L1 | 10 µM | 24 hours (mature adipocytes) | Increased mRNA levels of genes involved in lipolysis and fatty acid oxidation (ATGL, HSL, CPT1B). | [3] |
| 3T3-L1 | 20–100 µM | 8 days | Reduced C/EBPα and PPARγ mRNA and protein levels. | [5] |
Experimental Workflow: Adipogenesis Inhibition Assay
Caption: Workflow for assessing this compound's effect on 3T3-L1 adipogenesis.
Signaling Pathway: Adipogenesis Regulation
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. texaschildrens.org [texaschildrens.org]
- 3. europeanreview.org [europeanreview.org]
- 4. Evaluation of in vitro and in vivo depigmenting activity of this compound from Rheum officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Raspberry Ketone for Research Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Raspberry ketone, chemically known as 4-(4-hydroxyphenyl)butan-2-one, is the primary aromatic compound responsible for the characteristic scent of red raspberries. Beyond its extensive use in the food and fragrance industries, this compound is a subject of research for its potential biological activities, including applications in weight management and cosmetics.[1] While it can be extracted from natural sources, the yield is exceptionally low (1-4 mg per kg of fruit), making chemical synthesis the only viable method for obtaining research and commercial quantities.[2] This document provides detailed protocols for two common and effective methods for synthesizing this compound in a laboratory setting: a two-step sequence involving crossed-aldol condensation followed by catalytic hydrogenation, and a one-pot synthesis using a bifunctional catalyst.
Synthesis Strategies Overview
The most prevalent chemical synthesis route to this compound begins with the base-catalyzed crossed-aldol condensation of p-hydroxybenzaldehyde and acetone (B3395972). This reaction forms the α,β-unsaturated ketone intermediate, 4-(4-hydroxyphenyl)but-3-en-2-one (PHBA). Subsequent selective catalytic hydrogenation of the carbon-carbon double bond in PHBA yields the desired saturated ketone, this compound.[3][4] Variations of this procedure allow for a "one-pot" synthesis where both the condensation and hydrogenation steps occur in a single reactor, often utilizing a bifunctional catalyst that possesses both basic and metallic sites.[2][5]
Comparative Data of Synthesis Methods
The following table summarizes quantitative data from various reported synthesis protocols for this compound, highlighting different catalytic systems and their efficiencies.
| Method | Starting Materials | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| One-Pot Synthesis | p-Hydroxybenzaldehyde, Acetone | 2% Ni/Zn3:La1 Mixed Oxide | - | - | 85.6 | [4][5] |
| One-Pot Synthesis | p-Hydroxybenzaldehyde, Acetone | Pd/Zn-La (3:1) | 160 | - | >95 (Conversion) | [2] |
| Two-Step (Alkylation-Decarboxylation) | Acetoacetic Ester, Substituted Benzyl Carbon | Solid Acid Catalyst (Amberlyst-15) | - | - | 82 (Isolated) | [5] |
| Friedel-Crafts Alkylation | Phenol, 4-Hydroxybutan-2-one | SO3H-functionalized Ionic Liquids | - | - | 82.5 | [6] |
| Two-Step (Aldol/Hydrogenation) | p-Hydroxybenzaldehyde, Acetone | NaOH (Aldol), Rh/Alumina (B75360) (Hydrogenation) | - | 24 hours (Aldol) | - | [3] |
| Cell-Free Biosynthesis | L-tyrosine | Synthetic Enzyme Cascade | - | 6 hours | 33.7 (Conversion) | [7][8] |
Experimental Protocols
Safety Precaution: These protocols involve the use of flammable solvents, corrosive bases, and hydrogen gas. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogenation should be conducted behind a safety shield.
Protocol 1: Two-Step Synthesis via Crossed-Aldol Condensation and Catalytic Hydrogenation
This protocol is adapted from established laboratory procedures for the synthesis of this compound and related compounds.[3] It involves the isolation of the intermediate, 4-(4-hydroxyphenyl)but-3-en-2-one.
Step 1: Crossed-Aldol Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-hydroxybenzaldehyde (1.0 eq) in acetone (10-20 eq). The large excess of acetone also serves as the solvent.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH, 1.1 eq) to the reaction mixture. The solution will typically turn a deep red or orange color.
-
Reaction: Continue stirring the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). For a complete reaction, the mixture can be stirred for 24 hours.[3]
-
Neutralization and Extraction: After the reaction is complete, cool the flask in an ice bath and neutralize the mixture by slowly adding hydrochloric acid (HCl) until it is slightly acidic (pH ~6).
-
Isolation of Intermediate: The product, 4-(4-hydroxyphenyl)but-3-en-2-one, may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purification (Optional): The crude intermediate can be purified by recrystallization from an ethanol (B145695)/water mixture if necessary.[3]
Step 2: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation flask or a high-pressure vessel (e.g., Parr shaker), dissolve the 4-(4-hydroxyphenyl)but-3-en-2-one intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst. Rhodium on alumina (Rh/Al₂O₃) is reported to cleanly reduce the double bond without significant over-reduction of the ketone.[3] Palladium on carbon (Pd/C) can also be used.
-
Hydrogenation: Seal the vessel, purge the system with nitrogen, and then introduce hydrogen gas. If using a balloon, maintain a positive pressure. If using a Parr apparatus, pressurize to the desired level (e.g., 3-5 bar).[9]
-
Reaction: Stir the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Remove the catalyst by filtering the reaction mixture through a pad of Celite or a syringe filter.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation or recrystallization to obtain the final product of high purity.
Protocol 2: One-Pot Synthesis Over a Bifunctional Catalyst
This protocol is based on an industrially relevant method using a single reactor for both reaction steps.[2]
-
Reactor Charging: In a high-pressure autoclave (e.g., 100 mL capacity), charge p-hydroxybenzaldehyde (1.0 eq), acetone (20 eq), and the bifunctional catalyst (e.g., Pd/Zn-La mixed oxide, ~0.004 g/cm³).[2]
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure.
-
Reaction: Heat the sealed reactor to the target temperature (e.g., 160 °C) while stirring vigorously.[2] The basic sites on the catalyst facilitate the aldol (B89426) condensation, while the palladium sites catalyze the subsequent hydrogenation of the intermediate in situ.
-
Monitoring: The reaction progress can be monitored by taking periodic samples (if the reactor setup allows) and analyzing them by Gas Chromatography (GC).[2]
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Product Isolation: Open the reactor and filter the reaction mixture to remove the solid catalyst. The catalyst can often be recovered, washed, and reused.[2]
-
Purification: Remove the excess acetone from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Workflow and Pathway Diagrams
The following diagrams illustrate the chemical synthesis workflow and the general reaction pathway.
Caption: Workflow for the two-step synthesis of this compound.
Caption: General reaction pathway for this compound synthesis.
References
- 1. CN104193607A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. shokubai.org [shokubai.org]
- 3. rubingroup.org [rubingroup.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-yield ‘one-pot’ biosynthesis of this compound, a high-value fine chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
Application Note: Raspberry Ketone as a Standard for Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raspberry ketone, chemically known as 4-(4-hydroxyphenyl)butan-2-one, is the primary compound responsible for the characteristic aroma of red raspberries. Beyond its use in the flavor and fragrance industries, this compound serves as a valuable analytical standard for the qualitative and quantitative analysis of various matrices, including food supplements, cosmetics, and biological samples. Its well-defined physicochemical properties, high purity when obtained from certified suppliers, and distinct chromatographic and spectroscopic characteristics make it an ideal reference material for method development, validation, and routine quality control. This document provides detailed protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Physicochemical and Purity Data
High-purity this compound is available as a pharmaceutical primary standard, such as the USP Reference Standard.[1] Proper handling and storage are crucial to maintain its integrity as a reference material. It should be stored in a cool, dry, and well-ventilated place away from incompatible substances.[1] Stock solutions, once prepared, should be stored in tightly sealed vials at 4°C and are generally stable for up to one month.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 4-(4-hydroxyphenyl)butan-2-one |
| CAS Number | 5471-51-2 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | White to pale yellow crystalline powder or white needles |
| Melting Point | 81-85 °C |
| Solubility | Soluble in DMSO (60 mg/mL), ethanol (B145695), methanol (B129727), acetonitrile (B52724), and ethyl acetate (B1210297). |
| Odor | Sweet, fruity, raspberry-like |
Table 2: Typical Purity and Quality Control Parameters for this compound Analytical Standard
| Parameter | Specification | Analytical Method |
| Purity | >99.0% | HPLC, GC |
| Identification | Conforms to structure | ¹H-NMR |
| Melting Point | 81-85 °C | Capillary Method |
| Loss on Drying | <1.0% | Gravimetric |
| Residue on Ignition | <0.1% | Gravimetric |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound as a standard in common analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV/DAD and HPLC-MS/MS)
HPLC is a robust and widely used technique for the quantification of this compound. The phenolic hydroxyl group and the ketone functional group in its structure allow for detection by both UV and mass spectrometry detectors.
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile. This solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to construct a calibration curve. A typical concentration range for an HPLC-UV/DAD analysis is 0.1 to 2.0 µg/mL.[2] For a more sensitive HPLC-MS/MS analysis, a range of 0.8 to 785 ng/mL can be used.
-
Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: ODS-2 (C18), 250 mm x 4.6 mm i.d., 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0–15 min: 70% A
-
15–35 min: 20% A
-
35–40 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
Detection Wavelength: 279 nm.[2]
-
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).
-
0 min: 5% B
-
0.5 min: 10% B
-
3.8 min: 28% B
-
3.9 min: 40% B
-
5.5 min: 55% B
-
5.6 - 6.0 min: 80% B
-
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 3.5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive.
-
Scan Mode: Dynamic Multiple Reaction Monitoring (dMRM).
-
Consult instrument-specific software for optimization of precursor and product ions for this compound.
-
Table 3: HPLC Method Validation Parameters for this compound Analysis
| Parameter | HPLC-UV/DAD[2] | HPLC-MS/MS |
| Linearity Range | 0.1 - 2.0 mg/L | 0.8 - 6286 ng/mL |
| Correlation Coefficient (R²) | 0.9999 | 0.9982 |
| Limit of Detection (LOD) | 0.6 mg/L | 0.4 ng/mL |
| Limit of Quantification (LOQ) | 2.1 mg/L | 0.8 ng/mL |
| Accuracy (Recovery) | 101% | 80-120% |
| Precision (RSD%) | < 2% | < 5% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate or methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution. A typical calibration range is 1.2 to 36 µg/mL.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: SolGel-WAX column (30 m x 0.25 mm x 0.25 µm) or a ZB-5MS column (30 m x 0.32 mm x 0.25 µm).
-
Injector Temperature: 240°C.
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial temperature: 40°C, hold for 4 min.
-
Ramp to 250°C at 12°C/min.
-
Hold at 250°C for 7 min.
-
-
Injection Volume: 1 µL in split mode.
-
-
MS Conditions:
-
Ion Source Temperature: 200°C.
-
Scan Range: m/z 40-400.
-
Table 4: GC-MS Method Validation Parameters for this compound Analysis
| Parameter | Typical Value |
| Linearity Range | 2.0 - 20.0 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Precision (RSD%) | < 10% |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple and rapid method for the quantification of this compound in solutions, provided the sample matrix is not overly complex.
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of ethanol in a volumetric flask.
-
Working Standard Solutions: Prepare a calibration curve by diluting the stock solution with ethanol to concentrations ranging from approximately 1 to 10 µg/mL.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Procedure:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use ethanol as the blank.
-
Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax), which is approximately 277-279 nm.[2]
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample (diluted to fall within the calibration range) and determine its concentration from the calibration curve.
-
Table 5: UV-Visible Spectrophotometry Parameters for this compound
| Parameter | Value |
| Solvent | Ethanol |
| λmax | ~277-279 nm |
| Typical Calibration Range | 1 - 10 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
Visualizations
References
Application Note: Qualitative and Quantitative Analysis of Raspberry Ketone using Fourier Transform Infrared (FT-IR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raspberry ketone, chemically known as 4-(4-hydroxyphenyl)butan-2-one, is a natural phenolic compound that imparts the characteristic aroma to raspberries.[1] It is widely used as a fragrance and flavoring agent in cosmetics and food products. More recently, it has gained significant attention as an ingredient in dietary supplements for weight management. Consequently, the development of rapid, simple, and reliable analytical methods for the identification and quantification of this compound in various matrices is of great interest to researchers and quality control professionals.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules.[1] It is a rapid, non-destructive, and cost-effective method that can be used for both qualitative and quantitative analysis. This application note details the FT-IR analysis of this compound, providing a protocol for sample preparation, spectral acquisition, and data interpretation for both identification and quantification purposes.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a sample is irradiated with a broad range of infrared frequencies, the functional groups within the molecule will absorb energy and vibrate in specific modes (e.g., stretching, bending). The resulting spectrum is a plot of absorbed energy versus wavenumber (cm⁻¹), which serves as a unique "molecular fingerprint" of the compound. For quantitative analysis, the Beer-Lambert law can be applied, which states that the absorbance of a specific peak is directly proportional to the concentration of the analyte.[2][3]
Qualitative Analysis: Characteristic FT-IR Peaks of this compound
The FT-IR spectrum of this compound exhibits several characteristic absorption bands corresponding to its functional groups. A representative spectrum of this compound prepared in a potassium bromide (KBr) disk is shown in the Aboul-Enein et al. (2019) study.[2] Based on this and general spectroscopic principles, the major vibrational bands are assigned as follows:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3600 (broad) | O-H stretch | Phenol |
| ~3000-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1700 | C=O stretch | Ketone |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenol |
| ~830 | C-H out-of-plane bend | Aromatic (para-substituted) |
Quantitative Analysis of this compound
FT-IR spectroscopy can be employed for the rapid quantification of this compound in various formulations. A study by Aboul-Enein et al. (2019) demonstrated a successful quantitative method for a nutraceutical formulation using the KBr pellet technique and the Beer-Lambert law.[2][3][4]
Calibration and Validation Data
The following table summarizes the quantitative data from the validation of the FT-IR method for this compound analysis.[1]
| Parameter | Value |
| Calibration Equation | A = -0.0367 + 12.6278 * C (mg RK) |
| Correlation Coefficient (R²) | 0.9974 |
| Relative Standard Deviation (RSD%) | 2.51 |
| Relative Error (RE%) | 0.81 |
| Limit of Detection (LOD) | 6.55 x 10⁻⁵ mg |
| Limit of Quantification (LOQ) | 1.05 x 10⁻⁵ mg |
Experimental Protocols
Instrumentation and Reagents
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Hydraulic Press: For the preparation of KBr pellets.
-
Pellet Die: A 13 mm evacuable pellet die.
-
Agate Mortar and Pestle: For grinding the sample and KBr.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Oven and Desiccator: For drying and storing KBr.
-
This compound Standard: Analytical grade.
-
Potassium Bromide (KBr): FT-IR spectroscopy grade.
-
Solvents: Acetone or chloroform (B151607) for cleaning.
Sample Preparation (KBr Pellet Method)
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any moisture. Store the dried KBr in a desiccator.
-
Weighing: Accurately weigh approximately 1-2 mg of the this compound standard or sample and 150-200 mg of dried KBr.
-
Grinding: Transfer the this compound and KBr to an agate mortar. Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained.
-
Loading the Die: Transfer the ground powder into the collar of a clean and dry 13 mm pellet die. Distribute the powder evenly by gently tapping the side of the die.
-
Pressing the Pellet: Place the plunger into the die body and transfer the assembly to a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.
-
Pellet Release: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be a thin, transparent, or translucent disk.
-
Background Spectrum: Prepare a blank KBr pellet containing only KBr to be used for the background measurement.
FT-IR Spectral Acquisition
-
Instrument Setup: Allow the FT-IR spectrometer to warm up according to the manufacturer's instructions.
-
Background Scan: Place the blank KBr pellet in the sample holder and acquire a background spectrum.
-
Sample Scan: Replace the blank pellet with the sample pellet and acquire the sample spectrum.
-
Instrument Parameters:
Data Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to data interpretation.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy is a highly effective technique for the analysis of this compound.[2][3] This application note provides a comprehensive protocol for both the qualitative identification and quantitative determination of this compound. The method is rapid, requiring minimal sample preparation, and offers good precision and accuracy for quantitative measurements, making it a valuable tool for quality control in the pharmaceutical, food, and cosmetic industries.[2][3]
References
- 1. scispace.com [scispace.com]
- 2. Analysis of this compound in Nutraceutical Formulation Using Fourier Transform Infrared Spectrophotometric Method [benthamopen.com]
- 3. Analysis of this compound in Nutraceutical Formulation Using Fourier Transform Infrared Spectrophotometric Method [benthamopenarchives.com]
- 4. researchgate.net [researchgate.net]
Application Note: A Robust UHPLC-QqQ-MS/MS Method for the Quantification of Raspberry Ketone and Its Metabolites in Biological Matrices
Introduction
Raspberry ketone (RK), chemically known as 4-(4-hydroxyphenyl)-2-butanone, is a phenolic compound that imparts the characteristic aroma to red raspberries.[1][2] Beyond its use as a flavoring agent, this compound has gained significant attention as a weight-loss supplement.[1][2][3] Understanding the metabolism and pharmacokinetic profile of this compound is crucial for evaluating its efficacy and safety. This application note details a sensitive and specific UHPLC-QqQ-MS/MS method for the simultaneous determination of this compound and its key metabolites in biological samples. The method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of this compound-containing products.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the body. The primary metabolic routes include reduction of the ketone group to form raspberry alcohol and methylation.[4] These metabolites can be further conjugated with glucuronic acid or sulfate (B86663) before excretion. A targeted UHPLC-QqQ-MS/MS method was developed for the analysis of this compound and 25 of its associated metabolites in mouse plasma and brain.[1][2][5]
Caption: Metabolic pathway of this compound.
Experimental Protocols
A targeted UHPLC-QqQ-MS/MS method was developed and validated for the analysis of this compound and its metabolites in biological matrices.[1][2]
Sample Preparation
For Plasma Samples:
-
To 100 µL of plasma, add an internal standard solution.
-
Add 10 µL of β-glucuronidase solution (prepared by diluting the original enzyme extract 40 times with 0.4 mol/L NaH2PO4 buffer, pH 5.0) for deconjugation of phase II metabolites.[1]
-
Incubate the mixture.
-
Perform protein precipitation by adding an appropriate volume of organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge at 16,000 x g for 10 minutes.[1]
-
Collect the supernatant and repeat the extraction twice more.[1]
-
Pool the supernatants and dry under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of 60% methanol (B129727) containing 0.1% formic acid.[1]
-
Centrifuge at 16,000 x g for 10 minutes before injecting into the UHPLC-MS/MS system.[1]
For Brain Tissue Samples:
-
Homogenize 500 µL of brain tissue.[1]
-
Follow the same enzymatic deconjugation and extraction procedure as for plasma samples.[1]
-
After incubation, add 100 µL of 4% HCl to denature and precipitate proteins before the organic solvent extraction.[1]
UHPLC-QqQ-MS/MS Analysis
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
UHPLC Conditions:
-
Column: Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) with a VanGuard Acquity C18 guard column (2.1 × 5 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% acetic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.[1]
-
Flow Rate: 0.45 mL/min.[1]
-
Gradient Elution:
-
0 min: 5% B
-
0.5 min: 10% B
-
3.8 min: 28% B
-
3.9 min: 40% B
-
5.5 min: 55% B
-
5.6 - 6 min: 80% B[1]
-
-
Column Temperature: 30 °C.[1]
-
Autosampler Temperature: 4 °C.[1]
-
Injection Volume: 3.5 µL.[1]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Nebulizer Gas: Nitrogen.[1]
-
Collision Gas: Nitrogen.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Method Validation
The method was validated according to the U.S. Food and Drug Administration guidelines.[1] Quality control samples were prepared by spiking blank biomatrices with standard mixtures at four concentration levels: 2000 ng/mL, 1000 ng/mL, 150 ng/mL, and 15 ng/mL.[1]
Data Presentation
The developed method demonstrated good accuracy and precision, with a wide linear range.
Table 1: Method Validation Parameters for this compound and its Metabolites
| Parameter | Result |
| Accuracy | 80-120% |
| Precision Error | < 5% |
| Limit of Quantification (LOQ) | 0.4 - 6.0 ng/mL |
| Linearity (Dynamic Range) | Three orders of magnitude |
Data synthesized from a study on the determination of this compound and its metabolites in mouse plasma and brain.[3]
Table 2: MRM Transitions for Key Analytes (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 165.1 | 107.1 | 15 |
| Raspberry Alcohol | 167.1 | 107.1 | 12 |
| Methylated RK | 179.1 | 121.1 | 18 |
| Internal Standard | Varies | Varies | Varies |
Note: The MRM transitions should be optimized for each specific instrument and metabolite. A study noted strong in-source fragmentation of this compound, with a fragment ion of 107 m/z being prominent.[6]
Experimental Workflow
The overall experimental workflow for the analysis of this compound metabolites is depicted below.
Caption: UHPLC-QqQ-MS/MS workflow.
This application note provides a comprehensive protocol for the development and validation of a UHPLC-QqQ-MS/MS method for the quantitative analysis of this compound and its metabolites in biological matrices. The described method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals investigating the pharmacokinetics and metabolism of this compound.
References
- 1. UHPLC-QqQ-MS/MS method development and validation with statistical analysis: determination of this compound metabolites in mice plasma and brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UHPLC-QqQ-MS/MS method development and validation with statistical analysis: Determination of this compound metabolites in mice plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Exploration of Phenolic Compound: this compound—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. "A highly sensitive ultra-high performance liquid chromatography/tandem" by B. Yuan, D. Zhao et al. [jfda-online.com]
Production of Raspberry Ketone in E. coli: A Detailed Guide to Bioconversion
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the bioconversion process of producing raspberry ketone in Escherichia coli. This compound, a high-value natural flavor and fragrance compound, can be synthesized microbially, offering a promising alternative to costly extraction from plants or chemical synthesis. The following sections detail the biosynthetic pathway, experimental protocols, and quantitative data from various engineered E. coli systems.
Introduction to this compound Bioconversion in E. coli
The microbial production of this compound in E. coli typically involves the heterologous expression of a biosynthetic pathway originating from plants. The core pathway starts from the precursor p-coumaric acid, which is converted to this compound through the sequential action of three key enzymes. Metabolic engineering strategies are often employed to optimize precursor supply, enzyme expression, and cofactor availability to enhance product titers.
The primary biosynthetic route involves:
-
Activation of p-coumaric acid: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to p-coumaroyl-CoA.
-
Condensation: Benzalacetone synthase (BAS) catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form 4-hydroxybenzalacetone (also known as p-hydroxybenzalacetone).
-
Reduction: this compound/zingerone synthase (RZS) or a benzalacetone reductase (BAR) reduces the double bond of 4-hydroxybenzalacetone to yield this compound.
Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway for this compound synthesis from p-coumaric acid and a general experimental workflow for its production in E. coli.
Application Notes and Protocols for Submerged Fermentation of Raspberry Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of raspberry ketone via submerged fermentation. This document covers the microbial strains, biosynthetic pathways, fermentation parameters, and downstream processing techniques commonly employed in academic and industrial research.
Introduction
This compound, 4-(4-hydroxyphenyl)butan-2-one, is a high-value natural compound responsible for the characteristic aroma of raspberries. Due to its significant demand in the flavor, fragrance, cosmetic, and pharmaceutical industries, and the low yield from natural extraction (1-4 mg/kg of fruit), microbial fermentation has emerged as a promising and sustainable alternative for its production.[1][2][3][4] Submerged fermentation, a process where microorganisms are cultivated in a liquid nutrient broth, offers a controlled environment for efficient and scalable production of this compound. This document details the key aspects of this technology.
Microbial Strains and Biosynthesis
A variety of microorganisms have been engineered for this compound production, including bacteria such as Escherichia coli and Corynebacterium glutamicum, and yeasts like Saccharomyces cerevisiae.[2][5][6] Fungal strains, for instance Nidula niveo-tomentosa, have also been explored.[7][8] The core of this technology lies in the heterologous expression of a biosynthetic pathway that converts common metabolic precursors into this compound.
The engineered pathway typically starts from L-tyrosine or p-coumaric acid.[1][2] Key enzymes in the synthetic pathway include:
-
Phenylalanine Ammonia (B1221849) Lyase (PAL) or Tyrosine Ammonia Lyase (TAL): Converts phenylalanine or tyrosine to cinnamic acid or p-coumaric acid, respectively.[2][9]
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[2]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[2][10]
-
Benzalacetone Synthase (BAS): A type III polyketide synthase that condenses p-coumaroyl-CoA with malonyl-CoA to form 4-hydroxybenzalacetone (HBA).[2][3][10]
-
This compound/Zingerone Synthase (RZS1) or Benzalacetone Reductase (BAR): Reduces the double bond in HBA to yield this compound, often utilizing NADPH as a cofactor.[1][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound production using submerged fermentation.
Table 1: this compound Production in Engineered E. coli
| Strain | Precursor/Carbon Source | Fermentation Scale | Titer (mg/L) | Reference |
| Engineered E. coli | p-coumaric acid | Shake Flask | 5 | [5][6] |
| Engineered E. coli | Glucose | Fed-batch Fermenter | 62 | [2][5] |
| Engineered E. coli (CZ-8) | p-coumaric acid | Shake Flask | 90.97 | [10] |
| Engineered E. coli | Tyrosine | Shake Flask | 1.9 g/L (p-coumaric acid) | [2] |
Table 2: this compound Production in Other Microorganisms
| Strain | Precursor/Carbon Source | Fermentation Scale | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | p-coumaric acid | Shake Flask | Trace | [5] |
| Saccharomyces cerevisiae | Chardonnay grape juice | - | 3.5 (aerobic), 0.68 (anaerobic) | [11] |
| Corynebacterium glutamicum | p-coumaric acid | - | 99.8 | [2] |
Table 3: this compound Production by Nidula niveo-tomentosa in Different Bioreactors
| Bioreactor Type | Maximum RK Titer (mg/L) | Maximum RC* Titer (mg/L) | Volumetric Productivity (mg/L/day) | Reference |
| Flask | 13.7 | 38.3 | - | [7] |
| Stirred-Tank Reactor (STR) | 18.9 | 41.5 | 2.0 | [7][8][12][13] |
| Panel Bioreactor (PBR) | 20.6 | 50.9 | - | [7][8][12][13] |
| Fluidized Bed Reactor (FBR) | 7.4 | 20.2 | - | [7] |
*RC: Raspberry Compounds (this compound + Raspberry Alcohol)
Experimental Protocols
Protocol 1: Submerged Fermentation of Engineered E. coli for this compound Production from Glucose
This protocol is a synthesized methodology based on practices reported for de novo this compound production.[2]
1. Inoculum Preparation: a. Streak the engineered E. coli strain from a glycerol (B35011) stock onto a Luria-Bertani (LB) agar (B569324) plate containing the appropriate antibiotic for plasmid maintenance. b. Incubate at 37°C overnight. c. Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic in a 50 mL falcon tube. d. Incubate at 37°C and 200 rpm overnight. e. Use this overnight culture to inoculate the main fermentation medium.
2. Fermentation Medium: a. Prepare the fermentation medium containing: 10 g/L glucose, 10 g/L tryptone, 5 g/L yeast extract, 24 g/L Na₂HPO₄, 12 g/L KH₂PO₄, 0.5 g/L NaCl, 1 g/L NH₄Cl, and 0.5 g/L MgSO₄·7H₂O.[2] b. Sterilize the medium by autoclaving at 121°C for 20 minutes. Glucose and MgSO₄ should be autoclaved separately and added to the cooled medium to prevent precipitation.
3. Fermentation Conditions: a. Inoculate 100 mL of the fermentation medium in a 500 mL baffled flask with 2% (v/v) of the overnight culture. b. Incubate at 30°C with shaking at 200 rpm. c. When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. d. Continue the fermentation for 48-72 hours post-induction. e. For fed-batch fermentation in a bioreactor, maintain the pH at 7.0-7.1 with 10% ammonia solution and feed a concentrated glucose solution (e.g., 500 g/L) at a constant rate (e.g., 0.8 g/L/h) after an initial batch phase of 24 hours.[2]
4. Sampling and Analysis: a. Withdraw samples at regular intervals. b. Centrifuge the samples to separate the cell pellet from the supernatant. c. Extract this compound from the supernatant with an equal volume of ethyl acetate. d. Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Submerged Fermentation of Nidula niveo-tomentosa
This protocol is based on the cultivation of the fungus Nidula niveo-tomentosa for this compound production.[7]
1. Inoculum Preparation: a. Grow N. niveo-tomentosa on a potato dextrose agar (PDA) plate at 24°C for 7-10 days until the mycelium covers the plate. b. Cut out agar plugs (e.g., 5 mm diameter) from the edge of the mycelial growth. c. Inoculate a seed culture medium (e.g., potato dextrose broth) with the agar plugs. d. Incubate at 24°C and 150 rpm for 5-7 days to obtain a homogenized mycelial suspension.
2. Fermentation Medium: a. Prepare the production medium. An optimized medium might contain glucose, yeast extract, and peptone, supplemented with aromatic precursors like L-phenylalanine or L-tyrosine to enhance production.[7] b. Sterilize the medium by autoclaving.
3. Fermentation Conditions: a. Inoculate the production medium with the seed culture (e.g., 10% v/v). b. Fermentation can be carried out in shake flasks or various bioreactors (STR, PBR, FBR).[7] c. Maintain the temperature at 24°C and agitation at 150 rpm for shake flasks. For bioreactors, specific parameters for agitation and aeration need to be optimized. d. The fermentation is typically carried out for 3-4 weeks.[7]
4. Downstream Processing: a. Separate the fungal biomass from the fermentation broth by filtration or centrifugation. b. Extract the this compound from the broth using a suitable organic solvent (e.g., ethyl acetate). c. The solvent extract can be concentrated under vacuum. d. Further purification can be achieved using techniques like column chromatography.
Visualizations
Biosynthetic Pathway of this compound
Caption: Engineered biosynthetic pathway for this compound production.
Experimental Workflow for Submerged Fermentation
Caption: General workflow for this compound production.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Glucose-Derived this compound Produced via Engineered Escherichia coli Metabolism [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Microbial production of natural this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of this compound Production via Submerged Fermentation in Different Bioreactors - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 9. kar.kent.ac.uk [kar.kent.ac.uk]
- 10. Construction of synthetic pathways for this compound production in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Raspberry Ketone Solubility for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of raspberry ketone in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vitro assays?
A1: this compound, chemically known as 4-(4-hydroxyphenyl)butan-2-one, is a phenolic compound responsible for the aroma of red raspberries.[1][2] It is a white, crystalline solid at room temperature.[3][4] Its chemical structure contains both a polar hydroxyl group and a largely non-polar hydrocarbon region, which results in very low solubility in water.[4][5] This poor aqueous solubility presents a significant challenge for in vitro assays, which are typically conducted in aqueous-based cell culture media or buffer systems, as it can lead to compound precipitation and inaccurate experimental results.
Q2: What are the best solvents for preparing a this compound stock solution?
A2: Due to its insolubility in water, organic solvents are required to prepare a concentrated stock solution of this compound.[3][4] The most common and effective solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (B145695) [3][4][6]
-
Methanol
The choice of solvent will depend on the specific requirements and sensitivities of your experimental system, particularly the cell line being used.
Q3: My this compound precipitates when I dilute my stock solution into the aqueous assay medium. What can I do?
A3: This is a common issue known as "crashing out." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is not soluble. To prevent this, you can try the following troubleshooting steps:
-
Reduce the final concentration: The desired final concentration of this compound in your assay may be above its aqueous solubility limit.
-
Use a lower concentration stock: This will reduce the percentage of organic solvent transferred into the final medium.
-
Perform serial dilutions: Instead of a single large dilution, dilute the stock solution in a stepwise manner, potentially using intermediate solutions containing a mix of solvent and aqueous medium.[7]
-
Increase the final solvent concentration: Slightly increasing the final percentage of the co-solvent (e.g., DMSO) in the assay medium can help, but this must be balanced against potential solvent toxicity to the cells.
-
Warm the aqueous medium: Gently warming the cell culture medium or buffer to 37°C before adding the compound can sometimes help maintain solubility, as solubility often increases with temperature.[5][8]
-
Use solubility enhancers: Incorporating agents like cyclodextrins can form inclusion complexes with this compound, significantly improving its aqueous solubility.[9][10]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The maximum tolerated concentration of DMSO is highly dependent on the specific cell line and the duration of the assay.[11][12] However, general guidelines suggest:
-
≤ 0.1%: Considered safe for most cell lines with minimal impact on cell viability or function.[13]
-
0.1% to 0.5%: Often tolerated, but it is critical to run a vehicle control (cells treated with the same concentration of DMSO without this compound) to account for any solvent-induced effects.[11][14]
-
≥ 1.0%: Can be toxic to many cell lines and may cause significant off-target effects.[12][15] Concentrations above 2% are generally considered cytotoxic.[12][15]
It is imperative to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration for your experimental conditions.
Q5: Are there alternatives to using DMSO?
A5: Yes. If your cells are particularly sensitive to DMSO, ethanol is a common alternative.[16] Like DMSO, the final concentration in the culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[16] Another advanced option is the use of solubility-enhancing excipients like cyclodextrins, which can create an aqueous-soluble complex, reducing or eliminating the need for organic co-solvents.[17][18]
Q6: How do cyclodextrins work to improve solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) central cavity.[9][10] The hydrophobic this compound molecule can be encapsulated within the central cavity, forming a "host-guest" inclusion complex.[10] This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions, thereby increasing the apparent solubility of the this compound.[17][19]
Troubleshooting Guide
Problem: this compound Precipitates Upon Dilution into Aqueous Medium
This is the most frequent issue encountered. Follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for experimental design.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble / Practically Insoluble | [3][4][20] |
| Ethanol (95%) | Soluble (up to 50 mg/mL) | [1][21] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6][16] |
| Ether | Soluble | [3][4] |
| Acetone | Soluble | [5][6] |
Table 2: General Recommended Maximum Solvent Concentrations for In Vitro Cell-Based Assays
| Solvent | Recommended Max. Concentration (% v/v) | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 0.5% | Cell line dependent. Always test for toxicity and use a vehicle control. | [11][13][14] |
| Ethanol | 0.1% - 0.5% | Can be cytotoxic at higher concentrations. | [16] |
| Acetone | 0.1% - 0.5% | Generally shows low toxicity in the recommended range. | [16] |
Note: These values are general recommendations. It is crucial to validate the tolerance of your specific cell line to each solvent.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution Using DMSO
This protocol describes the standard method for preparing a concentrated stock solution for subsequent dilution in in vitro assays.
Caption: Workflow for preparing a this compound stock solution.
Methodology:
-
Calculation: Determine the mass of this compound (MW: 164.20 g/mol ) needed to achieve the desired stock concentration (e.g., for a 100 mM stock, dissolve 16.42 mg in 1 mL of DMSO).
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile, conical tube.
-
Solubilization: Add the calculated volume of cell culture-grade DMSO.
-
Mixing: Vortex the tube vigorously. If necessary, place the tube in a sonicating water bath for 5-10 minutes to ensure the compound is completely dissolved. Visually confirm that the solution is clear and free of any solid particles.
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Prepare small-volume aliquots to minimize freeze-thaw cycles. Label clearly and store at -20°C.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
This protocol provides a method for preparing a this compound-cyclodextrin inclusion complex to improve aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.
Mechanism of Action:
Caption: Cyclodextrin forms a water-soluble inclusion complex.
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer or cell culture medium (e.g., 10% w/v). Stir until the HP-β-CD is fully dissolved.
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This extended stirring time is necessary to allow for the formation of the inclusion complex and to reach equilibrium.
-
Remove Excess Compound: After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Determine Concentration: The clear filtrate now contains the soluble this compound-cyclodextrin complex. The exact concentration of the solubilized this compound in the filtrate must be determined analytically using a method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Use in Assays: Use this prepared solution as your stock for dilutions into the final assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.
References
- 1. grokipedia.com [grokipedia.com]
- 2. examine.com [examine.com]
- 3. This compound | 5471-51-2 [chemicalbook.com]
- 4. This compound [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pharmacological Exploration of Phenolic Compound: this compound—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. solubility - Is it possible to dissolve this compound in warm water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 16. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 17. scispace.com [scispace.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 20. 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound CAS#: 5471-51-2 [m.chemicalbook.com]
Technical Support Center: Raspberry Ketone Stability in Different Solvent Systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with raspberry ketone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a phenolic compound with moderate polarity. It is sparingly soluble in water but exhibits good solubility in many organic solvents. Its solubility is influenced by the polarity of the solvent, temperature, and pH. Generally, it is soluble in alcohols (e.g., ethanol (B145695), methanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). It is less soluble in nonpolar solvents like paraffin (B1166041) oil.
Q2: I've dissolved this compound in a solvent, but it precipitated out of solution over time. What could be the cause?
A2: Precipitation of this compound from a solution can occur due to several factors:
-
Supersaturation: The initial concentration of this compound may have exceeded its solubility limit in the chosen solvent at the storage temperature. Heating can sometimes be used to dissolve a compound at a higher concentration, but it may precipitate upon cooling.
-
Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of this compound, leading to precipitation.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility and causing it to precipitate.
-
pH Shift: For aqueous or co-solvent systems, a change in pH can alter the ionization state of the phenolic hydroxyl group on the this compound molecule, affecting its solubility.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your this compound solution, often to a yellowish or brownish hue, is typically an indication of degradation. Phenolic compounds like this compound are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, elevated temperatures, the presence of oxidizing agents, or high pH conditions.
Q4: How stable is this compound in aqueous solutions?
A4: The stability of this compound in purely aqueous solutions is limited. As a phenolic compound, it is susceptible to oxidation, which can be more pronounced in aqueous environments, especially at neutral to alkaline pH. For longer-term storage, it is advisable to use buffered solutions at a slightly acidic pH or to incorporate co-solvents such as ethanol or propylene (B89431) glycol to improve both solubility and stability.
Q5: What is the expected stability of this compound in common laboratory solvents?
-
Alcohols (e.g., Ethanol, Methanol): this compound generally shows good stability in alcoholic solutions, particularly when stored at low temperatures and protected from light. A solution in 20% ethanol has been reported to be stable for at least one month at 4°C.
-
DMSO (Dimethyl Sulfoxide): DMSO is a common solvent for stock solutions. While it can solubilize this compound effectively, long-term storage in DMSO at room temperature may not be ideal. It is recommended to store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Acetonitrile: Acetonitrile is a common mobile phase component in HPLC analysis and can be a suitable solvent for short-term storage of analytical samples. For long-term storage, similar precautions as with DMSO should be taken.
-
Propylene Glycol: Propylene glycol is often used in formulations and is a good solvent for this compound, offering reasonable stability.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
Symptoms:
-
Appearance of new peaks in your chromatogram that were not present in the initial analysis of the this compound standard.
-
A decrease in the peak area of the this compound main peak over time.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Identify the Degradation Pathway: - Hydrolysis (Acidic/Basic Conditions): If your solvent system is acidic or basic, hydrolysis might be occurring. Consider buffering your solution to a more neutral pH if your experimental conditions allow. - Oxidation: The phenolic hydroxyl group is prone to oxidation. Protect your solution from air by purging with an inert gas (e.g., nitrogen or argon) and using sealed vials. The addition of an antioxidant may be considered for formulations. - Photodegradation: Exposure to UV or even ambient light can cause degradation. Store solutions in amber vials or wrap clear vials in aluminum foil. - Reduction: this compound can be reduced to its corresponding alcohol, rhododendrol (B1680608) (4-(4-hydroxyphenyl)butan-2-ol). This is a known metabolic pathway and can also occur chemically. Check for a new peak corresponding to this compound. |
| Contamination | 1. Verify Solvent Purity: Run a blank injection of your solvent to check for contaminants.2. Check Glassware: Ensure all glassware is thoroughly cleaned and free of residues from previous experiments. |
| Interaction with Excipients | If your formulation contains other components, there may be an incompatibility leading to the degradation of this compound. Conduct a compatibility study by analyzing binary mixtures of this compound and each excipient under stress conditions. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variable or lower-than-expected biological activity of your this compound solution over time.
-
High variability between replicate experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Loss of Active Compound | 1. Quantify this compound Concentration: Use a validated analytical method (e.g., HPLC-UV) to determine the actual concentration of this compound in your stock and working solutions before each experiment. Do not assume the concentration has remained constant since preparation.2. Prepare Fresh Solutions: If stability is a concern, prepare fresh working solutions from a solid standard for each experiment. If using a stock solution, prepare it fresh frequently and store it appropriately (see Q5 in FAQs). |
| Formation of Bioactive Degradants | It is possible that degradation products have their own biological activity, which could interfere with your assay. If you observe unexpected biological effects, consider that degradation products may be responsible. LC-MS analysis can help in identifying these unknown compounds. |
| Precipitation in Assay Medium | When adding a concentrated stock solution (e.g., in DMSO) to an aqueous assay buffer, this compound may precipitate if its solubility limit is exceeded. 1. Check for Cloudiness: Visually inspect the assay medium after adding the this compound solution.2. Reduce Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible (typically <0.5%).3. Perform a Solubility Test: Determine the solubility of this compound in your final assay buffer. |
Data Summary: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents at different temperatures. This data is essential for preparing stable solutions and avoiding precipitation.
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 x) |
| Water | 283.15 | 0.45 |
| 293.15 | 0.63 | |
| 303.15 | 0.89 | |
| 313.15 | 1.24 | |
| Ethanol | 283.15 | 135.21 |
| 293.15 | 169.35 | |
| 303.15 | 211.87 | |
| 313.15 | 263.45 | |
| Acetone | 283.15 | 245.18 |
| 293.15 | 289.47 | |
| 303.15 | 342.11 | |
| 313.15 | 405.82 | |
| Ethyl Acetate | 283.15 | 98.67 |
| 293.15 | 121.43 | |
| 303.15 | 149.85 | |
| 313.15 | 185.29 | |
| n-Propanol | 283.15 | 118.92 |
| 293.15 | 148.76 | |
| 303.15 | 185.93 | |
| 313.15 | 231.54 | |
| n-Butanol | 283.15 | 102.34 |
| 293.15 | 128.57 | |
| 303.15 | 161.29 | |
| 313.15 | 201.87 |
Data compiled from various sources.
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
-
Select an appropriate solvent: Based on the solubility data and the requirements of your downstream application, choose a suitable solvent (e.g., ethanol, DMSO).
-
Weigh the this compound: Accurately weigh the desired amount of solid this compound using an analytical balance.
-
Dissolve the compound: Add the solvent to the solid this compound. Use a volumetric flask for accurate concentration.
-
Aid dissolution (if necessary): If the compound does not dissolve readily at room temperature, you may use gentle warming (not exceeding 40°C) and sonication. Be aware that heating can increase the rate of degradation.
-
Cool to room temperature: If heated, allow the solution to cool to room temperature. Check for any precipitation.
-
Store appropriately: Store the stock solution in a tightly sealed, light-protected container (e.g., amber glass vial) at a low temperature (-20°C is recommended for long-term storage).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare your this compound solution in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase A and B).
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the this compound peak and any potential degradation products. The retention time of this compound will depend on the exact conditions but will be in the mid-range of the gradient.
-
To confirm the method is stability-indicating, perform a forced degradation study (see below) and ensure that the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.
Technical Support Center: Raspberry Ketone Detection in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the detection of raspberry ketone using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: I am not detecting the expected protonated molecule of this compound ([M+H]⁺ at m/z 165.09) in my positive ion mode analysis. What could be the issue?
A1: It is a well-documented observation that this compound exhibits poor ionization and often shows a very low abundance of the protonated parent ion ([M+H]⁺) in electrospray ionization (ESI).[1][2] Instead, a strong in-source fragmentation is commonly observed, leading to a prominent fragment ion at m/z 107.[1][2][3] For quantitative analysis, it is recommended to use this m/z 107 fragment as the precursor ion for Multiple Reaction Monitoring (MRM) experiments.[3]
Q2: What are the typical MRM transitions for this compound analysis?
A2: A commonly used and effective MRM transition for this compound is the fragmentation of the in-source fragment at m/z 107 to a product ion of m/z 77.[3] Therefore, the recommended MRM transition is 107 → 77.
Q3: I am observing poor signal intensity and high background noise. How can I improve my signal-to-noise ratio?
A3: Poor signal intensity and high background can be due to several factors:
-
Suboptimal Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be a better choice for less polar compounds and may provide better sensitivity for this compound in some cases.[4][5][6]
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.[7][8] Implementing a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), can help minimize matrix effects.[9] The use of a stable isotope-labeled internal standard is also highly recommended to compensate for these effects.[9]
-
Instrument Contamination: Carryover from previous injections can contribute to high background. Ensure adequate washing of the autosampler needle and consider running blank injections between samples.[10]
-
Incorrect Mass Spectrometer Settings: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[11]
Q4: What is the best sample preparation technique for analyzing this compound in a complex matrix like plasma or a food sample?
A4: The choice of sample preparation technique depends on the matrix and the required sensitivity.
-
For Plasma/Serum: Protein precipitation with acetonitrile (B52724) or methanol (B129727) is a quick method but may not be sufficient to remove all interfering substances.[9] For cleaner extracts and better quantitative performance, Solid-Phase Extraction (SPE) is often the most effective method.[9]
-
For Raspberry Fruit/Supplements: A common method involves extraction with a solvent like methanol, sometimes using techniques like hot reflux.[12][13] Subsequent cleanup steps may be necessary to remove sugars and other interfering compounds.[12]
Q5: Should I use positive or negative ionization mode for this compound analysis?
A5: Positive ionization mode is the recommended mode for analyzing this compound.[1][2] Studies have shown that negative ionization mode does not produce a significant signal for this compound.[1][2]
Troubleshooting Guides
Issue: Low or No this compound Signal
This guide provides a step-by-step approach to troubleshoot the absence or low intensity of the this compound signal.
Caption: Troubleshooting workflow for low or no this compound signal.
Issue: Poor Peak Shape and Reproducibility
This guide addresses common causes of poor chromatography for this compound.
Caption: Troubleshooting guide for poor chromatographic peak shape.
Quantitative Data Summary
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for this compound analysis from various studies.
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Raspberry | HPLC-MS/MS | - | 1.0 µg/kg | [12][13] |
| Fragrance Mist | HPLC-Fluorescence | 0.018 µg/mL | - | [12] |
| Food Supplements | LC-MS | 150 ng/mL | - | [14][15] |
| Food Supplements | HPLC-DAD | 0.6 mg/L | 2.1 mg/L | [16] |
| Fresh Raspberries | UHPLC-MS/MS | - | ~2 ng/mL | [3] |
| Mouse Plasma & Brain | UHPLC-QqQ-MS/MS | - | 0.4 - 6.0 ng/mL | [17] |
Experimental Protocols
Protocol 1: Analysis of this compound in Rat Plasma by LC-MS/MS
This protocol is adapted from a method for the quantification of this compound in rat plasma.[18][19]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., Symmetry C18, 2.0 mm x 50 mm, 2 µm).[12]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[20]
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[20]
-
Flow Rate: 0.45 mL/min.[20]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.[20]
-
Injection Volume: 3.5 µL.[20]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: m/z 107 → 77.
-
Instrument Parameters: Optimize capillary voltage, nebulizer pressure, gas temperature, and flow rate for your specific instrument.
-
Caption: Experimental workflow for this compound analysis in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]
- 4. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. longdom.org [longdom.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. gmi-inc.com [gmi-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of this compound in raspberry by high performance liquid chromatography tandem mass spectrometry | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. digital.csic.es [digital.csic.es]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. LC-MS/MS method for quantification of this compound in rat plasma: application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. UHPLC-QqQ-MS/MS method development and validation with statistical analysis: determination of this compound metabolites in mice plasma and brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microbial Production of Raspberry Ketone
Welcome to the technical support center for the microbial production of raspberry ketone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows to overcome low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts used for this compound production, and what are their typical yields?
A1: The most frequently used microbial hosts for this compound production are Escherichia coli and Saccharomyces cerevisiae. Reported yields can vary significantly based on the specific strain, metabolic engineering strategies, and fermentation conditions. Early experiments reported yields as low as a trace amount in S. cerevisiae and 5 mg/L in E. coli when using p-coumaric acid as a precursor.[1] However, through metabolic engineering and process optimization, yields have been improved. For instance, engineered E. coli strains have achieved titers of 62 mg/L and even up to 415.56 mg/L from glucose.[2][3] In S. cerevisiae, yields have been reported to reach 63.5 mg/L.[4]
Q2: What are the primary limiting factors for achieving high yields of this compound in microbial hosts?
A2: Several factors can limit this compound production. Key bottlenecks include:
-
Insufficient precursor supply: The biosynthesis of this compound requires two main precursors: p-coumaroyl-CoA and malonyl-CoA. The availability of these molecules, which are derived from the host's central metabolism (shikimate and fatty acid synthesis pathways, respectively), is often a major limiting factor.[2][3]
-
Enzyme activity and expression: The efficiency of the heterologous enzymes in the this compound biosynthetic pathway is crucial. Suboptimal expression levels, poor enzyme kinetics, or improper protein folding can all lead to reduced product formation.[5][6]
-
Toxicity of this compound and intermediates: this compound and its precursor, 4-hydroxybenzalacetone (HBA), can be toxic to microbial cells, inhibiting growth and reducing productivity.[7][8][9]
-
Suboptimal fermentation conditions: Factors such as medium composition, pH, temperature, and aeration can significantly impact cell growth and product synthesis.[3][5]
Q3: What is the general biosynthetic pathway for this compound production in engineered microbes?
A3: The heterologous production of this compound typically involves the introduction of a multi-step enzymatic pathway from plants. The pathway generally starts from the amino acid L-tyrosine or the intermediate p-coumaric acid. The key enzymatic steps are:
-
Conversion of a precursor to p-coumaroyl-CoA: This can be achieved from L-tyrosine via tyrosine ammonia-lyase (TAL) and 4-coumarate:CoA ligase (4CL), or from p-coumaric acid directly by 4CL.[3][5]
-
Condensation with malonyl-CoA: Benzalacetone synthase (BAS) catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form 4-hydroxybenzalacetone (HBA).[3][5]
-
Reduction to this compound: Finally, a reductase, often a this compound/zingerone synthase (RZS1) or benzalacetone reductase (BAR), reduces HBA to this compound, typically using NADPH as a cofactor.[3][5][10]
Troubleshooting Guides
Issue 1: Low or no this compound production detected.
| Potential Cause | Troubleshooting Steps |
| Inefficient precursor supply (p-coumaroyl-CoA and malonyl-CoA) | 1. Overexpress genes in precursor pathways: For p-coumaroyl-CoA, enhance the shikimate pathway by overexpressing genes like aroG, aroB, and aroD in E. coli. For malonyl-CoA, overexpress acetyl-CoA carboxylase (accA, accB, accC, accD).[2] 2. Supplement the medium: Add precursors like p-coumaric acid or L-tyrosine to the culture medium to bypass upstream pathway limitations.[1][3] 3. Use pathway-optimized strains: Employ host strains that have been engineered for improved production of aromatic compounds or fatty acid derivatives. |
| Suboptimal expression of pathway enzymes | 1. Optimize codon usage: Ensure the codons of the heterologous genes are optimized for the expression host. 2. Vary promoter strength: Test a range of promoters (constitutive and inducible) with different strengths to balance enzyme expression. High expression of some enzymes, like 4CL, can lead to the accumulation of toxic intermediates.[6] 3. Use different expression plasmids: Experiment with plasmids that have different copy numbers to modulate gene dosage. |
| Poor enzyme activity | 1. Enzyme source: Test homologous enzymes from different plant species, as their activities can vary in a microbial host. For example, 4CL from Arabidopsis thaliana has been shown to be more suitable for this compound production in E. coli than the one from Petroselinum crispum.[5] 2. Protein fusion: Create fusion proteins of sequential enzymes (e.g., 4CL and BAS) to facilitate substrate channeling and improve catalytic efficiency.[1][6] |
Issue 2: Good initial production, but the titer plateaus or decreases.
| Potential Cause | Troubleshooting Steps |
| Product/intermediate toxicity | 1. Implement in situ product recovery (ISPR): Use techniques like liquid-liquid extraction with a biocompatible organic solvent (e.g., oleyl alcohol) or adsorption onto a resin to continuously remove this compound from the culture medium, thereby reducing its toxic effects.[11][12] 2. Use a two-phase fermentation system: Introduce a non-aqueous phase to sequester the product as it is produced.[11] |
| Depletion of essential nutrients | 1. Optimize fermentation medium: Ensure the medium is rich in essential nutrients, including carbon and nitrogen sources, vitamins, and trace elements. Switching from a minimal medium like M9 to a rich medium like TB has been shown to increase this compound titers by 3-4 times.[5] 2. Fed-batch fermentation: Implement a fed-batch strategy to maintain optimal concentrations of key nutrients throughout the fermentation process.[3] |
| Plasmid instability | 1. Genomic integration: Integrate the this compound biosynthesis genes into the host chromosome to ensure stable expression without the need for antibiotics for plasmid maintenance.[1] 2. Use a stable plasmid system: Employ plasmids with robust partitioning systems. |
Quantitative Data Summary
Table 1: Reported Titers of Microbially Produced this compound
| Host Organism | Precursor(s) | Titer (mg/L) | Reference(s) |
| E. coli | p-coumaric acid | 5 | [1] |
| E. coli | Glucose | 62 | [3] |
| E. coli | p-coumaric acid | 90.97 | [5] |
| E. coli | Glucose | 415.56 | [2] |
| S. cerevisiae | p-coumaric acid | Trace | [1] |
| S. cerevisiae | Grape juice | 3.5 | [3] |
| S. cerevisiae | Glucose | 63.5 | [4] |
| Cell-free system | L-tyrosine | 61 | [10] |
Experimental Protocols
Protocol 1: Heterologous Expression of this compound Pathway in E. coli
-
Gene Synthesis and Codon Optimization: Synthesize the genes for 4-coumarate:CoA ligase (4CL), benzalacetone synthase (BAS), and this compound/zingerone synthase (RZS1). Optimize the codon usage for E. coli.
-
Plasmid Construction:
-
Clone the synthesized genes into a suitable expression vector (e.g., pET or pBAD series) under the control of an inducible promoter (e.g., T7 or araBAD).
-
For multi-gene expression, assemble the genes into an operon structure with ribosome binding sites (RBS) preceding each gene.
-
Alternatively, use a modular cloning system to create a library of constructs with different promoter strengths for each gene to allow for expression optimization.[4]
-
-
Transformation: Transform the resulting plasmid(s) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction:
-
Inoculate a single colony into Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of fermentation medium (e.g., TB or a defined minimal medium) with the overnight culture.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG for T7 promoter, L-arabinose for araBAD promoter).
-
Reduce the temperature to 25-30°C and continue cultivation for 24-72 hours.
-
-
Product Extraction and Analysis:
-
Centrifuge the culture to separate the cells from the supernatant.
-
Extract this compound from the supernatant and cell pellet using an organic solvent like ethyl acetate.
-
Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound concentration.
-
Visualizations
Caption: Biosynthetic pathway for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Glucose-Derived this compound Produced via Engineered Escherichia coli Metabolism [frontiersin.org]
- 4. Modular Metabolic Engineering and Synthetic Coculture Strategies for the Production of Aromatic Compounds in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of synthetic pathways for this compound production in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-yield ‘one-pot’ biosynthesis of this compound, a high-value fine chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute feeding suppression and toxicity of this compound [4-(4-hydroxyphenyl)-2-butanone] in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Raspberry Ketone Biosynthesis
Welcome to the technical support center for raspberry ketone biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of microbial production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound biosynthesis in microbial hosts?
A1: The main bottlenecks in microbial production of this compound include insufficient supply of precursors (tyrosine and malonyl-CoA), suboptimal enzyme activity, toxicity of this compound and its intermediates to the host organism, and maintaining a balanced metabolic pathway.[1][2][3]
Q2: Which microbial hosts are commonly used for this compound production, and what are their respective advantages and disadvantages?
A2: Escherichia coli and Saccharomyces cerevisiae are the most common hosts. E. coli generally has faster growth rates and well-established genetic tools, but can face limitations with the malonyl-CoA precursor pool.[4] S. cerevisiae is a robust industrial microorganism, but may have lower production titers compared to engineered E. coli.[5][6]
Q3: What is a typical starting point for a this compound biosynthesis pathway in a heterologous host?
A3: A common approach involves introducing a pathway that converts the amino acid tyrosine or the intermediate p-coumaric acid to this compound. This typically requires the expression of three key enzymes: 4-coumarate:CoA ligase (4CL), benzalacetone synthase (BAS), and a reductase such as this compound/zingerone synthase (RZS1).[7]
Q4: How significant is the toxicity of this compound and its intermediates to the host cells?
A4: The toxicity of this compound and intermediates like 4-hydroxybenzalacetone (HBA) can significantly inhibit cell growth and limit final product titers.[8] High concentrations of this compound have been shown to have adverse effects on microbial hosts and have been associated with pathological changes in animal studies at high doses.[9][10]
Q5: What are the benefits of using fusion proteins in the this compound biosynthesis pathway?
A5: Creating fusion proteins, such as a synthetic fusion of 4-coumarate-CoA ligase (4CL) and benzalacetone synthase (BAS), can enhance the metabolic flux towards this compound.[11] This strategy can improve product yields by channeling the substrate from one enzyme's active site to the next, which can increase the final concentration of this compound by up to fivefold.[5][12]
Troubleshooting Guides
Issue 1: Low Titer of this compound
| Possible Cause | Troubleshooting Step |
| Insufficient Precursor Supply (Tyrosine and Malonyl-CoA) | Overexpress key genes in the tyrosine and malonyl-CoA biosynthetic pathways. For example, in S. cerevisiae, overexpressing feedback-resistant versions of ARO4 and ARO7 can increase tyrosine availability.[11] In E. coli, overexpressing fabF can increase the intracellular malonyl-CoA pool.[13] Consider dynamic regulation strategies to balance precursor supply with cell growth.[1][3] |
| Suboptimal Enzyme Expression or Activity | Optimize the expression levels of the pathway enzymes (4CL, BAS, RZS1) using different strength promoters.[7] Screen for enzymes from different organisms to find those with better activity in your host. For instance, 4CL from Arabidopsis thaliana may be more suitable than that from Petroselinum crispum in E. coli.[7] Consider using a fusion protein strategy (e.g., 4CL-BAS) to improve efficiency.[5][14] |
| Pathway Imbalance | Partition the pathway into modules and optimize the expression of each module. For example, moderate expression of the module producing p-coumaroyl-CoA and high expression of the module converting it to this compound has been shown to be effective.[7] |
| Toxicity of Intermediates or Final Product | Implement in situ product removal techniques or use a two-phase fermentation system to reduce the concentration of toxic compounds in the culture medium. Consider using a whole-cell biocatalyst approach to bypass toxicity issues during the growth phase.[15] |
Issue 2: Accumulation of Intermediates (e.g., p-coumaric acid, 4-hydroxybenzalacetone)
| Possible Cause | Troubleshooting Step |
| Inefficient Conversion of Intermediates | Increase the expression or activity of the downstream enzyme. For example, if 4-hydroxybenzalacetone (HBA) accumulates, increase the expression of the reductase (RZS1). Ensure adequate cofactor (NADPH) availability for the reductase.[8] |
| Slow Turnover Rate of an Enzyme | The benzalacetone synthase (BAS) enzyme is known to have a relatively slow turnover rate.[4] Consider protein engineering strategies to improve its catalytic efficiency. |
| Feedback Inhibition | The tyrosine synthetic pathway can be subject to feedback inhibition.[3] Using feedback-resistant mutants of key enzymes in the precursor pathway can alleviate this issue.[11] |
Quantitative Data Summary
Table 1: Comparison of this compound Titers in Different Microbial Hosts and Conditions
| Host Organism | Engineering Strategy | Carbon Source / Precursor | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Modular pathway engineering | Glucose | 63.5 | [6] |
| Escherichia coli | Static and dynamic regulation of precursor supply | Glucose | 415.56 | [1] |
| Saccharomyces cerevisiae | De novo pathway with 4CL-BAS fusion protein | Glucose | 2.8 | [14] |
| Saccharomyces cerevisiae | Fed with p-coumaric acid with 4CL-BAS fusion | p-coumaric acid (3 mM) | >7.5 | [14] |
| Escherichia coli | Pathway optimization and modular expression | p-coumaric acid | 90.97 | [7] |
| Escherichia coli | Engineered precursor pathways | Glucose | 62 | [13][16] |
| Saccharomyces cerevisiae | De novo pathway in wine strain (aerobic) | Chardonnay juice | 3.5 | [14] |
| Saccharomyces cerevisiae | De novo pathway in wine strain (anaerobic) | Chardonnay juice | 0.68 | [14] |
| Escherichia coli | Whole-cell biocatalyst with NADPH regeneration | 4-hydroxybenzylidenacetone | 9890 | [15] |
Key Experimental Protocols
Protocol 1: Construction of a this compound Biosynthesis Pathway in E. coli
-
Gene Selection and Synthesis: Select genes for 4-coumarate:CoA ligase (4CL), benzalacetone synthase (BAS), and this compound/zingerone synthase (RZS1). Codon-optimize the genes for expression in E. coli.
-
Plasmid Construction: Clone the selected genes into suitable expression vectors. For pathway balancing, consider placing genes under the control of promoters with different strengths. For example, a medium-strength promoter for 4cl and a strong promoter for bas and rzs1.[3][7]
-
Host Transformation: Transform the constructed plasmids into a suitable E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression).
-
Expression and Fermentation:
-
Grow the engineered strain in a suitable medium (e.g., Terrific Broth - TB) at 37°C.[3][7]
-
Induce protein expression with an appropriate inducer (e.g., IPTG) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).
-
Supplement the medium with a precursor like p-coumaric acid if the pathway starts from this intermediate.
-
Continue fermentation for a defined period (e.g., 48-72 hours) at a suitable temperature (e.g., 30°C).
-
-
Extraction and Analysis:
-
Extract this compound from the culture broth using an organic solvent (e.g., ethyl acetate).
-
Analyze the concentration of this compound and any intermediates using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: Cell-Free Biosynthesis of this compound
This protocol provides an alternative to in-vivo production, avoiding issues of cellular toxicity.[8]
-
Enzyme Purification: Express and purify the necessary enzymes: Tyrosine ammonia-lyase (TAL), p-coumarate-CoA ligase (4CL), Malonyl-CoA synthetase (MatB), Benzalacetone synthase (BAS), and this compound/zingerone synthase (RZS1).
-
Reaction Setup: In a reaction vessel, combine the purified enzymes with the starting substrate (e.g., L-tyrosine), cofactors (ATP, CoA, Malonate, NADH/NADPH), and a suitable buffer.
-
Cofactor Recycling System: To make the process cost-effective, include a cofactor recycling system. For NADPH regeneration, glucose dehydrogenase can be used. For NADH, a phosphite (B83602) dehydrogenase system is a low-cost option.[8]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified duration.
-
Product Analysis: Monitor the production of this compound over time using HPLC or other analytical methods.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Modular Metabolic Engineering and Synthetic Coculture Strategies for the Production of Aromatic Compounds in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of synthetic pathways for this compound production in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-yield ‘one-pot’ biosynthesis of this compound, a high-value fine chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute feeding suppression and toxicity of this compound [4-(4-hydroxyphenyl)-2-butanone] in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Frontiers | Glucose-Derived this compound Produced via Engineered Escherichia coli Metabolism [frontiersin.org]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Glucose-Derived this compound Produced via Engineered Escherichia coli Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Raspberry Ketone in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from raspberry ketone in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
This compound, chemically known as 4-(4-hydroxyphenyl)butan-2-one, is a phenolic compound responsible for the characteristic aroma of red raspberries.[1][2] Its structure, containing a phenol (B47542) group, is similar to other compounds known to interfere with various assay formats.[3][4] Due to its phenolic nature, this compound can exhibit properties such as redox activity, intrinsic fluorescence, and a tendency for non-specific protein binding, which can lead to inaccurate results in sensitive biochemical and cell-based assays.[3][5][6]
Q2: What are the primary mechanisms by which this compound might interfere with my assay?
As a phenolic compound, this compound may interfere with biochemical assays through several mechanisms:
-
Redox Activity: The antioxidant properties of the phenol group can interfere with assays that rely on redox reactions.[5] This is particularly relevant for cell viability assays that use redox indicators like MTT or resazurin (B115843), or enzymatic assays involving oxidoreductases.[5][7]
-
Intrinsic Fluorescence (Autofluorescence): Phenolic compounds can absorb and emit light, leading to high background signals in fluorescence-based assays.[6][8] This autofluorescence can mask the true signal from the assay's reporter fluorophore, resulting in either false positive or false negative results.[6]
-
Non-Specific Protein Binding: Phenols can bind non-specifically to various proteins, including enzymes and antibodies.[5] This can lead to promiscuous inhibition of multiple unrelated enzymes or disruption of antibody-antigen interactions in immunoassays like ELISA.[3][5]
-
Compound Aggregation: At certain concentrations, some phenolic compounds can form aggregates that sequester and non-specifically inhibit enzymes, a common cause of false positives in high-throughput screening (HTS).[3][9]
Q3: Which types of assays are most susceptible to interference by this compound?
Given its chemical properties, this compound is most likely to interfere with the following types of assays:
-
Fluorescence-Based Assays (e.g., FRET, Fluorescence Polarization): Due to the potential for autofluorescence and fluorescence quenching.[5][6]
-
Redox-Based Assays (e.g., MTT, MTS, AlamarBlue, ORAC): Due to the antioxidant nature of its phenol group.[5]
-
Enzyme Inhibition Assays: Through non-specific inhibition via protein binding or aggregation.[3][5] For instance, studies have shown that flavonoids with certain structural similarities to this compound can interfere with assays like the glucose oxidase/peroxidase (GOP) assay, leading to potential false positives.[10]
-
High-Throughput Screening (HTS) Assays: HTS formats are particularly vulnerable to compounds that are redox-active or form aggregates, which are known characteristics of some phenolic compounds.[9][11]
-
Immunoassays (e.g., ELISA): Through non-specific binding to assay antibodies or enzymes like horseradish peroxidase (HRP).[5]
Q4: I am observing unexpected results in my cell-based assay when using this compound. What could be the cause?
Beyond the physicochemical interferences mentioned above, this compound is biologically active and can modulate various cellular pathways. It has been reported to influence lipolysis, adipogenesis, and the expression of various genes and proteins, including PPAR-α.[2][12][13] Therefore, unexpected results could be a combination of true biological effects and assay artifacts. It is crucial to run appropriate controls to distinguish between these possibilities.
Troubleshooting Guides
Problem 1: High background signal in a fluorescence-based assay.
-
Possible Cause: this compound may be exhibiting intrinsic fluorescence (autofluorescence) at the excitation and emission wavelengths of your assay.[6]
-
Troubleshooting Steps:
-
Run a compound-only control: Prepare wells containing only the assay buffer and this compound at the same concentration used in the experiment.
-
Measure fluorescence: Read the fluorescence of the control wells at the same settings used for the full assay.
-
Analyze: If a significant signal is detected in the compound-only control, this indicates autofluorescence.
-
Mitigation:
-
Subtract the background fluorescence from all experimental wells containing this compound.
-
If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum of this compound. Red-shifted fluorophores are often less susceptible to interference from autofluorescent compounds.[8]
-
-
Problem 2: Apparent inhibition of an enzyme in an HTS campaign.
-
Possible Cause 1: Promiscuous inhibition due to compound aggregation. [3]
-
Possible Cause 2: Redox activity interfering with the assay readout. [11]
-
Troubleshooting Steps:
-
Assess assay sensitivity to redox agents: Determine if your assay is sensitive to known redox-active compounds by including a reducing agent like DTT in a control experiment.[14]
-
Run a counter-screen: Use an assay designed to detect redox-active compounds.[11]
-
Analyze: If this compound shows activity in the redox counter-screen, its results in the primary assay are suspect.
-
-
Problem 3: Inconsistent or non-reproducible results in a cell viability assay (e.g., MTT or AlamarBlue).
-
Possible Cause: this compound's antioxidant properties are interfering with the redox-based chemistry of the assay.[5]
-
Troubleshooting Steps:
-
Run a cell-free control: Add this compound to the cell culture medium containing the viability reagent (e.g., MTT, resazurin) but without cells.
-
Incubate and measure: Follow the standard assay protocol.
-
Analyze: A change in absorbance or fluorescence in the cell-free control indicates direct interference with the assay reagent.
-
Mitigation:
-
Use an orthogonal cell viability assay that does not rely on redox chemistry, such as a cytotoxicity assay that measures the release of a cytosolic enzyme (e.g., LDH) or an ATP-based viability assay (e.g., CellTiter-Glo®).
-
-
Data Presentation
Table 1: Potential Interferences of this compound in Common Biochemical Assays
| Assay Type | Potential Interference Mechanism | Key Control Experiment | Mitigation Strategy |
| Fluorescence-Based | Autofluorescence, Fluorescence Quenching[5][6] | Compound + Buffer only | Background subtraction; Use of red-shifted fluorophores[8] |
| Redox-Based (MTT, etc.) | Antioxidant activity reduces reporter dye[5] | Compound + Reagent in cell-free media | Use an orthogonal, non-redox-based assay (e.g., LDH, ATP-based) |
| Enzyme Inhibition | Non-specific binding, Aggregation[3][5] | Include 0.01% Triton X-100 in buffer[3] | Counter-screen with unrelated enzymes to check for promiscuity |
| Immunoassays (ELISA) | Non-specific binding to antibodies/enzymes[5] | Assess interference with a null-analyte sample | Increase blocking and washing steps; Use alternative antibody pairs |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of a Test Compound
-
Objective: To determine if a test compound, such as this compound, exhibits intrinsic fluorescence at the wavelengths used in a primary assay.
-
Materials:
-
96-well black, clear-bottom microplate
-
Assay buffer (identical to the primary assay)
-
Test compound (this compound) stock solution
-
Fluorescence microplate reader
-
-
Methodology:
-
Prepare a serial dilution of the test compound in the assay buffer at the same concentrations to be used in the primary experiment.
-
Add a fixed volume (e.g., 100 µL) of each dilution to triplicate wells of the microplate.
-
Include wells with assay buffer only as a blank control.
-
Set the microplate reader to the same excitation and emission wavelengths and gain settings as the primary assay.
-
Measure the fluorescence intensity of all wells.
-
-
Interpretation: A concentration-dependent increase in fluorescence in the wells containing the test compound, significantly above the blank control, indicates autofluorescence. This background signal should be subtracted from the results of the primary assay.
Protocol 2: Evaluating Compound Interference in a Redox-Based Cell Viability Assay (e.g., Resazurin)
-
Objective: To determine if a test compound directly reduces the redox indicator, leading to a false-positive signal for cell viability.
-
Materials:
-
96-well clear microplate
-
Cell culture medium (identical to the primary assay)
-
Test compound (this compound) stock solution
-
Resazurin-based cell viability reagent
-
Absorbance/fluorescence microplate reader
-
-
Methodology:
-
Prepare a serial dilution of the test compound in cell culture medium at the same concentrations used in the primary experiment.
-
Add a fixed volume (e.g., 100 µL) of each dilution to triplicate wells of the microplate (no cells).
-
Include wells with medium only as a negative control.
-
Add the resazurin reagent to all wells according to the manufacturer's instructions.
-
Incubate the plate for the same duration as the primary cell-based assay.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Interpretation: A concentration-dependent increase in signal in the cell-free wells containing the test compound indicates direct reduction of the resazurin dye and thus, assay interference.
Visualizations
References
- 1. Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Exploration of Phenolic Compound: this compound—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity and potential interference from phenolic compounds in chemiluminescence methods for the determination of synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redox active or thiol reactive? Optimization of rapid screens to identify less evident nuisance compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hepatoprotective activity of this compound is mediated via inhibition of the NF-κB/TNF-α/caspase axis and mitochondrial apoptosis in chemically induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"degradation pathways of raspberry ketone under experimental conditions"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with raspberry ketone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies involving the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common degradation pathways I should be aware of?
A1: this compound can degrade through several pathways depending on the experimental conditions. The primary degradation routes observed are:
-
In Vivo Metabolism (Mammalian Systems): In animal models, this compound is rapidly metabolized. The main pathways are the reduction of the ketone group to form raspberry alcohol (4-(4-hydroxyphenyl)butan-2-ol) and methylation of the phenolic hydroxyl group to produce methylated this compound . These metabolites are then often excreted.[1]
-
Microbial Degradation: Certain microorganisms can degrade this compound. For instance, the fungus Beauveria bassiana utilizes a Baeyer-Villiger type oxidation to convert this compound into 4-hydroxyphenyl acetic acid methyl ester , which is then hydrolyzed to tyrosol (2-(4-hydroxyphenyl)ethanol).[2][3]
-
Chemical Degradation: While specific studies on forced chemical degradation are limited, this compound's structure (a phenolic ketone) suggests potential susceptibility to:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures, especially in the presence of oxidizing agents or under pro-oxidant conditions.
-
Hydrolysis: Under harsh acidic or basic conditions, the ether linkage in methylated metabolites could be susceptible to hydrolysis. The stability of the parent compound to hydrolysis is generally expected to be higher.
-
Photodegradation: As a phenolic compound, this compound may be sensitive to light, potentially leading to polymerization or rearrangement reactions upon prolonged exposure to UV or high-intensity visible light.
-
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound samples. What could these be?
A2: Unexpected peaks are likely degradation products or metabolites. Based on known pathways, these could include:
-
Raspberry Alcohol: A common metabolite resulting from the reduction of the ketone group.
-
Methylated this compound: A metabolite formed by the methylation of the phenolic hydroxyl group.
-
Tyrosol: A product of microbial degradation.
-
Oxidation Products: If your sample has been exposed to air or oxidizing agents, you may be observing quinone-like or polymerized species.
-
Solvent Adducts: Depending on your sample preparation and storage, this compound could potentially react with components of your solvent system under certain conditions.
To identify these peaks, it is recommended to use mass spectrometry (LC-MS or GC-MS) and compare the fragmentation patterns with those of known standards or published data.
Q3: How can I prevent the degradation of my this compound samples during storage and experiments?
A3: To minimize degradation, consider the following precautions:
-
Storage: Store this compound as a solid in a cool, dark, and dry place. For solutions, use amber vials to protect from light and store at low temperatures (e.g., -20°C or -80°C) for long-term storage. One study noted that this compound is more stable in biomatrices than in pure solvent at 4°C.[4]
-
pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 4-7) to minimize base-catalyzed oxidation of the phenol (B47542) group.
-
Inert Atmosphere: For sensitive experiments, consider degassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid High Temperatures: Be mindful of excessive heat during experimental procedures, as thermal degradation can occur.
-
Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as BHT or ascorbic acid, may help to prevent oxidative degradation, but ensure it does not interfere with your experiment.
Troubleshooting Guides
Issue 1: Inconsistent results in in vivo or in vitro metabolism studies.
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable metabolite concentrations between replicates. | Inconsistent dosing, sample collection times, or sample handling. | 1. Ensure accurate and consistent administration of this compound. 2. Standardize sample collection times post-administration. 3. Process and store all biological samples (plasma, tissues, etc.) consistently and rapidly to prevent ex vivo degradation. Freeze samples immediately at -80°C if not analyzed promptly. |
| No detection of expected metabolites (e.g., raspberry alcohol). | Insufficient incubation time, low enzyme activity, or inappropriate analytical method. | 1. Increase the incubation time of your in vitro assay. 2. Verify the activity of your enzyme preparation (e.g., liver microsomes). 3. Ensure your analytical method (e.g., LC-MS) is optimized for the detection of the expected metabolites, which may have different chromatographic and mass spectrometric properties than the parent compound. |
| Appearance of unknown peaks not corresponding to known metabolites. | Contamination of reagents or biological matrix, or unexpected metabolic pathways. | 1. Analyze blank reagents and biological matrices to rule out contamination. 2. Use high-resolution mass spectrometry to obtain accurate mass and fragmentation data for the unknown peaks to aid in structural elucidation. 3. Consider the possibility of species-specific or cell-line-specific metabolic pathways. |
Issue 2: Degradation observed in formulated products or stock solutions.
| Symptom | Possible Cause | Troubleshooting Steps |
| Discoloration (e.g., yellowing or browning) of the solution. | Oxidation of the phenolic group. | 1. Prepare fresh solutions before use. 2. Store solutions in amber vials and under an inert atmosphere. 3. Check the pH of the solution; adjust to a neutral or slightly acidic pH if appropriate for your experiment. |
| Decrease in this compound concentration over time in QC samples. | Thermal degradation, photodegradation, or reaction with container material. | 1. Store stock solutions at or below -20°C. 2. Protect solutions from light at all times. 3. Use high-quality, inert containers (e.g., glass or polypropylene). 4. Perform a stability study of this compound in your specific solvent and storage conditions to determine its shelf life. |
| Precipitation of the compound from the solution. | Poor solubility or degradation to a less soluble product. | 1. Verify the solubility of this compound in your chosen solvent at the desired concentration. Sonication or gentle warming may aid dissolution. 2. If precipitation occurs upon storage, it may be a sign of degradation. Analyze the precipitate and supernatant separately to identify the cause. |
Quantitative Data Summary
The following tables summarize quantitative data on the in vivo metabolism of this compound in mice.
Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites in Mice Plasma
| Compound | Tmax (min) | Cmax (ng/mL) | AUC (ng·h/mL) |
| This compound | 15 | 1591.02 ± 64.76 | - |
| Raspberry Alcohol | - | - | - |
| Methylated this compound | - | - | - |
| (Data presented as mean ± SD where available. Dashes indicate data not reported in the reviewed literature) |
Table 2: In Vitro Stability of this compound
| System | Incubation Time (min) | Remaining this compound (%) |
| Rat Liver Microsomes (Phase I) | 60 | 84.96 ± 2.39 |
| Rat Liver Microsomes (Phase II) | 60 | 69.98 ± 8.69 |
| Gastrointestinal Fluids | - | Stable |
| Plasma | - | Stable |
| (Data presented as mean ± SD where available. Dashes indicate data not reported in the reviewed literature)[5] |
Experimental Protocols
Protocol 1: Analysis of this compound and its Metabolites by UHPLC-QqQ-MS/MS
This protocol is adapted for the analysis of this compound and its metabolites in biological samples.[6]
1. Sample Preparation: a. To 100 µL of plasma, add an internal standard and 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. b. Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
- Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., start with a low percentage of B, ramp up to elute all compounds, and re-equilibrate).
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific MRM transitions for this compound and its expected metabolites should be optimized using authentic standards.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for sample preparation for LC-MS analysis.
References
- 1. Evaluation of quality and authenticity of this compound supplements by a multianalytical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon-14 Analysis Raspberry Ketones - Beta Analytic [betalabservices.com]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. UHPLC-QqQ-MS/MS method development and validation with statistical analysis: determination of this compound metabolites in mice plasma and brain - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing bioreactor conditions for fungal production of raspberry ketone"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing bioreactor conditions for the fungal production of raspberry ketone.
Troubleshooting Guides
Issue 1: Low or No this compound Yield
Possible Causes and Solutions
-
Inappropriate Fungal Strain: Ensure you are using a known this compound-producing strain, such as Nidula niveo-tomentosa.[1][2][3]
-
Suboptimal Bioreactor Conditions: Fungal growth and metabolite production are highly sensitive to environmental parameters.[4] Refer to the optimal conditions outlined in Table 1.
-
Incorrect Media Composition: The carbon and nitrogen sources, as well as micronutrients, are critical. Ensure the media composition is appropriate for your fungal strain.[3][5]
-
Precursor Limitation: The biosynthesis of this compound in fungi often relies on the availability of precursors like L-phenylalanine or L-tyrosine.[6][7] Supplementing the media with these precursors can significantly enhance yield.[5][6]
-
Poor Aeration and Mixing: Inadequate oxygen supply can be a limiting factor in fungal fermentations.[8][9] The type of bioreactor and the agitation and aeration rates can significantly impact fungal morphology and productivity.[1][3]
-
Conversion to Byproducts: this compound can be converted into raspberry alcohol (rhododendrol) by the fungus, reducing the final yield of the desired product.[1][5][10]
Issue 2: Poor Fungal Growth or Biomass Accumulation
Possible Causes and Solutions
-
Contamination: Microbial contamination can outcompete your production strain. Ensure aseptic techniques are followed throughout the process.
-
Incorrect Inoculum Preparation: A healthy and sufficient inoculum is crucial for a successful fermentation. Follow a standardized protocol for inoculum development.
-
Suboptimal pH: Fungi have an optimal pH range for growth. Monitor and control the pH of the culture medium.[4]
-
Temperature Fluctuations: Maintaining a constant and optimal temperature is critical for fungal growth and metabolism.[4][11]
-
Nutrient Limitation: Ensure the growth medium is not depleted of essential nutrients.
Issue 3: Inconsistent Results Between Batches
Possible Causes and Solutions
-
Variability in Inoculum: Standardize the age, size, and physiological state of your inoculum.
-
Inconsistent Media Preparation: Precisely control the composition and preparation of your culture medium.
-
Fluctuations in Bioreactor Parameters: Ensure that all bioreactor parameters (temperature, pH, dissolved oxygen, agitation) are tightly controlled and consistent between runs.
-
Genetic Instability of the Fungal Strain: Repeated subculturing can sometimes lead to genetic changes in the production strain. It is advisable to use fresh cultures from a master cell bank.
Frequently Asked Questions (FAQs)
Q1: What is the typical biosynthetic pathway for this compound in fungi?
A1: The biosynthesis of this compound in fungi like Nidula niveo-tomentosa generally starts from precursors such as L-phenylalanine or L-tyrosine.[6][7] The pathway involves a series of enzymatic reactions to form p-coumaroyl-CoA, which is then converted to 4-hydroxybenzalacetone (HBA). Finally, HBA is reduced to this compound.[12]
Q2: Which fungal strains are commonly used for this compound production?
A2: The basidiomycete Nidula niveo-tomentosa is a well-studied natural producer of this compound.[1][2][3] Other microorganisms, such as genetically engineered Saccharomyces cerevisiae and Escherichia coli, have also been developed for this compound production.[13][14][15]
Q3: How does the choice of bioreactor affect the production of this compound?
A3: The bioreactor design significantly influences fungal morphology, which in turn affects this compound production.[1][3] For instance, stirred-tank reactors can produce compact pellets and higher volumetric productivity, while panel bioreactors may yield larger, flocculent pellets with high total this compound and raspberry compound titres.[1][3][10]
Q4: What are the critical process parameters to monitor in the bioreactor?
A4: Key parameters to monitor and control during fungal fermentation for this compound production include temperature, pH, dissolved oxygen, and agitation speed.[4] The optimal values for these parameters can be strain-specific.
Q5: How can I increase the yield of this compound?
A5: To enhance this compound yield, consider the following strategies:
-
Optimize bioreactor parameters (see Table 1).
-
Supplement the culture medium with precursors like L-phenylalanine or L-tyrosine.[5][6]
-
Use a two-phase cultivation process where the first phase focuses on biomass growth and the second on product formation.
-
Employ metabolic engineering strategies to enhance the biosynthetic pathway and reduce byproduct formation.
Q6: My this compound is being converted to raspberry alcohol. How can I prevent this?
A6: The conversion of this compound to raspberry alcohol is a common issue.[1][5][10] This bioconversion is catalyzed by a reductase enzyme. Strategies to mitigate this include:
-
Optimizing the harvest time before significant conversion occurs.
-
Genetically modifying the fungal strain to knock out or downregulate the reductase responsible for the conversion.
-
Controlling the redox potential in the bioreactor.
Data Presentation
Table 1: Optimized Bioreactor Conditions for this compound Production by Nidula niveo-tomentosa
| Parameter | Optimal Range/Value | Notes |
| Temperature | 22-24 °C | Crucial for both fungal growth and sporulation.[11] |
| pH | 4.5 - 6.0 | Monitor and control as fungal metabolism can alter the pH. |
| Agitation | 150 - 350 rpm | Affects pellet morphology and mass transfer.[3][11] |
| Aeration Rate | 0.5 - 1.0 vvm | Essential for maintaining dissolved oxygen levels.[11] |
| Dissolved Oxygen | >30% saturation | A critical parameter for aerobic fungi.[4][11] |
| Precursor | L-phenylalanine | Supplementation can significantly increase yield.[6] |
Table 2: Comparison of this compound Production in Different Bioreactor Types with Nidula niveo-tomentosa
| Bioreactor Type | Max. RK Titer (mg/L) | Volumetric Productivity (mg/L/day) | Pellet Morphology | Reference |
| Stirred-Tank Reactor (STR) | 18.9 | 2.0 | Compact, elliptical | [3] |
| Panel Bioreactor (PBR) | 20.6 | - | Large, flocculent | [3] |
| Fluidized Bed Reactor (FBR) | 7.4 | - | - | [3] |
| Flask Culture | 13.7 | - | - | [3] |
Experimental Protocols
Protocol 1: Media Preparation for Nidula niveo-tomentosa
-
Composition (per liter):
-
Glucose monohydrate: 75 g
-
Soy peptone: 6 g
-
Yeast extract: 1.5 g
-
KH₂SO₄: 2.5 g
-
MgSO₄: 0.5 g
-
CaCl₂·H₂O: 73.5 mg
-
-
Preparation:
-
Dissolve all components in distilled water.
-
Adjust the pH to the desired value (e.g., 5.5) using HCl or NaOH.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
Source: Adapted from Zhang et al., 2023.[3][5]
Protocol 2: Inoculum Development
-
Aseptically transfer a stock culture of Nidula niveo-tomentosa to a flask containing the seed culture medium.
-
Incubate at 24°C on a rotary shaker at 150 rpm for 7-10 days.[5]
-
Use this seed culture to inoculate the bioreactor at a 5-10% (v/v) ratio.
Protocol 3: Bioreactor Operation
-
Prepare and sterilize the bioreactor and media according to standard procedures.
-
Inoculate the bioreactor with the seed culture.
-
Set and maintain the process parameters (temperature, pH, agitation, aeration) as per the optimized conditions (see Table 1).
-
Monitor fungal growth, substrate consumption, and this compound production by taking periodic sterile samples.
-
Harvest the culture when the this compound concentration reaches its maximum.
Visualizations
Caption: Simplified fungal biosynthetic pathway of this compound.
Caption: General experimental workflow for optimizing bioreactor conditions.
References
- 1. asiaresearchnews.com [asiaresearchnews.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. scientificbio.com [scientificbio.com]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Bioreactor design and implementation strategies for the cultivation of filamentous fungi and the production of fungal metabolites: from traditional methods to engineered systems [popups.uliege.be]
- 9. Bioreactor design and implementation strategies for the cultivation of filamentous fungi and the production of fungal metabolites: from traditional methods to engineered systems | Université de Liège [popups.uliege.be]
- 10. researchgate.net [researchgate.net]
- 11. Novel bioreactor internals for the cultivation of spore‐forming fungi in pellet form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
"enhancing raspberry ketone production by refactoring biosynthetic pathways"
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing raspberry ketone production through the refactoring of biosynthetic pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary bottlenecks in the microbial production of this compound?
A1: The primary bottlenecks in the de novo biosynthesis of this compound (RK) are generally categorized into three main areas:
-
Limited activity of key enzymes: The core enzymes in the pathway, such as 4-coumarate-CoA ligase (4CL), benzalacetone synthase (BAS), and this compound synthase (RKS/RZS), can have low catalytic efficiency or stability, limiting the overall flux.[1][2]
-
Insufficient precursor supply: The biosynthesis of RK requires adequate pools of precursors like p-coumaroyl-CoA and malonyl-CoA.[1][2][3] Limited availability of these molecules is a common issue. Additionally, the supply of cofactors such as NADPH can also be a limiting factor.[1]
-
Toxicity of intermediates: The accumulation of pathway intermediates, such as 4-hydroxybenzalacetone (HBA), can be toxic to the host organism, inhibiting cell growth and overall productivity.[1][4]
Q2: Which host organisms are commonly used for this compound production, and what are their pros and cons?
A2: Several host organisms have been engineered for this compound production. The most common are:
-
Escherichia coli :
-
Pros: Fast growth, well-characterized genetics, and a wide range of available genetic tools make it a popular choice for pathway engineering.[5][6]
-
Cons: As a prokaryote, it may not be ideal for expressing plant-derived enzymes that require post-translational modifications. Plasmid stability and the cost of antibiotics for selection can also be concerns for large-scale fermentation.[5]
-
-
Saccharomyces cerevisiae (Yeast):
-
Pros: As a GRAS (Generally Recognized As Safe) organism, it is well-suited for producing food-grade compounds.[7] It is a robust industrial fermenter and can express eukaryotic proteins effectively.
-
Cons: Metabolic engineering can sometimes be more complex than in E. coli.
-
-
Plants (e.g., Nicotiana benthamiana, Nicotiana tabacum) :
Q3: What are some common strategies to increase the supply of malonyl-CoA?
A3: Increasing the intracellular pool of malonyl-CoA is a critical step for improving this compound yields. Common strategies include:
-
Overexpression of acetyl-CoA carboxylase (ACC): This enzyme catalyzes the conversion of acetyl-CoA to malonyl-CoA.[6]
-
Disruption of competing pathways: Deleting genes involved in pathways that consume malonyl-CoA, such as fatty acid biosynthesis, can redirect the metabolic flux towards this compound production.[10]
-
Chemical inhibition of competing pathways: Using inhibitors like cerulenin (B1668410) to block fatty acid synthesis can increase malonyl-CoA availability.[6]
Troubleshooting Guides
Problem 1: Low or no this compound production despite successful cloning of pathway genes.
| Possible Cause | Troubleshooting Step |
| Suboptimal Gene Expression Levels | The expression levels of the pathway enzymes may be imbalanced. For example, high expression of 4CL can lead to the accumulation of toxic intermediates, while higher expression of BAS is often preferred.[11] Use promoters of varying strengths to create a combinatorial library and screen for the optimal expression cassette.[11] |
| Enzyme Inactivity or Misfolding | The heterologously expressed enzymes may not be folding correctly or may have low specific activity in the chosen host. Codon-optimize the genes for the expression host.[12] Test the activity of each enzyme individually in cell-free extracts. Consider using chaperone co-expression to aid in proper protein folding. |
| Insufficient Precursor Supply | The host organism may not be producing enough p-coumaric acid or malonyl-CoA. Supplement the culture medium with p-coumaric acid to bypass the upstream pathway and confirm the functionality of the downstream enzymes.[12][13][14] Implement strategies to boost malonyl-CoA supply (see FAQ 3). |
| Degradation of Product or Intermediates | The host organism's native enzymes may be degrading this compound or its precursors. Analyze culture samples at different time points to check for the transient appearance of intermediates or product. Consider knocking out potential degradation pathways. |
Problem 2: Accumulation of the intermediate 4-hydroxybenzalacetone (HBA) and low final this compound titer.
| Possible Cause | Troubleshooting Step |
| Inefficient Final Reduction Step | The this compound synthase (RZS1) or a native benzalacetone reductase (BAR) may be inefficient or limited by cofactor availability (NADPH).[15] Overexpress a more efficient RZS1. Ensure sufficient NADPH regeneration by engineering the host's central metabolism. |
| Toxicity of HBA | High concentrations of HBA can be toxic to the cells, leading to growth inhibition and reduced productivity.[1] Optimize the expression balance between BAS and RZS1 to prevent HBA accumulation.[16] Consider using a two-phase fermentation system to extract HBA from the aqueous phase. |
Data Presentation
Table 1: Comparison of this compound Production in Different Engineered Hosts
| Host Organism | Engineering Strategy | Precursor(s) | Titer (mg/L) | Reference |
| E. coli | Overexpression of 4CL, BAS, RZS1; medium optimization | p-Coumaric acid | 90.97 | [16] |
| E. coli | De novo pathway from glucose; increased malonyl-CoA | Glucose | 62 | [6] |
| E. coli | Static and dynamic regulation of precursor pathways | Glucose | 415.56 | [17] |
| S. cerevisiae | De novo pathway; synthetic fusion of 4CL-BAS | Glucose | 2.8 | [12][13][14] |
| S. cerevisiae | Feeding study; synthetic fusion of 4CL-BAS | p-Coumaric acid | >7.5 | [12][13][14] |
| S. cerevisiae | Expression of fused pathway genes | p-Coumaric acid | 61 | [18] |
| Cell-free system | In vitro enzyme cascade | L-tyrosine | 61 | [4] |
| N. tabacum | Overexpression of BAS, RZS1; redirection of metabolic flux | Endogenous | 0.00045 (µg/g FW) | [8] |
Experimental Protocols
Protocol 1: Construction of a Synthetic Pathway in E. coli
-
Gene Selection and Codon Optimization: Select genes for tyrosine ammonia (B1221849) lyase (TAL) or phenylalanine ammonia lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), benzalacetone synthase (BAS), and this compound/zingerone synthase (RZS1).[6][13][16] Codon-optimize the nucleotide sequences for expression in E. coli.
-
Plasmid Construction: Assemble the genes into one or more expression plasmids under the control of inducible promoters (e.g., T7, araBAD). It can be beneficial to partition the pathway into modules on separate plasmids to balance expression.[16] For example, Module 1 could contain 4CL, and Module 2 could contain BAS and RZS1.[16]
-
Host Transformation: Transform the constructed plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: Grow the engineered strain in a suitable medium (e.g., TB or M9 medium) to the desired optical density (e.g., OD600 of 0.6-0.8).[6][16] Induce gene expression with the appropriate inducer (e.g., IPTG, arabinose). If feeding p-coumaric acid, add it to the culture medium at this stage.
-
Fermentation: Continue the culture for a set period (e.g., 24-72 hours) at an optimized temperature (e.g., 30°C).[6]
-
Extraction and Analysis: Centrifuge the culture to separate the cells and supernatant. Extract this compound from the supernatant using an organic solvent (e.g., ethyl acetate). Analyze the extract using HPLC or GC-MS to quantify the this compound titer.
Protocol 2: In Vitro Enzyme Assay for Pathway Characterization
-
Protein Expression and Purification: Individually clone each pathway enzyme with a purification tag (e.g., His6-tag) into an expression vector.[4] Overexpress each protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).[4]
-
Reaction Setup: Prepare a reaction mixture containing a suitable buffer, the purified enzyme, its substrate (e.g., p-coumaric acid for 4CL), and any necessary cofactors (e.g., ATP, CoA, Mg2+ for 4CL; malonyl-CoA for BAS; NADPH for RZS1).
-
Incubation: Incubate the reaction at an optimal temperature for a specific time.
-
Analysis: Stop the reaction and analyze the mixture using HPLC or LC-MS to detect the formation of the product and quantify the enzyme's activity.
Visualizations
Caption: De novo biosynthetic pathway for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements and challenges in the bioproduction of this compound by precision fermentation [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Frontiers | Glucose-Derived this compound Produced via Engineered Escherichia coli Metabolism [frontiersin.org]
- 7. Pharmacological Exploration of Phenolic Compound: this compound—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of this compound by redirecting the metabolic flux to the phenylpropanoid pathway in tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Accumulation in Nicotiana benthamiana and Saccharomyces cerevisiae by Expression of Fused Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient bioconversion of this compound in Escherichia coli using fatty acids feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Heterologous production of this compound in the wine yeast Saccharomyces cerevisiae via pathway engineering and synthetic enzyme fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. High-yield ‘one-pot’ biosynthesis of this compound, a high-value fine chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Construction of synthetic pathways for this compound production in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Raspberry Ketone and Capsaicin on Lipid Metabolism
For Immediate Release: December 4, 2025
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of raspberry ketone and capsaicin (B1668287) on lipid metabolism, supported by experimental data. The information is intended to assist researchers and professionals in the fields of metabolic disease and drug development in understanding the mechanisms and potential therapeutic applications of these two natural compounds.
Executive Summary
Both this compound and capsaicin have demonstrated the ability to modulate lipid metabolism in preclinical studies. This compound, a phenolic compound from red raspberries, primarily appears to enhance lipolysis and fatty acid oxidation in adipocytes, largely through pathways involving adiponectin and the regulation of key transcription factors such as PPARγ. Capsaicin, the pungent component of chili peppers, exerts its effects by activating the TRPV1 receptor, which in turn modulates the AMPK signaling pathway, leading to reduced lipid accumulation and improved lipid profiles. While capsaicin has been the subject of some human clinical trials with mixed but promising results for certain lipid parameters, the evidence for this compound's efficacy in humans remains limited and requires further investigation.
In Vitro Effects on Lipid Metabolism
The following table summarizes the quantitative effects of this compound and capsaicin on lipid metabolism in cell-based assays.
| Parameter | This compound | Capsaicin |
| Cell Model | 3T3-L1 preadipocytes/adipocytes | HepG2 cells, SGBS adipocytes |
| Lipid Accumulation | Significantly reduced lipid accumulation in a dose-dependent manner. At 300 μM, this compound reduced lipid content by 50% compared to differentiated control cells.[1] | In oleic acid-induced HepG2 cells, 100 μg/mL of a capsaicinoid glucoside significantly reduced triglyceride levels by 60.7% and total cholesterol levels by 34.4%.[2] 200 µM and 300 µM capsaicin decreased neutral lipid content in HepG2 cells by 20% and 40%, respectively. |
| Lipolysis (Glycerol Release) | Treatment with 10 µM of this compound significantly increased lipolysis in differentiated 3T3-L1 cells.[3][4] | At a concentration of 1 µM, capsaicin significantly increased glycerol (B35011) release in differentiated SGBS adipocytes.[5] |
| Fatty Acid Oxidation | Treatment with 10 µM of this compound increased fatty acid oxidation in 3T3-L1 adipocytes.[3][4][6] | Information not available in the reviewed literature. |
| Gene Expression (Adipogenesis) | Suppressed the expression of major adipogenesis-related genes, including peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT enhancer binding protein-α (C/EBPα).[7] | Information not available in the reviewed literature. |
| Gene Expression (Lipolysis) | Increased the transcriptional activities of genes involved in lipolysis, such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL).[7] | Information not available in the reviewed literature. |
In Vivo Effects on Lipid Metabolism
The following table summarizes the quantitative effects of this compound and capsaicin on lipid metabolism in animal models.
| Parameter | This compound | Capsaicin |
| Animal Model | Mice and rats on a high-fat diet | Rats on a high-fat diet |
| Body Weight | Prevented high-fat diet-induced increases in body weight. In one study, a 2% this compound diet resulted in the greatest decrease in body weight gain over 10 weeks.[8] | Information not available in the reviewed literature. |
| Adipose Tissue Weight | Prevented high-fat diet-induced elevations in the weights of visceral adipose tissues (epididymal, retroperitoneal, and mesenteric).[8] | Information not available in the reviewed literature. |
| Serum Triglycerides (TG) | In rats with nonalcoholic steatohepatitis fed a high-fat diet, this compound at 0.5%, 1%, and 2% of the diet significantly decreased serum TG levels compared to the high-fat diet control group.[9] | Information not available in the reviewed literature. |
| Serum Total Cholesterol (TC) | In rats with nonalcoholic steatohepatitis fed a high-fat diet, this compound at 0.5%, 1%, and 2% of the diet significantly decreased serum TC levels compared to the high-fat diet control group.[9] | Information not available in the reviewed literature. |
| Serum LDL-Cholesterol | In rats with nonalcoholic steatohepatitis fed a high-fat diet, this compound at 0.5%, 1%, and 2% of the diet significantly decreased serum LDL-C levels compared to the high-fat diet control group.[9] | Information not available in the reviewed literature. |
| Serum HDL-Cholesterol | In rats with nonalcoholic steatohepatitis fed a high-fat diet, this compound at 0.5%, 1%, and 2% of the diet significantly increased serum HDL-C levels compared to the high-fat diet control group.[9] | Information not available in the reviewed literature. |
| Hepatic Triacylglycerol | Decreased hepatic triacylglycerol content in mice fed a high-fat diet.[8] | Information not available in the reviewed literature. |
Signaling Pathways
This compound Signaling Pathway
Capsaicin Signaling Pathway
Experimental Protocols
3T3-L1 Preadipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)
Objective: To induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes and to quantify lipid accumulation.
Protocol:
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum.
-
Initiation of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) for 48 hours.
-
Maturation: The differentiation medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS.
-
Oil Red O Staining:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 10% formalin for at least 1 hour.
-
Wash cells with water and then with 60% isopropanol.
-
Stain with Oil Red O working solution (0.21% Oil Red O in 60% isopropanol) for 10 minutes.
-
Wash cells with water.
-
To quantify lipid accumulation, the stained lipid droplets are eluted with 100% isopropanol, and the absorbance is measured at 510 nm.[10]
-
Glycerol Release Assay (Lipolysis)
Objective: To measure the rate of lipolysis by quantifying the amount of glycerol released from adipocytes.
Protocol:
-
Cell Preparation: Differentiated 3T3-L1 adipocytes are washed with PBS and incubated in DMEM without phenol (B47542) red, supplemented with 2% bovine serum albumin (BSA).
-
Stimulation: Lipolysis is stimulated by adding isoproterenol (B85558) (a non-selective β-adrenergic agonist) to the medium. Test compounds (this compound or capsaicin) are added to the appropriate wells.
-
Sample Collection: Aliquots of the incubation medium are collected at various time points (e.g., 0, 30, 60, 90, and 120 minutes).
-
Glycerol Quantification: The glycerol concentration in the collected medium is determined using a commercial glycerol assay kit. The assay is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of glycerol. The absorbance or fluorescence is measured using a microplate reader.[5][11][12]
Conclusion
Both this compound and capsaicin demonstrate significant effects on lipid metabolism in preclinical models, albeit through different primary mechanisms. This compound appears to directly influence adipocyte function by promoting lipolysis and fatty acid oxidation and inhibiting adipogenesis. Capsaicin's effects are primarily mediated through the activation of the TRPV1 receptor and the subsequent modulation of the AMPK signaling pathway, leading to a reduction in lipid synthesis and accumulation.
For drug development professionals, capsaicin may represent a more characterized target due to the existence of human clinical data and a well-defined receptor (TRPV1). However, the pathways activated by this compound, particularly its influence on adiponectin secretion and PPARγ modulation, also present compelling avenues for therapeutic intervention in metabolic diseases. Further rigorous, well-controlled clinical trials are essential to fully elucidate the therapeutic potential and safety of both compounds in humans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Capsaicinoid Glucoside Attenuates Lipid Accumulation in HepG2 Cells Through TRPV1/AMPK‐Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes. | Semantic Scholar [semanticscholar.org]
- 4. This compound increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a naturally occurring phenolic compound, inhibits adipogenic and lipogenic gene expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-obese action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Protects Rats Fed High-Fat Diets Against Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Quantification of Glycerol Release [bio-protocol.org]
A Comparative Analysis of Synthetic vs. Natural Raspberry Ketone: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical, biological, and economic distinctions between naturally derived and synthetically produced raspberry ketone, providing critical data and methodologies for scientific evaluation.
This compound, the phenolic compound responsible for the characteristic aroma of red raspberries, has garnered significant attention in the pharmaceutical and nutraceutical industries for its potential metabolic and antioxidant properties. While the natural form is extracted directly from fruits, the low yield and high cost have driven the widespread adoption of its chemically synthesized counterpart. This guide provides a comprehensive comparative analysis of synthetic versus natural this compound, presenting key data, experimental protocols, and pathway visualizations to inform research and development decisions.
Chemical and Physical Properties
From a chemical standpoint, natural and synthetic this compound (4-(4-hydroxyphenyl)butan-2-one) are identical in structure and composition.[1][2] This structural identity means that their basic physicochemical properties, such as molecular weight, melting point, and boiling point, are the same. The primary distinction lies in their isotopic composition, particularly the presence of Carbon-14 in the natural product, which is absent in the petrochemical-derived synthetic version.[3] This difference forms the basis for authentication testing.[3]
Production and Economic Comparison
The method of production is the most significant differentiator between natural and synthetic this compound, directly impacting yield, cost, and regulatory status.
Natural this compound is extracted from raspberries and other fruits where it exists in very low concentrations, typically 1-4 mg per kg of fruit.[4][5][6][7] This scarcity makes the extraction process extraordinarily expensive.[6][8]
Synthetic this compound is predominantly produced through chemical synthesis, often involving the condensation of p-hydroxybenzaldehyde with acetone.[9][10] This method is significantly more economical and allows for large-scale production with high purity (95-99%).[1] Biotechnological methods, using genetically modified microorganisms, are also being explored as a "natural" alternative to chemical synthesis, offering a potentially more sustainable and cost-effective approach than fruit extraction.[9][10][11]
| Parameter | Natural this compound | Synthetic this compound | Biotechnological (Microbial Fermentation) |
| Source | Red Raspberries (Rubus idaeus) and other fruits[6][9] | Petrochemical precursors (e.g., 4-hydroxybenzaldehyde, acetone)[3][9] | Genetically modified microorganisms (e.g., E. coli, S. cerevisiae)[9][11] |
| Yield | 1-4 mg/kg of fruit[4][5][7] | High, with reported yields up to 99% in some synthesis routes[6] | Variable, with reported yields from 5 mg/L to over 90 mg/L in engineered strains[4][10][11] |
| Relative Cost | Extremely high (can be thousands of dollars per kg)[6][7][10] | Significantly lower (a fraction of the cost of natural)[10][12] | Potentially lower than natural extraction, but may be higher than chemical synthesis |
| Purity | Variable, dependent on extraction and purification methods | High, typically 95-99%[1] | High, dependent on fermentation and purification processes |
| Regulatory Status | Generally Recognized As Safe (GRAS) as a flavoring agent[9] | Considered a "nature-identical" flavoring substance; GRAS[9] | May be labeled as "natural" depending on regional regulations |
Biological Activity and Efficacy: A Comparative Overview
While chemically identical, the source of this compound can be a subject of scrutiny regarding biological efficacy, primarily due to the potential presence of co-extracted compounds in natural preparations. However, the bulk of scientific literature on the biological activities of this compound does not differentiate between the synthetic and natural forms, suggesting that the pure compound is the primary driver of its effects.
Metabolic Effects
This compound has been investigated for its potential to influence lipid metabolism and mitigate obesity. In vitro and rodent studies have suggested several mechanisms of action:
-
Increased Lipolysis: this compound may make fat cells more susceptible to the fat-burning hormone norepinephrine.[8]
-
Stimulation of Adiponectin: It has been shown to increase the release of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown.[8][13] Higher levels of adiponectin are associated with lower body fat.
-
Activation of PPAR-α: this compound-mediated activation of peroxisome proliferator-activated receptor-α (PPAR-α) is considered a key mechanism for its hepatoprotective and lipid-balancing effects.[9][14]
It is crucial to note that while preclinical studies in rodents have shown some positive effects on weight management and fatty liver disease, there is a lack of robust clinical evidence in humans to support these claims.[8][15]
Antioxidant Properties
This compound has demonstrated antioxidant activities in various experimental models.[16][17][18] The proposed mechanisms include:
-
Upregulating Antioxidant Enzymes: This includes enhancing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[14][16][17]
These antioxidant effects are believed to contribute to its observed protective effects on the liver and heart in preclinical studies.[15]
Experimental Protocols
Authentication of Natural vs. Synthetic this compound
Methodology: Carbon-14 Dating
This method is the definitive test to differentiate between this compound from natural (plant) sources and synthetic (petrochemical) sources.[3]
-
Principle: Living organisms, including raspberry plants, incorporate a known amount of the radioactive isotope Carbon-14 from the atmosphere. This Carbon-14 is present in naturally derived this compound. In contrast, this compound synthesized from petroleum-based precursors is devoid of Carbon-14, as the fossil fuels have been isolated from the atmosphere for millions of years, and any Carbon-14 has long since decayed.[3]
-
Protocol Outline:
-
A sample of the this compound is combusted to produce carbon dioxide (CO₂).
-
The CO₂ is purified and converted to benzene (B151609) or graphite.
-
The amount of Carbon-14 in the prepared sample is measured using Accelerator Mass Spectrometry (AMS).
-
The result is expressed as a percentage of modern carbon (pMC). A result of 100% pMC indicates a fully natural origin, while 0% pMC indicates a synthetic origin from fossil fuels.
-
Analysis of Purity and Composition
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
These techniques are used to determine the purity of this compound and to identify and quantify other compounds present in a sample, which can also help in verifying authenticity.[19]
-
Principle: Chromatography separates the components of a mixture, and mass spectrometry identifies and quantifies them based on their mass-to-charge ratio.
-
Protocol Outline (General):
-
Sample Preparation: The this compound supplement or extract is dissolved in a suitable solvent.
-
Chromatographic Separation (GC or LC): The prepared sample is injected into the chromatograph. In GC, volatile compounds are separated based on their boiling points and interaction with the stationary phase. In LC, compounds are separated based on their polarity and interaction with the stationary and mobile phases.
-
Mass Spectrometric Detection: As the separated components elute from the chromatography column, they enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The identity of this compound and any impurities or adulterants can be confirmed by comparing their mass spectra to a reference library. The area under the peak is proportional to the concentration of the compound. For natural products, the presence of markers like myo-inositol, ellagic acid, and epicatechin can indicate a natural origin.[19]
-
Visualizing Production and Biological Pathways
To better understand the processes involved, the following diagrams illustrate the production workflows and a key biological signaling pathway.
Caption: Production workflows for natural and synthetic this compound.
Caption: this compound's activation of the PPAR-α signaling pathway.
Conclusion
For researchers, scientists, and drug development professionals, the choice between synthetic and natural this compound is primarily one of cost, scale, and labeling. Chemically and, for the most part, biologically, the two are identical. Synthetic this compound offers a cost-effective, high-purity, and scalable option suitable for most research and commercial applications.[1][2] Natural this compound, while prohibitively expensive for many uses, may be required for products positioned in niche "all-natural" markets. The key takeaway is that data from studies using one form can generally be extrapolated to the other, provided the compound is of high purity. Future research should focus on robust, double-blind, placebo-controlled human clinical trials to definitively establish the therapeutic efficacy of this compound, irrespective of its source.
References
- 1. gminsights.com [gminsights.com]
- 2. Raspberry Ketones for Weight Loss & Fat Burning Guide [epicatelean.com]
- 3. Carbon-14 Analysis Raspberry Ketones - Beta Analytic [betalabservices.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Do Raspberry Ketones Really Work? A Detailed Review [healthline.com]
- 9. Pharmacological Exploration of Phenolic Compound: this compound—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microbial production of natural this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lentilsandlunges.wordpress.com [lentilsandlunges.wordpress.com]
- 13. clinikally.com [clinikally.com]
- 14. mdpi.com [mdpi.com]
- 15. examine.com [examine.com]
- 16. mdpi.com [mdpi.com]
- 17. Potentials of this compound as a Natural Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of quality and authenticity of this compound supplements by a multianalytical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
"validating the anti-obesity effects of raspberry ketone in animal models"
An objective analysis of the preclinical evidence for the anti-obesity effects of raspberry ketone in animal models, intended for researchers, scientists, and drug development professionals.
This compound, the primary aromatic compound in red raspberries, has garnered significant attention for its potential anti-obesity properties. Structurally similar to capsaicin (B1668287) and synephrine (B1677852), compounds known to influence lipid metabolism, this compound has been investigated in various animal models to validate its efficacy.[1] This guide provides a comprehensive comparison of the available preclinical data, focusing on experimental protocols, quantitative outcomes, and the proposed mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound (RK) on obesity-related parameters in animal models.
Table 1: Effects of this compound on Body Weight and Adipose Tissue
| Animal Model | Diet | RK Dose | Duration | % Reduction in Body Weight Gain | % Reduction in Visceral Fat Weight | Reference |
| Mice (ICR) | High-Fat (45% kcal) | 0.5% of diet | 10 weeks | Partial, dose-dependent | Partial, dose-dependent | [1] |
| Mice (ICR) | High-Fat (45% kcal) | 1% of diet | 10 weeks | Partial, dose-dependent | Partial, dose-dependent | [1] |
| Mice (ICR) | High-Fat (45% kcal) | 2% of diet | 10 weeks | Greatest decrease | Greatest decrease | [1] |
| Mice (C57BL/6J) | High-Fat (45% kcal) | 200 mg/kg (gavage) | 4 weeks | Significant | Significant | [2] |
| Mice (Obese) | High-Fat | 165, 330, 500 mg/kg | 10 days | Retarded gain | Not specified | [3] |
| Rats (Wistar) | High-Fat Diet Induced Steatohepatitis | Not specified | 4 weeks | Not specified | Reduced fat deposits in liver | [4] |
Table 2: Effects of this compound on Hepatic and Serum Lipids
| Animal Model | Diet | RK Dose | Duration | Effect on Hepatic Triacylglycerol | Effect on Serum Lipids | Reference |
| Mice (ICR) | High-Fat (45% kcal) | 1% of diet | 5 weeks (after 6 weeks HFD) | Decreased | Not specified | [1] |
| Rats (Wistar) | High-Fat Diet Induced Steatohepatitis | Not specified | 4 weeks | Decreased | Decreased lipids and FFA | [4] |
| Rats (Male Obese) | High-Fat | Optimized dose | Not specified | Not specified | Controlled hyperlipidemia | [4] |
Table 3: Bioavailability and Toxicity of this compound
| Animal Model | Dose | Key Findings | Reference |
| Mice (C57BL/6J) | 200 mg/kg (single oral gavage) | Rapidly absorbed (Tmax ≈ 15 min); higher bioavailability in obese mice. | [2][5] |
| Mice (C57BL/6J) | 640 mg/kg (single oral gavage) | ~43% mortality within 2 days; associated with pathological changes. | [6][7][8] |
| Mice (Normal Obese) | 330 and 500 mg/kg | 67.6% and 50% mortality, respectively. | [3] |
| Rats | 280 mg/kg bw/day (NOAEL) | Lower weight gain observed. | [9] |
Experimental Protocols
High-Fat Diet-Induced Obesity Model
A common methodology to induce obesity in animal models involves feeding a high-fat diet (HFD).
-
Animals: Male mice (e.g., ICR or C57BL/6J strains) or rats (e.g., Wistar) are typically used.[1][2]
-
Diet: A diet with 45% of total calories from fat is a frequently used HFD.[2][10]
-
Procedure: Animals are fed the HFD for a period ranging from 4 to 10 weeks to induce obesity.[1][2][4] A control group is typically fed a low-fat diet (LFD, e.g., 10% fat).[2][10]
-
This compound Administration: RK is either mixed into the diet at various concentrations (e.g., 0.5%, 1%, or 2% of the diet) or administered daily via oral gavage (e.g., 200 mg/kg body weight).[1][2]
-
Outcome Measures: Key parameters measured include body weight, weights of liver and visceral adipose tissues (epididymal, retroperitoneal, and mesenteric), and hepatic triacylglycerol content.[1]
Norepinephrine-Induced Lipolysis Assay
This in vitro experiment assesses the effect of this compound on fat breakdown in isolated fat cells.
-
Tissue Source: Epididymal fat pads are excised from rats (e.g., Wistar).[1]
-
Cell Isolation: Adipocytes are isolated by collagenase digestion.
-
Incubation: Isolated adipocytes are incubated with varying concentrations of this compound in the presence of norepinephrine.
-
Outcome Measure: The amount of glycerol (B35011) released into the medium is measured as an indicator of lipolysis.[1]
-
Mechanism Analysis: Translocation of hormone-sensitive lipase (B570770) (HSL) from the cytosol to lipid droplets is observed using techniques like Western blotting or immunofluorescence.[1]
Signaling Pathways and Mechanisms of Action
The anti-obesity effects of this compound are believed to be mediated through several signaling pathways.
One of the primary proposed mechanisms is the enhancement of norepinephrine-induced lipolysis in white adipocytes.[1][11] This process involves the translocation of hormone-sensitive lipase (HSL) from the cytosol to lipid droplets, a critical step in the breakdown of triglycerides.[1]
Additionally, this compound has been shown to increase the expression of peroxisome proliferator-activated receptor-α (PPAR-α) in the liver.[4] PPAR-α is a key regulator of fatty acid metabolism.
Comparison with Alternatives
While this compound has shown some promise in preclinical models, it is important to consider its effects in the context of other anti-obesity agents. The structural similarity of this compound to capsaicin and synephrine suggests potentially overlapping mechanisms of action, primarily related to increasing energy expenditure and lipolysis.[1] However, the potency and safety profiles of these compounds can vary significantly.
Discussion and Future Directions
The available evidence from animal models suggests that this compound may have a role in preventing and improving obesity and fatty liver.[1] The primary mechanism appears to be the alteration of lipid metabolism, specifically by increasing norepinephrine-induced lipolysis in white adipocytes.[1] However, several critical points must be considered:
-
Dosage and Safety: The effective doses used in animal studies are often very high and may not be safe for human consumption.[12] Studies have reported significant toxicity and mortality in mice at higher doses.[3][6][7][8]
-
Bioavailability: While this compound is rapidly absorbed, its bioavailability is significantly higher in obese mice, which could have implications for both efficacy and toxicity.[2][5]
-
Human Data: There is a significant lack of robust clinical trials in humans to validate the anti-obesity effects of this compound.[13] The few existing studies are often on multi-ingredient supplements, making it difficult to attribute effects solely to this compound.[4][14]
Future research should focus on well-designed, placebo-controlled clinical trials to determine the efficacy and safety of this compound in humans. Further mechanistic studies are also needed to fully elucidate its molecular targets and signaling pathways. Researchers should also investigate potential synergistic effects with other compounds and explore novel delivery systems to improve bioavailability and reduce potential toxicity.
References
- 1. Anti-obese action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Diet-Induced Obesity on the Bioavailability and Metabolism of this compound (4-(4-Hydroxyphenyl)-2-Butanone) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Exploration of Phenolic Compound: this compound—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Diet-Induced Obesity on the Bioavailability and Metabolism of this compound (4-(4-Hydroxyphenyl)-2-Butanone) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.libraries.rutgers.edu]
- 7. Acute feeding suppression and toxicity of this compound [4-(4-hydroxyphenyl)-2-butanone] in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound in food supplements--High intake, few toxicity data--A cause for safety concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Reduced Body Fat and Epididymal Adipose Apelin Expression Associated With this compound [4-(4-Hydroxyphenyl)-2-Butanone] Weight Gain Prevention in High-Fat-Diet Fed Mice [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. clinikally.com [clinikally.com]
- 13. examine.com [examine.com]
- 14. mayoclinic.org [mayoclinic.org]
Unmasking Raspberry Ketone: A Guide to Authenticity in Supplements
For researchers, scientists, and drug development professionals, ensuring the authenticity and quality of raspberry ketone in dietary supplements is a critical challenge. Widespread fraudulent practices, including mislabeling and adulteration with synthetic alternatives, necessitate robust analytical strategies. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the rigorous evaluation of this compound supplements.
The allure of this compound as a weight-loss supplement has led to a booming market, but this popularity is a double-edged sword. The natural extraction of this compound from raspberries is a costly process due to the low concentrations found in the fruit, making synthetic production a more economical and common practice.[1] This economic incentive has resulted in a significant number of supplements containing synthetic this compound, often without proper disclosure, or failing to meet the labeled dosage.[2][3] One study found that 60% of tested supplements showed discrepancies between the labeled and measured values of this compound.[2][4]
Comparative Analysis of Analytical Methodologies
The accurate quantification and authentication of this compound require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed. Each offers distinct advantages and limitations in terms of sensitivity, specificity, and the ability to differentiate between natural and synthetic sources.
| Analytical Method | Parameter | Reported Values | Key Advantages | Key Limitations |
| HPLC-DAD | Limit of Detection (LOD) | 0.6 mg/L[3] | - Good for quantification- Widely available | - May not distinguish natural vs. synthetic |
| Limit of Quantification (LOQ) | 2.1 mg/L[3] | |||
| Precision (RSD%) | < 1.2% (intra- and inter-day)[3] | |||
| LC-MS | Limit of Detection (LOD) | 150 ng/mL[2][4] | - High sensitivity and selectivity- Can identify other phenolic compounds | - Higher equipment cost |
| Precision (RSD%) | < 3%[2][4] | |||
| GC-MS | - | - | - Effective for separating carbohydrates that may be present[2][4]- Can be used to identify synthetic byproducts | - Requires derivatization for non-volatile compounds |
| NMR Spectroscopy ((2)H SNIF-NMR) | - | - | - Gold standard for determining botanical origin [5][6]- Provides detailed structural information | - Lower sensitivity than MS methods- High equipment and operational cost |
| Carbon-14 Analysis | - | - | - Differentiates between plant-derived (contains 14C) and petroleum-derived (no 14C) sources[1] | - Does not provide information on the concentration of this compound |
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Quantification
This method is suitable for determining the concentration of this compound in a supplement.
a. Sample Preparation:
-
Accurately weigh a portion of the powdered supplement.
-
Extract the this compound using a suitable solvent such as methanol (B129727) or a 20% ethanolic solution.[7]
-
Sonication can be used to improve extraction efficiency.
-
Centrifuge the sample to pellet insoluble matter.
-
Filter the supernatant through a 0.20 µm filter before injection.[7]
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.[3]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[3]
-
Detection: The diode-array detector is set to monitor the absorbance at the maximum wavelength for this compound, which is around 279 nm.[3]
-
Quantification: A calibration curve is constructed using certified this compound standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Adulterant and Marker Analysis
GC-MS is particularly useful for identifying volatile and semi-volatile compounds, which can help in detecting synthetic impurities and confirming the presence of natural markers.
a. Sample Preparation and Derivatization:
-
Extract the sample as described for HPLC.
-
For non-volatile compounds like sugars (e.g., myo-inositol), a derivatization step is necessary to make them volatile. This often involves silylation.[7]
b. GC-MS Conditions:
-
Column: A capillary column such as a DB-5ms is suitable.[8]
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points.[8]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared to spectral libraries for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Authenticity Verification
Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) is a powerful technique for distinguishing between natural and synthetic this compound by analyzing the distribution of isotopes (e.g., Deuterium) at specific atomic sites within the molecule.[5][6]
a. Sample Preparation:
-
Isolate and purify the this compound from the supplement matrix. This may involve extraction followed by preparative chromatography.
-
The purified sample is dissolved in a suitable deuterated solvent for NMR analysis.
b. NMR Analysis:
-
A high-field NMR spectrometer is used to acquire the 2H NMR spectrum.
-
The site-specific deuterium (B1214612) distribution is determined and compared to reference spectra of authentic natural and synthetic this compound.[5] Differences in the isotopic ratios at specific molecular positions can definitively establish the origin of the compound.
Visualization of Experimental Workflows
Caption: Workflow for this compound Quantification using HPLC-DAD.
Caption: Workflow for Adulterant and Marker Analysis using GC-MS.
Caption: Workflow for Authenticity Verification using SNIF-NMR.
Conclusion
A multi-analytical approach is often the most effective strategy for the comprehensive evaluation of this compound supplements. While HPLC provides reliable quantification, its combination with GC-MS can help identify potential adulterants and natural markers. For unequivocal determination of authenticity, particularly in distinguishing natural from synthetic this compound, NMR spectroscopy and Carbon-14 analysis are indispensable tools. By employing these rigorous analytical methods, researchers and professionals can ensure the quality and integrity of this compound products, fostering consumer safety and confidence.
References
- 1. Carbon-14 Analysis Raspberry Ketones - Beta Analytic [betalabservices.com]
- 2. Evaluation of quality and authenticity of this compound supplements by a multianalytical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Natural Abundance (2)H Nuclear Magnetic Resonance Study of the Origin of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. digital.csic.es [digital.csic.es]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In Vitro and In Vivo Raspberry Ketone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
The demand for natural raspberry ketone, a valuable aroma compound with applications in the food, cosmetics, and pharmaceutical industries, has driven the development of biotechnological production methods. This guide provides an objective comparison of the two primary biosynthetic approaches: in vitro (cell-free) enzymatic synthesis and in vivo microbial fermentation. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to assist researchers in selecting the optimal method for their specific needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics of in vitro and in vivo this compound biosynthesis based on published experimental data. It is important to note that yields can vary significantly based on the specific enzymes, microbial strains, and process conditions used.
| Parameter | In Vitro Biosynthesis (Cell-Free) | In Vivo Biosynthesis (Engineered Microbes) | Key Considerations |
| Product Titer | Up to 61 mg/L from L-tyrosine[1] | E. coli: 12.9 mg/L to 95 mg/L from glucose or p-coumaric acid[2][3]; S. cerevisiae: 0.2 mg/L to 63.5 mg/L from glucose or p-coumaric acid[2][3] | In vivo systems have demonstrated higher peak titers, particularly when utilizing precursor feeding strategies. |
| Yield | High conversion efficiency (up to 100% from precursors like L-tyrosine)[4] | Generally lower overall yield due to metabolic burden and competing pathways. | In vitro systems offer superior control over reaction stoichiometry, leading to higher theoretical yields from the immediate precursor. |
| Productivity | Can be rapid, with reactions often completed in hours (e.g., 0.63 μM/min)[1][4] | Slower, as it is dependent on cell growth and fermentation time (typically 24-72 hours). | The faster reaction times of in vitro systems can be advantageous for rapid prototyping and small-scale production. |
| Purity | High, with fewer byproducts, simplifying downstream processing. | Can be lower due to the formation of metabolic byproducts, requiring more extensive purification. | The cleaner reaction environment of cell-free systems is a significant advantage for producing high-purity compounds. |
| Scalability | Scalability can be challenging and costly due to the price of purified enzymes and cofactors. | Well-established fermentation technologies allow for large-scale industrial production. | In vivo fermentation is the current standard for large-scale industrial bioproduction. |
| Cost | High, primarily due to the cost of purified enzymes and expensive cofactors like NADPH[1] | Generally lower, especially when using inexpensive feedstocks like glucose. | The cost of cofactors is a major bottleneck for the economic viability of large-scale in vitro synthesis[1]. |
| Process Control | Precise control over reaction conditions (temperature, pH, enzyme and substrate concentrations). | More complex to control due to cellular regulation and homeostasis. | The defined nature of in vitro systems allows for easier optimization and troubleshooting. |
| Toxicity | Bypasses issues of substrate or product toxicity to living cells[3]. | Product and intermediate toxicity can inhibit cell growth and limit final titers[1][3]. | The ability to work with high concentrations of potentially toxic compounds is a key advantage of cell-free systems. |
Biosynthetic Pathway of this compound
The biosynthesis of this compound from the precursor L-tyrosine involves a series of enzymatic reactions. The pathway is initiated by the conversion of L-tyrosine to p-coumaric acid, which is then activated to p-coumaroyl-CoA. This intermediate is condensed with malonyl-CoA to form 4-hydroxybenzalacetone (HBA), the direct precursor to this compound. Finally, HBA is reduced to yield this compound.
Experimental Protocols
In Vitro (Cell-Free) Biosynthesis of this compound
This protocol describes a one-pot enzymatic synthesis of this compound from L-tyrosine.
1. Enzyme Preparation:
-
Express and purify the following enzymes: Tyrosine Ammonia Lyase (TAL), 4-Coumarate-CoA Ligase (4CL), Benzalacetone Synthase (BAS), and this compound/Zingerone Synthase (RZS1). Enzymes are typically expressed in E. coli with a His-tag for purification via nickel-affinity chromatography.
2. Reaction Mixture Assembly:
-
In a reaction vessel, combine the following components in a suitable buffer (e.g., HEPES or Tris-HCl at a neutral pH):
-
L-tyrosine (starting substrate)
-
ATP
-
Coenzyme A (CoA)
-
Malonyl-CoA
-
NADPH or a cofactor regeneration system
-
Purified enzymes (TAL, 4CL, BAS, RZS1) at optimized concentrations.
-
3. Cofactor Regeneration (Optional but Recommended):
-
To reduce costs, an enzymatic cofactor regeneration system can be included. For example, glucose dehydrogenase can be used to regenerate NADPH from NADP+ using glucose as a substrate.
4. Reaction Incubation:
-
Incubate the reaction mixture at an optimal temperature (typically 25-37°C) with gentle agitation for a defined period (e.g., 2-24 hours).
5. Product Extraction and Analysis:
-
Stop the reaction by adding a quenching agent (e.g., an acid).
-
Extract the this compound from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted product for concentration and purity using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
In Vivo Biosynthesis of this compound in Engineered E. coli
This protocol outlines the production of this compound using a metabolically engineered strain of E. coli.
1. Strain Engineering:
-
Genetically modify an E. coli strain (e.g., BL21(DE3)) to express the genes encoding the this compound biosynthetic pathway enzymes (TAL, 4CL, BAS, and RZS1). These genes are typically introduced on one or more plasmids under the control of inducible promoters (e.g., T7 promoter).
-
Further metabolic engineering strategies can be employed to increase precursor supply, such as overexpressing genes involved in the shikimate pathway for L-tyrosine production.
2. Seed Culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into a small volume of appropriate growth medium (e.g., LB medium) containing the necessary antibiotics for plasmid maintenance.
-
Grow the culture overnight at 37°C with shaking.
3. Fermentation:
-
Inoculate a larger volume of fermentation medium with the overnight seed culture. The fermentation medium is often a defined minimal medium supplemented with a carbon source (e.g., glucose) and other necessary nutrients.
-
Grow the culture at an optimal temperature (e.g., 30-37°C) with aeration and agitation.
-
When the cell density reaches a specific optical density (OD600), induce the expression of the biosynthetic pathway genes by adding an inducer (e.g., IPTG).
-
Continue the fermentation for a set period (e.g., 24-72 hours) to allow for this compound production. A precursor like p-coumaric acid can be fed to the culture to potentially increase yields.
4. Product Extraction and Analysis:
-
Separate the cells from the culture medium by centrifugation.
-
Extract the this compound from the culture supernatant (and potentially from the cell pellet) using an organic solvent.
-
Analyze the extracted product for concentration and purity using HPLC or GC-MS.
Conclusion
Both in vitro and in vivo approaches offer distinct advantages and disadvantages for the biosynthesis of this compound.
-
In vitro (cell-free) synthesis provides a highly controlled environment, leading to high purity and conversion efficiency. It is an excellent choice for fundamental research, enzyme screening, and small-scale production of high-value compounds where cost is less of a concern. The primary hurdles for industrial-scale application are the cost and stability of purified enzymes and cofactors.
-
In vivo microbial fermentation is a more established and cost-effective method for large-scale production. The use of whole-cell catalysts allows for the biosynthesis of this compound from simple and inexpensive feedstocks. However, challenges such as metabolic burden, product/intermediate toxicity, and the complexity of cellular regulation can limit yields and purity.
The choice between these two methods will ultimately depend on the specific goals of the research or production campaign. For researchers focused on pathway optimization and enzyme characterization, the precision of in vitro systems is invaluable. For those aiming for large-scale, cost-effective production, optimizing in vivo fermentation in robust microbial hosts like E. coli or S. cerevisiae remains the more viable path forward. Future advancements in cell-free systems, particularly in reducing the cost of enzymes and cofactors, may shift this balance and open new possibilities for industrial-scale in vitro biosynthesis.
References
A Comparative Guide to Raspberry Ketone Production in Bioreactors
For Researchers, Scientists, and Drug Development Professionals
The production of natural raspberry ketone, a high-value aroma compound, is increasingly shifting from traditional plant extraction to microbial fermentation. This guide provides a comparative overview of this compound production in different bioreactor systems, utilizing various microorganisms. The data presented is compiled from recent studies to aid in the selection and optimization of bioreactor configurations for enhanced production.
Performance Comparison of Bioreactor Systems
The choice of bioreactor significantly impacts the efficiency of this compound production. The following table summarizes key performance indicators from studies utilizing fungal and bacterial hosts in various bioreactor setups.
| Microorganism | Bioreactor Type | This compound Titer (mg/L) | Volumetric Productivity (mg/L/day) | Yield/Selectivity | Reference |
| Nidula niveo-tomentosa | Stirred-Tank Reactor (STR) | 18.9 | 2.0 | 0.45 (Selectivity) | [1][2] |
| Nidula niveo-tomentosa | Panel Bioreactor (PBR) | 20.6 | 0.74 | Not Reported | [1][2] |
| Nidula niveo-tomentosa | Fluidized Bed Reactor (FBR) | 7.4 | 0.42 | Not Reported | [1] |
| Escherichia coli | Fed-Batch STR | 180.94 | Not Reported | Not Reported | [3] |
| Escherichia coli | Fed-Batch STR | 90.97 | Not Reported | Not Reported | [4] |
| Escherichia coli | Fed-Batch STR | 62 | Not Reported | 0.12% (g/g glucose) | [5][6][7] |
| Saccharomyces cerevisiae | Batch Fermentation | 60 | Not Reported | Not Reported | [8] |
| Saccharomyces cerevisiae | Fed-batch Fermentation | 7.5 (with precursor) | Not Reported | Not Reported | [9] |
| Saccharomyces cerevisiae | De novo Synthesis | 2.8 | Not Reported | Not Reported | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the experimental protocols from the cited studies.
Fungal Fermentation (Nidula niveo-tomentosa) in STR, PBR, and FBR[1]
-
Microorganism: Nidula niveo-tomentosa (CBS strain 380.80).
-
Seed Culture Medium: 75 g/L glucose monohydrate, 6 g/L soy peptone, 1.5 g/L yeast extract, 2.5 g/L KH₂SO₄, 0.5 g/L MgSO₄, 73.5 mg/L CaCl₂·H₂O.
-
Seed Culture Conditions: Cultivated in 100 mL Erlenmeyer flasks at 24°C with shaking at 150 rpm.
-
Production Bioreactors:
-
Stirred-Tank Reactor (STR): Impeller mixing.
-
Panel Bioreactor (PBR): Specific configuration not detailed.
-
Fluidized Bed Reactor (FBR): Aeration at 0.15 vvm (volume of air per volume of reactor per minute).
-
-
Production Conditions: Submerged fermentation was carried out for up to 4 weeks.
-
Precursor: Phenylalanine was added to stimulate this compound production.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to quantify this compound and related compounds.
Bacterial Fermentation (Escherichia coli) in Fed-Batch Stirred-Tank Reactor
-
Study 1 (Dai et al., 2021): [3]
-
Microorganism: Engineered Escherichia coli.
-
Feedstock: Soybean oil.
-
Bioreactor: 1-L fermenter.
-
Key Finding: Achieved a this compound concentration of 180.94 mg/L.
-
-
Study 2 (Masuo et al., 2022): [5][6][7]
-
Microorganism: Engineered Escherichia coli BL21 (DE3).
-
Fermentation Medium: Contained 10 g glucose, 10 g tryptone, 5 g yeast extract, 24 g Na₂HPO₄, 12 g KH₂PO₄, 0.5 g NaCl, 1 g NH₄Cl, 0.5 g MgSO₄·7H₂O, 15 mg CaCl₂, 50 mg thiamine-HCl, and 2 ml of trace element solution per liter.
-
Bioreactor: 1.0-L BMJ-01 fermenter with a 0.5 L working volume.
-
Operating Conditions: 30°C, pH 7.1 (maintained with 10% ammonium), agitation at 550 rpm, aeration at 1.0 L/min.
-
Induction: 0.1 mM IPTG was added when the OD₆₀₀ reached 0.6.
-
Feeding Strategy: Fed with a 500 g/L glucose solution to maintain the glucose concentration.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) was used for analysis.
-
Yeast Fermentation (Saccharomyces cerevisiae)[8][9]
-
Microorganism: Engineered Saccharomyces cerevisiae.
-
Culture Conditions (Lee et al., 2016): [9]
-
Media: Minimal media.
-
Precursor Feeding: 3 mM p-coumaric acid was fed to the culture.
-
De novo Synthesis: Also performed without precursor feeding.
-
-
Culture Conditions (Krivoruchko et al., 2023): [8]
-
Key Feature: Utilized a synthetic fusion of 4-coumaric acid ligase (4CL) and benzalacetone synthase (BAS) to enhance production.
-
Fermentation: Seven-day fermentation utilizing glucose as the carbon source.
-
Biosynthetic Pathway and Experimental Workflow
To visualize the metabolic route and experimental processes, the following diagrams are provided.
References
- 1. Comparison of this compound Production via Submerged Fermentation in Different Bioreactors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient bioconversion of this compound in Escherichia coli using fatty acids feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of synthetic pathways for this compound production in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose-Derived this compound Produced via Engineered Escherichia coli Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Glucose-Derived this compound Produced via Engineered Escherichia coli Metabolism [frontiersin.org]
- 7. Glucose-Derived this compound Produced via Engineered Escherichia coli Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heterologous production of this compound in the wine yeast Saccharomyces cerevisiae via pathway engineering and synthetic enzyme fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Raspberry Ketone's Impact on Gene Expression Versus Other Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of raspberry ketone on gene expression with other well-characterized activators of key metabolic pathways. The data presented is compiled from peer-reviewed experimental studies to facilitate an informed understanding of this compound's molecular actions in the context of established pharmacological agents.
Overview of Key Metabolic Pathways and Activators
This compound, a natural phenolic compound, has garnered significant interest for its potential to modulate lipid metabolism and energy expenditure. Its effects are primarily observed through the regulation of gene expression in adipocytes and hepatocytes. This guide will focus on three key pathways influenced by this compound and its comparator activators:
-
Adipogenesis and Lipolysis: The processes of fat cell differentiation and the breakdown of stored fats are crucial in maintaining metabolic health. Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis.
-
Fatty Acid Oxidation: The catabolism of fatty acids for energy production is largely governed by the peroxisome proliferator-activated receptor alpha (PPARα), particularly in the liver.
-
Thermogenesis in Adipocytes: The "browning" of white adipose tissue, characterized by the expression of uncoupling protein 1 (UCP1), leads to increased energy expenditure through heat production.
For a comparative analysis, the following activators have been selected based on their well-defined roles in these pathways:
-
Troglitazone (B1681588): A member of the thiazolidinedione class of drugs, it is a potent agonist of PPARγ.
-
Fenofibrate (B1672516): A fibrate drug that specifically activates PPARα, commonly used to treat hyperlipidemia.
-
Capsaicin (B1668287): The active component of chili peppers, known to induce the expression of UCP1 and promote thermogenesis.
Comparative Analysis of Gene Expression
The following tables summarize the quantitative data on the impact of this compound and the selected activators on the expression of key target genes. It is important to note that the data is compiled from different studies, and therefore, experimental conditions such as cell type, compound concentration, and treatment duration may vary.
Adipogenesis and Lipolysis in 3T3-L1 Adipocytes
| Gene | Activator | Concentration | Fold Change (mRNA) | Reference |
| PPARγ | This compound | 10 µM | ↓ (Suppressed) | [1] |
| This compound | 50 µM | ↓ (Suppressed) | [1] | |
| Troglitazone | Not Specified | ↑ 1.9-fold | [2] | |
| C/EBPα | This compound | 10 µM | ↓ (Suppressed) | [1] |
| This compound | 50 µM | ↓ (Suppressed) | [1] | |
| Troglitazone | Not Specified | ↑ (Increased) | [3] | |
| Adiponectin | This compound | 10 µM | ↑ (Increased) | [4] |
| Troglitazone | 10 µM | ↑ (Increased) | [5] | |
| HSL | This compound | 10 µM | ↑ (Increased) | [1] |
| ATGL | This compound | 10 µM | ↑ (Increased) | [1] |
Note: "↓ (Suppressed)" and "↑ (Increased)" indicate a statistically significant decrease or increase in gene expression as reported in the study, where specific fold-change values were not provided.
PPARα-Mediated Fatty Acid Oxidation in Liver
| Gene | Activator | Concentration/Dose | Fold Change (mRNA) | Reference |
| PPARα | This compound | Not Specified | ↑ (Elevated) | [6] |
| Fenofibrate | Not Specified | ↑ (Increased) | [7] | |
| CPT1A | This compound | Not Specified | Not Reported | |
| Fenofibrate | Not Specified | ↑ (Increased) | [1] | |
| ACOX1 | This compound | Not Specified | Not Reported | |
| Fenofibrate | Not Specified | ↑ (Induced) | [8] |
Note: "↑ (Elevated)" and "↑ (Increased)" indicate a statistically significant increase in gene expression as reported in the study, where specific fold-change values were not provided.
Thermogenesis and Browning in Adipocytes
| Gene | Activator | Concentration | Fold Change (mRNA) | Reference |
| UCP1 | This compound | 100 µM | ↑ (Increased) | [9][10] |
| Capsaicin | 25 µM | ↑ (Enhanced) | [11] | |
| PGC-1α | This compound | 100 µM | ↑ (Increased) | [9][10] |
| Capsaicin | Not Reported | Not Reported |
Note: "↑ (Increased)" and "↑ (Enhanced)" indicate a statistically significant increase in gene expression as reported in the study, where specific fold-change values were not provided.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflow for studying gene expression.
Caption: Overview of signaling pathways modulated by this compound and comparator activators.
Caption: General workflow for in vitro gene expression analysis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Specific details may vary between studies.
Cell Culture and Adipocyte Differentiation (3T3-L1 cells)
-
Cell Seeding: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in culture plates and grown to confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, the medium is replaced with a differentiation cocktail (MDI) containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Treatment (Day 2): The MDI medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): The medium is replaced with DMEM containing 10% FBS every two days until the cells are fully differentiated (typically by day 8-10), characterized by the accumulation of lipid droplets.
Treatment with Activators
Differentiated adipocytes are treated with various concentrations of this compound, troglitazone, or capsaicin dissolved in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the culture medium is typically kept below 0.1%. Control cells are treated with the vehicle alone. The treatment duration varies depending on the specific experiment, but is often 24 hours for gene expression analysis.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR: The relative expression levels of the target genes are quantified by qRT-PCR using a SYBR Green-based detection method. Gene-specific primers are used to amplify the target cDNA. The expression levels are normalized to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: The relative fold change in gene expression between the treated and control groups is calculated using the 2-ΔΔCt method.
Discussion and Conclusion
The compiled data indicates that this compound modulates gene expression in key metabolic tissues, leading to effects that could be broadly described as anti-adipogenic, lipolytic, and thermogenic.
-
Versus Troglitazone: this compound exhibits an opposing effect on the master regulators of adipogenesis, PPARγ and C/EBPα, compared to the PPARγ agonist troglitazone. While troglitazone promotes adipocyte differentiation, this compound appears to inhibit it. Both compounds, however, lead to an increase in adiponectin expression, an adipokine with insulin-sensitizing effects.
-
Versus Fenofibrate: Both this compound and the PPARα agonist fenofibrate activate PPARα, a key regulator of fatty acid oxidation in the liver. This suggests a potential role for this compound in promoting the breakdown of fatty acids for energy.
-
Versus Capsaicin: Similar to capsaicin, this compound induces the expression of UCP1 and its coactivator PGC-1α in adipocytes. This indicates that this compound may promote the "browning" of white adipose tissue, leading to increased energy expenditure.
References
- 1. The whole transcriptome effects of the PPARα agonist fenofibrate on livers of hepatocyte humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troglitazone enhances differentiation, basal glucose uptake, and Glut1 protein levels in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capsaicin directly promotes adipocyte browning in the chemical compound-induced brown adipocytes converted from human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity | MDPI [mdpi.com]
- 6. Highly efficient method for isolation of total RNA from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene repression through epigenetic modulation by PPARA enhances hepatocellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adiponutrin gene expression in 3T3-L1 adipocytes is downregulated by troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Assessing the Reproducibility of Raspberry Ketone Research Findings: A Comparative Guide for Researchers
A critical evaluation of the existing preclinical and clinical data on raspberry ketone reveals a significant gap between promising in vitro and animal studies and the lack of robust evidence in human clinical trials. While laboratory findings consistently suggest this compound's potential to influence lipid metabolism and inflammation, the reproducibility of these effects in humans remains unsubstantiated, raising questions for the scientific and drug development communities.
This guide provides a comprehensive comparison of key research findings on this compound, focusing on its purported effects on obesity and inflammation. It aims to offer an objective resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and a visual representation of the proposed signaling pathways.
In Vitro Studies: Effects on Adipocytes
The majority of in vitro research has centered on the 3T3-L1 adipocyte cell line, a common model for studying fat cell biology. These studies have investigated the effects of this compound on lipolysis (the breakdown of fats), fatty acid oxidation (the burning of fats for energy), and the secretion of adipokines (hormones released by fat cells).
Quantitative Data from In Vitro Studies
| Study | Cell Line | This compound Concentration | Key Findings |
| Park (2010)[1][2] | 3T3-L1 adipocytes | 10 µM | - Increased lipolysis- Increased fatty acid oxidation- Increased adiponectin expression and secretion |
| Park (2015)[3][4][5] | 3T3-L1 adipocytes | 1, 10, 20, 50 µM | - Suppressed adipocyte differentiation and fat accumulation in a concentration-dependent manner- Downregulated expression of adipogenic genes (PPARγ, C/EBPα, aP2)- Reduced mRNA levels of lipogenic genes (ACC1, FASN, SCD1)- Increased expression of genes involved in lipolysis and fatty acid oxidation (ATGL, HSL, CPT1B) |
Experimental Protocols: In Vitro
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. To induce differentiation into mature adipocytes, a standard hormone cocktail containing insulin (B600854), dexamethasone, and isobutylmethylxanthine (IBMX) is added to the culture medium.
This compound Treatment: Differentiated 3T3-L1 adipocytes are treated with varying concentrations of this compound (typically dissolved in a vehicle like DMSO) for a specified period (e.g., 24 hours).
Lipolysis Assay: The amount of glycerol (B35011) released into the culture medium is measured as an indicator of lipolysis. This is often done using a commercial glycerol assay kit.
Fatty Acid Oxidation Assay: The rate of fatty acid oxidation is determined by measuring the conversion of radiolabeled fatty acids (e.g., [¹⁴C]palmitate) to ¹⁴CO₂.
Gene Expression Analysis: The expression levels of target genes are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
In Vivo Studies: Rodent Models of Obesity
Animal studies, primarily in mice and rats, have explored the effects of this compound supplementation in the context of a high-fat diet, a common model for inducing obesity and related metabolic disorders.
Quantitative Data from In Vivo Studies
| Study | Animal Model | This compound Dose | Key Findings |
| Morimoto et al. (2005) | Male ICR mice | 0.5%, 1%, or 2% of diet for 10 weeks | - Prevented high-fat diet-induced increases in body weight, liver weight, and visceral adipose tissue weight- Decreased hepatic triacylglycerol content- Increased norepinephrine-induced lipolysis in white adipocytes |
| Wang et al. (2012)[6] | Male Wistar rats | Low, middle, and high doses | - Improved serum levels of triglycerides, total cholesterol, and LDL-C- Decreased serum levels of liver enzymes (AST, ALT, ALP)- Improved glucose and insulin levels- Increased hepatic expression of PPAR-α |
| Ma et al. (2022)[7] | Male Wistar rats with NAFLD | Intragastric administration | - Decreased body weight- Reduced serum levels of LDL-C, total cholesterol, and total triglycerides- Increased serum levels of HDL-C- Decreased liver damage indicators (AST, ALT, ALP)- Alleviated hepatic steatosis and inflammation |
Experimental Protocols: In Vivo
Animal Models: Typically, male mice (e.g., ICR, C57BL/6J) or rats (e.g., Wistar) are used.
Diet-Induced Obesity: Animals are fed a high-fat diet (e.g., 45-60% of calories from fat) for several weeks to induce obesity.
This compound Administration: this compound is mixed into the high-fat diet at various concentrations or administered daily via oral gavage.
Body Composition Analysis: Body weight is monitored regularly. At the end of the study, visceral adipose tissue (e.g., epididymal, retroperitoneal) and liver are dissected and weighed.
Biochemical Analysis: Blood samples are collected to measure serum levels of lipids (triglycerides, cholesterol), glucose, insulin, and liver enzymes.
Gene and Protein Expression Analysis: Tissues (e.g., liver, adipose) are collected to analyze the expression of target genes and proteins involved in lipid metabolism and inflammation.
Human Clinical Trials: A Paucity of Evidence
Despite the promising preclinical data, there is a stark lack of well-controlled clinical trials investigating the efficacy of this compound for weight loss in humans. The most frequently cited study is a small, industry-sponsored trial that used a multi-ingredient supplement, making it impossible to attribute the observed effects solely to this compound.
Analysis of a Multi-Ingredient Supplement Study
A 2013 study by Lopez et al. investigated the effects of an 8-week supplementation with a product containing this compound, caffeine, capsaicin, garlic, ginger, and Citrus aurantium in conjunction with a calorie-restricted diet and exercise program. While the supplement group showed statistically significant reductions in body weight, fat mass, and waist and hip girth compared to the placebo group, the presence of multiple active ingredients with known metabolic effects confounds the interpretation of these results. The specific contribution of this compound to the outcomes cannot be determined from this study.
Proposed Signaling Pathways
The preclinical literature suggests that this compound may exert its effects through the modulation of key signaling pathways involved in lipid metabolism and inflammation, primarily the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and Nuclear Factor-kappa B (NF-κB) pathways.
PPAR-α Signaling Pathway
This compound is proposed to upregulate the expression of PPAR-α, a nuclear receptor that plays a crucial role in fatty acid oxidation. Increased PPAR-α activity leads to the transcription of genes involved in the breakdown of fats.
Caption: Proposed PPAR-α signaling pathway activated by this compound.
NF-κB Signaling Pathway
In inflammatory conditions, this compound is suggested to inhibit the NF-κB pathway. It is thought to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
The existing body of research on this compound presents a classic case of promising preclinical findings that have not been successfully translated to human studies. The in vitro and in vivo data consistently suggest that this compound can modulate pathways involved in lipid metabolism and inflammation. However, the lack of well-designed, placebo-controlled clinical trials in humans makes it impossible to confirm these effects in a real-world setting.
For the scientific community, there is a clear need for rigorous, independent clinical trials to definitively assess the efficacy and safety of this compound as a weight management or anti-inflammatory agent. Future research should focus on:
-
Human Clinical Trials: Conducting double-blind, placebo-controlled trials with sufficient statistical power to evaluate the effects of this compound alone on body composition, lipid profiles, and inflammatory markers.
-
Mechanism of Action: Further elucidating the precise molecular targets of this compound to confirm its direct interaction with components of the PPAR-α and NF-κB signaling pathways.
-
Bioavailability and Dosage: Determining the optimal and safe dosage of this compound in humans and understanding its bioavailability.
For drug development professionals, the current evidence for this compound as a standalone therapeutic is weak. Its potential may lie in its use as a lead compound for the development of more potent and specific modulators of the identified signaling pathways. However, significant further research is required to validate its therapeutic potential. The discrepancy between preclinical and clinical findings underscores the importance of cautious interpretation of in vitro and animal data and the critical need for robust human evidence before making claims about the efficacy of such compounds.
References
- 1. This compound increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, a naturally occurring phenolic compound, inhibits adipogenic and lipogenic gene expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Protects Rats Fed High-Fat Diets Against Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Raspberry Ketone
For researchers and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as raspberry ketone, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and can cause irritation to the skin, eyes, and respiratory system.[1][2][3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Hand Protection: Chemically resistant gloves.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.[1][4]
-
Body Protection: A lab coat or other protective clothing should be worn.[4]
In the event of a spill, avoid creating dust. The spilled solid should be carefully swept up and placed into a suitable, closed container for disposal.[1][2] Do not allow the product to enter drains or waterways.[1][3][5]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like most laboratory chemicals, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Therefore, it must not be disposed of in the regular trash or down the sanitary sewer.[6][8][9] The following procedure outlines the standard operational steps for its proper disposal through a designated hazardous waste program.
-
Waste Identification and Classification:
-
Containerization:
-
Labeling:
-
Label the waste container clearly with a hazardous waste tag as soon as the first particle of waste is added.[6][13]
-
The label must include the following information:
-
The words "Hazardous Waste."[6]
-
The full chemical name: "this compound" or "4-(p-hydroxyphenyl)-2-butanone."[3][6] Do not use abbreviations or chemical formulas.
-
The quantity of waste in the container.
-
The date of waste generation (when the container was first used for waste accumulation).[6]
-
The location of origin (e.g., laboratory name, room number).[6]
-
The Principal Investigator's name and contact information.[6]
-
Check the appropriate hazard pictograms (e.g., for acute toxicity).[6]
-
-
-
Accumulation and Storage:
-
Arranging for Disposal:
-
Once the container is full, or if the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup.[6][12][13]
-
Complete any required waste pickup forms, ensuring all information matches the container label.[6]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or ethanol) before it can be disposed of as regular trash.[9][13][14]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9][13]
-
After triple-rinsing, deface or remove the original labels from the container before placing it in the appropriate recycling or trash receptacle.[13]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for safety assessments and waste characterization.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₂ | [1] |
| CAS Number | 5471-51-2 | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Melting Point | 81 - 85 °C | [4][15] |
| Boiling Point | 292 °C | [15] |
| Acute Toxicity, Oral | LD50 (Rat): 1320 mg/kg | [15] |
| GHS Classification | Acute toxicity, Oral (Category 4) | [1][3][4] |
| Hazard Statement | H302: Harmful if swallowed | [1][4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. indenta.com [indenta.com]
- 2. vigon.com [vigon.com]
- 3. elan-chemical.com [elan-chemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. acs.org [acs.org]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling Raspberry ketone
Essential Safety and Handling Guide for Raspberry Ketone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When working with this compound, particularly in its solid, powdered form, specific PPE is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | NIOSH (US) or EN 166 (EU) approved |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves prior to use and use proper removal technique |
| Respiratory | Dust mask or respirator | Required when dusts are generated. For higher-level protection, a full-face respirator may be necessary. |
| Body | Lab coat or complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to prevent accidents and ensure the integrity of the compound.
Handling:
-
Work in a well-ventilated area to avoid the inhalation of dust or vapors.[1][2]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling and before breaks.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3] |
Spill and Disposal Plan
Proper containment and disposal of this compound are necessary to prevent environmental contamination and ensure a safe work area.
Spill Cleanup:
-
Evacuate Personnel: Evacuate non-essential personnel from the spill area.
-
Ventilate the Area: Ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined above.
-
Containment: Sweep up the spilled solid material, avoiding dust generation.[1] Place in a suitable, closed container for disposal.[1]
-
Cleaning: Clean the spill area with a suitable solvent and then wash the area with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[5]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not allow the product to enter drains or waterways.[1][6]
Quantitative Health and Safety Data
The following table provides key quantitative data regarding the toxicology of this compound.
| Metric | Value | Species |
| Acute Oral Toxicity (LD50) | 1320 mg/kg | Rat[3] |
No specific occupational exposure limit values have been established for this compound.[2][4][7]
Experimental Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
